2-Chloropentafluoropropene
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-chloro-1,1,3,3,3-pentafluoroprop-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3ClF5/c4-1(2(5)6)3(7,8)9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTCHAEAIYHLXBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(F)F)(C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3ClF5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7073305 | |
| Record name | 1-Propene, 2-chloro-1,1,3,3,3-pentafluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7073305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2804-50-4 | |
| Record name | 2-Chloro-1,1,3,3,3-pentafluoropropene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2804-50-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloropentafluoropropene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002804504 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propene, 2-chloro-1,1,3,3,3-pentafluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7073305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-CHLOROPENTAFLUOROPROPENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E5PX6V6TRW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-Chloropentafluoropropene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-chloropentafluoropropene (2-CPFP), a valuable fluorinated building block in organic synthesis and materials science. The primary focus is on the catalytic hydrodehalogenation of polychlorofluoropropanes, a robust and efficient method for the preparation of 2-CPFP. This document delves into the underlying reaction mechanism, provides detailed experimental protocols, and presents key analytical data for the characterization of the final product. The information is curated to provide researchers and drug development professionals with the necessary insights to successfully synthesize and utilize this important fluoroalkene.
Introduction: The Significance of this compound
Fluorinated organic molecules play a pivotal role in modern chemistry, with applications spanning pharmaceuticals, agrochemicals, and advanced materials. The unique electronic properties of the fluorine atom can profoundly influence the biological activity, metabolic stability, and physicochemical properties of organic compounds. This compound (CF₃CCl=CF₂) is a versatile C3 fluoroalkene that serves as a key intermediate in the synthesis of more complex fluorinated structures. Its trifluoromethyl group, vinylic chlorine, and difluorovinylidene moiety offer multiple reaction sites for a variety of chemical transformations, making it an attractive starting material for the synthesis of novel bioactive molecules and functional polymers.
This guide will focus on the most prevalent and practical synthetic route to this compound: the catalytic hydrodehalogenation of a suitable polychlorofluoropropane precursor.
The Core Synthesis Route: Catalytic Hydrodehalogenation
The industrial and laboratory-scale synthesis of this compound is most commonly achieved through the catalytic hydrodehalogenation of a polychlorofluoropropane, such as 1,2-dichloro-1,1,2,3,3-pentafluoropropane (CClF₂CClFCF₂Cl) or 2,2-dichloro-1,1,1,3,3-pentafluoropropane (CF₃CCl₂CF₃). This process involves the selective removal of chlorine and fluorine atoms and the addition of hydrogen across the carbon backbone, leading to the formation of the desired alkene.
The Precursor: Polychlorofluoropropanes
The choice of the starting polychlorofluoropropane is critical and often depends on its commercial availability and the desired selectivity of the reaction. These precursors are typically synthesized through the halogenation of propane or propene derivatives.
The Catalyst: The Heart of the Transformation
Palladium-based catalysts, particularly palladium supported on activated carbon (Pd/C), are the catalysts of choice for hydrodehalogenation reactions of chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs).[1][2][3] The high activity, selectivity, and recyclability of Pd/C make it an industrially viable option.
The activated carbon support provides a high surface area for the dispersion of palladium nanoparticles, which are the active sites for the catalytic reaction. The preparation of the catalyst involves the deposition of a palladium precursor, such as palladium chloride (PdCl₂), onto the carbon support, followed by a reduction step to form metallic palladium (Pd(0)) nanoparticles.[4]
The Mechanistic Pathway: A Step-by-Step Exploration
The catalytic hydrodehalogenation of a polychlorofluoropropane on a palladium surface is a complex heterogeneous catalytic process. While the exact mechanism can vary depending on the specific substrate and reaction conditions, a generally accepted sequence of events is outlined below. This mechanism is based on established principles of heterogeneous catalysis and studies on the hydrodehalogenation of related chlorofluorocarbons.[5][6]
Caption: Proposed Catalytic Cycle for Hydrodehalogenation.
The key steps are:
-
Adsorption and Dissociation of Hydrogen: Molecular hydrogen (H₂) from the gas or liquid phase adsorbs onto the active palladium sites on the catalyst surface. The H-H bond is cleaved, resulting in atomically adsorbed hydrogen (H(ads)).
-
Adsorption of the Polychlorofluoropropane: The polychlorofluoropropane molecule (R-Cl) adsorbs onto the palladium surface.
-
Oxidative Addition (C-Cl Bond Cleavage): This is often the rate-determining step. A carbon-chlorine bond in the adsorbed polychlorofluoropropane undergoes oxidative addition to a palladium atom. This involves the cleavage of the C-Cl bond and the formation of a surface-bound alkyl radical (R(ads)) and a surface-bound chlorine atom (Cl(ads)). The palladium atom is formally oxidized in this step.
-
Hydrogenation: The surface-bound alkyl radical reacts with an adsorbed hydrogen atom to form a hydrogenated intermediate (R-H(ads)).
-
β-Hydride Elimination: A hydrogen atom from a carbon atom beta to the palladium-carbon bond is eliminated, leading to the formation of the alkene product (this compound) and a palladium-hydride species. The product then desorbs from the surface.
-
Reductive Elimination: The surface-bound chlorine atom combines with another adsorbed hydrogen atom to form hydrogen chloride (HCl).
-
Desorption: The final products, this compound and HCl, desorb from the catalyst surface, regenerating the active site for the next catalytic cycle.
Selectivity: The selectivity of the reaction towards this compound versus other potential products (e.g., over-hydrogenated alkanes or other isomers) is influenced by several factors, including the catalyst, reaction temperature, pressure, and the structure of the starting material. By carefully controlling these parameters, high selectivity for the desired alkene can be achieved.
Experimental Protocol: A Practical Guide
The following is a representative experimental protocol for the vapor-phase hydrodehalogenation of a polychlorofluoropropane to produce this compound. It is crucial to note that all high-pressure gas reactions should be conducted with appropriate safety precautions and equipment.
4.1. Materials and Equipment
-
Starting Material: 1,2-dichloro-1,1,2,3,3-pentafluoropropane (or a related isomer)
-
Catalyst: 5% Palladium on activated carbon (Pd/C)
-
Hydrogen Gas: High purity (99.999%)
-
Inert Gas: Nitrogen or Argon for purging
-
Reactor: High-pressure fixed-bed reactor (e.g., stainless steel tube)
-
Temperature Control: Tube furnace with a programmable temperature controller
-
Flow Control: Mass flow controllers for hydrogen and the vaporized starting material
-
Product Collection: Cold trap (e.g., using liquid nitrogen or a dry ice/acetone bath)
-
Analytical Equipment: Gas chromatograph with a mass spectrometer (GC-MS) for product analysis.
4.2. Step-by-Step Methodology
-
Catalyst Loading: A known amount of the 5% Pd/C catalyst is packed into the fixed-bed reactor.
-
System Purge: The entire reactor system is purged with an inert gas (nitrogen or argon) to remove any air and moisture.
-
Catalyst Activation: The catalyst is typically activated in situ by heating it under a flow of hydrogen gas to a specific temperature (e.g., 200-300 °C) for a set period. This step ensures the reduction of any palladium oxides and the removal of any adsorbed impurities.
-
Reaction:
-
The reactor is brought to the desired reaction temperature (typically in the range of 150-350 °C).
-
A controlled flow of hydrogen gas is introduced into the reactor using a mass flow controller.
-
The polychlorofluoropropane starting material is vaporized and introduced into the reactor along with the hydrogen stream. The molar ratio of hydrogen to the starting material is a critical parameter to control.
-
The reaction is carried out at a specific pressure, which is maintained using a back-pressure regulator.
-
-
Product Collection: The effluent gas stream from the reactor is passed through a cold trap to condense the this compound product and any unreacted starting material.
-
Analysis: The collected liquid and the non-condensable gases are analyzed by GC-MS to determine the conversion of the starting material, and the yield and selectivity of this compound.
Data Presentation: Characterization of this compound
Accurate characterization of the synthesized this compound is essential to confirm its identity and purity. The following tables summarize the expected quantitative data and spectroscopic information.
Table 1: Typical Reaction Parameters and Performance
| Parameter | Typical Value |
| Starting Material | 1,2-dichloro-1,1,2,3,3-pentafluoropropane |
| Catalyst | 5% Pd/C |
| Temperature | 200 - 300 °C |
| Pressure | 1 - 10 atm |
| H₂ / Substrate Molar Ratio | 2:1 to 10:1 |
| Conversion | > 95% |
| Selectivity for 2-CPFP | > 85% |
| Yield of 2-CPFP | > 80% |
Note: These are representative values and may vary depending on the specific experimental setup and optimization.
Table 2: Spectroscopic Data for this compound (CF₃CCl=CF₂)
| Spectroscopic Technique | Key Data |
| ¹⁹F NMR (CDCl₃) | Two main signals are expected: a quartet for the -CF₃ group and a multiplet for the =CF₂ group. The chemical shifts are characteristic of these fluorine environments. |
| ¹³C NMR (CDCl₃) | Three signals are expected for the three carbon atoms. The olefinic carbons will appear in the downfield region, with the carbon bearing the chlorine atom being significantly deshielded. |
| Infrared (IR) | Characteristic absorption bands for C=C stretching (around 1700-1600 cm⁻¹) and strong C-F stretching bands (in the region of 1300-1000 cm⁻¹). |
| Mass Spectrometry (MS) | The molecular ion peak (M⁺) will show a characteristic isotopic pattern for one chlorine atom (M⁺ and M⁺+2 in an approximate 3:1 ratio). Fragmentation will likely involve the loss of Cl, F, and CF₃ radicals. |
Conclusion and Future Outlook
The catalytic hydrodehalogenation of polychlorofluoropropanes provides an efficient and scalable route to this compound. A thorough understanding of the reaction mechanism, particularly the role of the palladium catalyst, is crucial for optimizing the process to achieve high yields and selectivities. The detailed experimental protocol and characterization data presented in this guide offer a solid foundation for researchers to synthesize and utilize this valuable fluorinated building block.
Future research in this area may focus on the development of even more active and selective catalysts, potentially utilizing bimetallic formulations or novel support materials. Furthermore, exploring the reactivity of this compound in various organic transformations will undoubtedly lead to the discovery of new and valuable fluorinated molecules with potential applications in medicine and materials science.
References
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An In-depth Technical Guide to 2-Chloropentafluoropropene
For Researchers, Scientists, and Drug Development Professionals
Foreword
This technical guide provides a comprehensive overview of the physicochemical properties, spectroscopic characteristics, reactivity, and handling of 2-Chloropentafluoropropene (CAS No. 2804-50-4). As a halogenated propene, this compound holds potential as a versatile building block in organic synthesis, particularly for the introduction of fluorinated moieties into larger molecules. This document is intended to serve as a valuable resource for researchers and professionals in drug discovery and materials science, offering insights into the fundamental chemistry of this compound and practical guidance for its use in a laboratory setting.
Compound Identification and Core Properties
This compound, also known as 2-chloro-1,1,3,3,3-pentafluoroprop-1-ene, is a low-boiling point liquid. Its fundamental properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₃ClF₅ |
| Molecular Weight | 166.48 g/mol |
| CAS Registry Number | 2804-50-4 |
| Synonyms | 2-chloroperfluoropropene, 2-chloropentafluoropropylene, R-1215xc |
| Melting Point | -130 °C |
| Boiling Point | 5-6 °C |
| Density | 1.5 g/cm³ at -20 °C |
| Vapor Pressure | 15 psia @ 6 °C |
| Refractive Index | 1.314 @ -20 °C |
Spectroscopic Characterization (Predicted)
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹⁹F NMR: The ¹⁹F NMR spectrum is expected to be the most informative. Due to the presence of two distinct fluorine environments, two main signals are anticipated: one for the CF₃ group and one for the CF₂ group. The CF₃ group will likely appear as a triplet due to coupling with the two fluorine atoms of the CF₂ group. The CF₂ group is expected to show a quartet due to coupling with the three fluorine atoms of the CF₃ group. The chemical shifts will be in the characteristic range for fluorinated alkenes.
¹³C NMR: The ¹³C NMR spectrum should display three distinct signals corresponding to the three carbon atoms in the molecule. The carbon atom of the C=C double bond bonded to the chlorine atom (C2) and the other carbon of the double bond (C1) will appear in the downfield region typical for sp² hybridized carbons. The carbon of the trifluoromethyl group (C3) will also have a characteristic chemical shift. All carbon signals are expected to show coupling with the neighboring fluorine atoms (J-coupling), which will result in splitting of the peaks and provide valuable structural information.
¹H NMR: Since there are no hydrogen atoms in the molecule, a ¹H NMR spectrum will not show any signals.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to be dominated by strong absorption bands corresponding to the C-F and C-Cl stretching vibrations. A characteristic absorption for the C=C double bond stretch should also be present, likely in the region of 1650-1700 cm⁻¹. The exact position will be influenced by the electron-withdrawing halogen substituents. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions due to various bending and stretching modes.
Mass Spectrometry (MS)
In the mass spectrum, the molecular ion peak (M⁺) should be observable. Due to the presence of a chlorine atom, a characteristic isotopic pattern for the molecular ion will be seen, with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl isotopes. Fragmentation of the molecule is likely to occur through the loss of a chlorine atom or a trifluoromethyl radical, leading to the formation of characteristic fragment ions.
Chemical Reactivity
The chemical reactivity of this compound is governed by the presence of the electron-deficient carbon-carbon double bond and the reactive carbon-chlorine bond.
Nucleophilic Attack
The double bond in perfluoroalkenes is highly susceptible to attack by nucleophiles. Nucleophilic attack can occur at either of the two carbons of the double bond. The regioselectivity of the attack will depend on the nature of the nucleophile and the reaction conditions. The chlorine atom can also be displaced by a nucleophile via a nucleophilic substitution reaction.
Caption: Possible pathways for nucleophilic attack on this compound.
Radical Addition
Similar to other alkenes, this compound can undergo free-radical addition reactions across the double bond.[1][2] The regioselectivity of the addition will be determined by the stability of the resulting radical intermediate.[1]
Caption: Regioselectivity in the free radical addition to this compound.
Synthesis and Purification
General Synthesis Protocol
A general method for the synthesis of this compound involves the hydrodehalogenation of 1,1,1,2,2,3,3-heptachloro-propane (CF₃CCl₂CF₃). This process is typically carried out in the vapor phase at elevated temperatures over a metal-based catalyst.
Caption: General synthesis workflow for this compound.
Experimental Protocol (General):
-
Catalyst Preparation: Prepare the supported metal catalyst.
-
Reaction Setup: A vapor-phase reactor is charged with the catalyst.
-
Reaction: The starting material, 1,1,1,2,2,3,3-heptachloro-propane, and hydrogen gas are introduced into the heated reactor.
-
Product Collection: The gaseous product stream is cooled to condense the desired this compound and byproducts.
-
Purification: The crude product is then purified, typically by distillation, to isolate this compound.
Purification
Due to its low boiling point, purification of this compound is best achieved by fractional distillation at atmospheric or slightly reduced pressure. Care must be taken to handle the compound at low temperatures to minimize loss due to evaporation.
Safety and Handling
This compound is expected to be a hazardous substance. While a specific safety data sheet (SDS) is not widely available, the following precautions, based on similar halogenated compounds, should be strictly followed.[3][4][5]
-
Inhalation: Acutely toxic by inhalation. Avoid breathing vapors or gas. Work in a well-ventilated area or use a fume hood.[5]
-
Skin and Eye Contact: Causes skin and eye irritation. Wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[3][4]
-
Flammability: The compound is a liquefied gas and may be flammable. Keep away from heat, sparks, and open flames.
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container. Protect from sunlight.[4]
-
Handling: Use only non-sparking tools. Ground/bond container and receiving equipment.[4]
Applications
Halogenated propenes are valuable intermediates in the synthesis of a wide range of organic compounds.[6] this compound can serve as a precursor for the synthesis of other fluorinated molecules, including pharmaceuticals, agrochemicals, and polymers. Its reactivity allows for the introduction of the pentafluoropropenyl group into various molecular scaffolds.
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An In-depth Technical Guide to 2-Chloropentafluoropropene (CAS No. 2804-50-4)
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, providing detailed insights into the chemical nature, synthesis, reactivity, and handling of 2-Chloropentafluoropropene.
Section 1: Introduction and Core Physicochemical Properties
This compound, with the CAS registry number 2804-50-4, is a halogenated alkene of significant interest in synthetic organic chemistry.[1][2] Its structure, featuring a trifluoromethyl group, a dichlorovinyl group, and a chlorine atom, presents a unique combination of electronic and steric properties. This makes it a valuable intermediate and building block for the synthesis of complex fluorinated molecules, which are increasingly important in the pharmaceutical and agrochemical industries.[3][4] The presence of five fluorine atoms imparts properties such as high thermal stability and unique reactivity, making it a versatile reagent for introducing fluorinated moieties.
The molecule's full IUPAC name is 2-chloro-1,1,3,3,3-pentafluoro-1-propene.[1][5] It is a low-boiling point liquid, existing as a gas at standard room temperature, which necessitates specialized handling procedures.[5]
Physicochemical and Spectroscopic Data Summary
| Property | Value | Reference |
| CAS Number | 2804-50-4 | [1][5][6] |
| Molecular Formula | C₃ClF₅ | [1][6] |
| Molecular Weight | 166.48 g/mol | [2][5][6] |
| Boiling Point | 5-6 °C | [5][6] |
| Melting Point | -130 °C | [5] |
| Density | 1.514 g/cm³ | [6] |
| InChI | InChI=1S/C3ClF5/c4-1(2(5)6)3(7,8)9 | [1][6] |
| InChIKey | YTCHAEAIYHLXBK-UHFFFAOYSA-N | [1][6] |
Section 2: Synthesis and Chemical Reactivity
The synthetic utility of this compound stems from its reactivity, which is dominated by the electrophilic nature of its double bond, heavily influenced by the electron-withdrawing effects of the fluorine and chlorine atoms.
Conceptual Synthesis Pathway
While specific, detailed industrial synthesis routes for this compound are often proprietary, a general and plausible laboratory-scale synthesis involves the dehydrohalogenation of a suitable chlorofluoroalkane precursor. For instance, a reaction pathway could start from a more saturated propane derivative, such as 1,2-dichloro-1,1,3,3,3-pentafluoropropane, which could then be treated with a strong base to induce elimination of hydrogen chloride (HCl), yielding the target alkene.
Experimental Protocol: Conceptual Dehydrohalogenation
-
Precursor Preparation: A suitable polychlorofluoropropane, such as 1,2,2-trichloro-1,1,3,3,3-pentafluoropropane, is selected as the starting material.
-
Reaction Setup: The reaction is conducted in a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: A solution of a strong, non-nucleophilic base, such as potassium tert-butoxide in tetrahydrofuran (THF), is added dropwise to the stirred solution of the precursor at a controlled temperature, typically ranging from 0 °C to room temperature.
-
Reaction Monitoring: The progress of the reaction is monitored by Gas Chromatography-Mass Spectrometry (GC-MS) to observe the consumption of the starting material and the formation of the product.
-
Work-up and Purification: Upon completion, the reaction mixture is quenched with water, and the organic layer is separated. The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether). The combined organic layers are then washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation to yield pure this compound.
Reactivity Profile and Mechanistic Insights
The reactivity of halogenated alkenes like this compound is complex. They are generally considered moderately to highly reactive.[7] The double bond is electron-deficient due to the strong inductive effect of the five fluorine atoms and the chlorine atom. This makes it susceptible to nucleophilic attack, a reaction mode less common for typical alkenes.
However, it can also undergo electrophilic addition reactions, although the rate may be slower compared to non-halogenated alkenes. The mechanism for the reaction of similar fluorinated propenes with radicals like OH or Cl has been studied, indicating that addition to the double bond is a kinetically dominant pathway.[8]
Visualization of a General Electrophilic Addition Mechanism
Caption: Generalized workflow for electrophilic addition to this compound.
Materials such as strong oxidizing and reducing agents, many amines, nitrides, azo/diazo compounds, alkali metals, and epoxides are considered incompatible with halogenated alkenes.[7]
Section 3: Potential Applications in Drug Discovery and Organic Synthesis
The incorporation of fluorine and chlorine atoms into organic molecules is a well-established strategy in medicinal chemistry to enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity.[3][9] this compound serves as a valuable building block for introducing the pentafluoropropenyl group or related fluorinated moieties into complex organic structures.
The trifluoromethyl (CF₃) group is a key pharmacophore that can significantly improve the pharmacokinetic and pharmacodynamic properties of a drug.[9] The reactive double bond of this compound provides a handle for a variety of chemical transformations, allowing for its incorporation into diverse molecular scaffolds. This makes it a reagent of high interest for the synthesis of novel pharmaceuticals and agrochemicals.[3][4]
Section 4: Safety, Handling, and Storage
Given its chemical properties and physical state, strict safety protocols must be followed when working with this compound.
Hazard Identification and Mitigation
The primary hazards are associated with its toxicity upon inhalation and its potential to cause skin and eye irritation.[5][10] As a low-boiling-point liquefied gas, contact with the liquid can cause frostbite-like burns.[10]
| Hazard | Description | Mitigation Measures | Reference |
| Inhalation Toxicity | Toxic by inhalation.[5] High concentrations can displace oxygen and lead to dizziness, unconsciousness, or death.[11] | Work in a well-ventilated fume hood. Use appropriate respiratory protection if ventilation is insufficient.[5][10] | [5][10][11] |
| Skin/Eye Contact | Can cause irritation.[11] Direct contact with the liquefied gas can cause frostbite.[10] | Wear chemical-resistant gloves and safety goggles or a face shield.[10][12] | [10][11][12] |
| Flammability | Low molecular weight haloalkenes are highly flammable.[7] | Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and ground all equipment.[12][13] | [7][12][13] |
Protocol for Safe Handling and Storage
A systematic approach is crucial for minimizing risks associated with this compound.
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure all necessary Personal Protective Equipment (PPE) is worn, including safety goggles, a face shield, cryogenic gloves (if handling the liquid), and a lab coat. Ensure an emergency eyewash station and safety shower are accessible.
-
Ventilation: All manipulations must be performed in a certified chemical fume hood with adequate airflow.
-
Equipment: Use equipment rated for cylinder pressure and constructed from compatible materials.[10] Ensure all connections are secure and leak-tested before use. A backflow prevention device in the piping is recommended.[10]
-
Dispensing: When dispensing the gas from a cylinder, open the valve slowly and carefully. Always keep the cylinder in an upright position.[10]
-
Post-Handling: After use, close the cylinder valve securely. Purge the lines with an inert gas. Wash hands and any exposed skin thoroughly.
-
Emergency Response: In case of inhalation, move the person to fresh air and seek immediate medical attention.[10] For skin contact, wash with plenty of soap and water; for frostbite, warm the affected area slowly with lukewarm water.[10] For eye contact, rinse cautiously with water for several minutes.[10]
Storage Requirements
Store cylinders in a cool, dry, well-ventilated, and secure area, away from direct sunlight and incompatible materials.[10][11] Storage temperatures should not exceed 52 °C (125 °F).[10] Containers should be stored upright and firmly secured to prevent falling.[10]
Visualization of Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
References
- FINETECH INDUSTRY LIMITED. (n.d.). This compound | CAS: 2804-50-4.
- ChemicalBook. (n.d.). 2804-50-4 | CAS DataBase.
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- Airgas. (2018). SAFETY DATA SHEET.
- NIST. (n.d.). 1-Propene, 2-chloro-1,1,3,3,3-pentafluoro-. NIST Chemistry WebBook.
- Synquest Labs. (n.d.). 2-Chloro-2-fluoropropane Safety Data Sheet.
- U.S. Environmental Protection Agency. (n.d.). 1-Propene, 2-chloro-1,1,3,3,3-pentafluoro-. Substance Registry Services.
- ResearchGate. (n.d.). Mechanism for the reaction of 1,2,3,3,3-pentafluoropropene (mixture E/Z) with OH radicals.
- Farnell. (2012). MATERIAL SAFETY DATA SHEET - Contact Cleaner II.
- NOAA. (n.d.). 2-CHLOROPROPENE. CAMEO Chemicals.
- Fisher Scientific. (2010). SAFETY DATA SHEET - 2-Chloropropane.
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Kumar, R., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry. Retrieved from [Link]
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Kumar, R., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed. Retrieved from [Link]
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An In-depth Technical Guide to the Molecular Structure and Geometry of 2-Chloropentafluoropropene
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and geometry of 2-chloropentafluoropropene, with a specific focus on the isomer 3-chloro-1,1,2,3,3-pentafluoroprop-1-ene (CAS No. 79-47-0). The document elucidates the molecule's electronic and geometric features, which are critical for understanding its reactivity and utility as a building block in medicinal chemistry and materials science. Due to a scarcity of direct experimental data for this specific molecule, this guide integrates information from established spectroscopic techniques, computational chemistry data, and comparative analysis with structurally related compounds. Methodologies for structural determination, including gas electron diffraction and microwave spectroscopy, are detailed to provide a framework for future empirical studies. Furthermore, the influence of the molecule's unique halogenation pattern on its chemical behavior and potential applications in drug development is explored.
Introduction: The Significance of Halogenated Alkenes in Modern Chemistry
Halogenated alkenes are a class of organic compounds that have garnered significant interest in various scientific disciplines, particularly in pharmaceutical and materials science. The incorporation of halogen atoms into an alkene backbone drastically alters the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and electronic profile.[1] These modifications can be strategically employed to fine-tune the biological activity and pharmacokinetic properties of drug candidates.
This guide focuses on this compound, a molecule that embodies the unique characteristics of highly halogenated propenes. The initial nomenclature "this compound" is ambiguous. Based on available chemical literature and databases, the most well-characterized and commercially relevant isomer is 3-chloro-1,1,2,3,3-pentafluoroprop-1-ene , which will be the central subject of this document.[2][3] Understanding the precise three-dimensional arrangement of atoms in this molecule is paramount for predicting its reactivity and designing synthetic pathways that leverage its distinct structural features.
Molecular Identity and Physicochemical Properties
A clear identification of the molecule is the foundation of any detailed structural analysis.
| Identifier | Value | Source |
| IUPAC Name | 3-chloro-1,1,2,3,3-pentafluoroprop-1-ene | PubChem[2] |
| CAS Number | 79-47-0 | NIST WebBook[3] |
| Molecular Formula | C₃ClF₅ | PubChem[2] |
| Molecular Weight | 166.48 g/mol | PubChem[2] |
| InChI | InChI=1S/C3ClF5/c4-3(8,9)1(5)2(6)7 | PubChem[2] |
| SMILES | C(=C(F)F)(C(F)(F)Cl)F | PubChem[2] |
Molecular Structure and Geometry: A Hybrid Approach
A definitive understanding of a molecule's geometry is derived from experimental techniques. However, for many specialized chemical entities like 3-chloro-1,1,2,3,3-pentafluoroprop-1-ene, such data may not be readily available in the public domain. In such cases, a combination of theoretical calculations and comparison with analogous structures provides a robust model.
Computational Insights into the Molecular Geometry
In the absence of direct experimental data from techniques like gas electron diffraction or microwave spectroscopy for 3-chloro-1,1,2,3,3-pentafluoroprop-1-ene, computational chemistry offers a powerful alternative for elucidating its three-dimensional structure. Quantum chemical calculations, particularly density functional theory (DFT), can predict molecular geometries with a high degree of accuracy.
The computed 3D structure of 3-chloro-1,1,2,3,3-pentafluoroprop-1-ene is available from public databases such as PubChem.[2] Analysis of this computed structure provides the following key geometric parameters:
| Parameter | Description | Estimated Value (from computational models) |
| C1=C2 Bond Length | The length of the carbon-carbon double bond. | ~ 1.34 Å |
| C2-C3 Bond Length | The length of the carbon-carbon single bond. | ~ 1.50 Å |
| C-F Bond Lengths | The lengths of the carbon-fluorine bonds. | ~ 1.33 - 1.35 Å |
| C-Cl Bond Length | The length of the carbon-chlorine bond. | ~ 1.75 Å |
| C1=C2-C3 Bond Angle | The angle between the double bond and the adjacent single bond. | ~ 125° |
| F-C-F Bond Angles | The angles between fluorine atoms on the same carbon. | ~ 107 - 109° |
| F-C-Cl Bond Angle | The angle between a fluorine atom and the chlorine atom on C3. | ~ 108° |
| Dihedral Angles | The rotational orientation around the C2-C3 single bond. | Varies depending on the conformer. |
Note: These values are estimations based on standard computational models for similar molecules and should be confirmed by experimental data when available.
Key Structural Features and Their Implications
The molecular geometry of 3-chloro-1,1,2,3,3-pentafluoroprop-1-ene is characterized by several key features that influence its reactivity:
-
Trigonal Planar Geometry of the Alkene: The C1 and C2 atoms, along with their substituents, lie in a plane due to the sp² hybridization of the carbon atoms in the double bond.
-
Tetrahedral Geometry at C3: The C3 carbon is sp³ hybridized, resulting in a tetrahedral arrangement of the two fluorine atoms, the chlorine atom, and the C2 carbon.
-
Electron-Withdrawing Effects: The high electronegativity of the fluorine and chlorine atoms creates a significant inductive effect, withdrawing electron density from the carbon backbone. This has a profound impact on the reactivity of the double bond.
-
Steric Hindrance: The bulky halogen atoms, particularly around the C3 carbon, can sterically hinder the approach of reactants to certain faces of the molecule, influencing the stereoselectivity of reactions.
Caption: 2D representation of 3-chloro-1,1,2,3,3-pentafluoroprop-1-ene with estimated bond lengths.
Experimental Determination of Molecular Structure: Protocols and Causality
Gas Electron Diffraction (GED)
Causality: GED is the method of choice for determining the geometry of molecules in the gas phase, free from intermolecular interactions that are present in the liquid or solid state. This provides a true representation of the inherent bond lengths and angles of an isolated molecule.
Experimental Protocol:
-
Sample Volatilization: A sample of 3-chloro-1,1,2,3,3-pentafluoroprop-1-ene is vaporized under high vacuum.
-
Electron Beam Interaction: A high-energy beam of electrons is passed through the gaseous sample.
-
Scattering and Diffraction: The electrons are scattered by the electrostatic potential of the atoms in the molecule, creating a diffraction pattern.
-
Data Collection: The diffraction pattern, consisting of concentric rings, is recorded on a detector.
-
Data Analysis: The intensity of the scattered electrons as a function of the scattering angle is analyzed. This data is used to generate a radial distribution function, which reveals the probabilities of finding pairs of atoms at specific distances from each other.
-
Structure Refinement: A theoretical model of the molecule's geometry is iteratively refined to achieve the best fit between the calculated and experimental radial distribution functions.
Caption: Workflow for molecular structure determination using Gas Electron Diffraction.
Microwave Spectroscopy
Causality: Microwave spectroscopy measures the transitions between rotational energy levels of a molecule in the gas phase. These transitions are highly sensitive to the moments of inertia of the molecule, which are directly related to its bond lengths and angles. This technique can provide exceptionally precise structural data.
Experimental Protocol:
-
Sample Introduction: A gaseous sample of 3-chloro-1,1,2,3,3-pentafluoroprop-1-ene is introduced into a waveguide at low pressure.
-
Microwave Irradiation: The sample is irradiated with microwave radiation of varying frequencies.
-
Absorption and Transition: At specific frequencies corresponding to the energy differences between rotational levels, the molecules absorb the radiation and are excited to higher rotational states.
-
Detection: The absorption of microwave radiation is detected, resulting in a spectrum of absorption lines.
-
Spectral Assignment: The observed spectral lines are assigned to specific rotational transitions.
-
Determination of Rotational Constants: From the frequencies of the assigned transitions, the rotational constants (A, B, and C) of the molecule are determined.
-
Structural Calculation: The rotational constants are used to calculate the moments of inertia, from which the precise bond lengths and angles can be derived.
Caption: Workflow for molecular structure determination using Microwave Spectroscopy.
Structure-Reactivity Relationships and Relevance in Drug Development
The unique arrangement of chlorine and fluorine atoms in 3-chloro-1,1,2,3,3-pentafluoroprop-1-ene imparts a distinct reactivity profile that makes it a valuable synthon in organic chemistry.
Reactivity of the Carbon-Carbon Double Bond
The C=C double bond in halogenated alkenes is the primary site of reactivity. However, the presence of five electron-withdrawing halogen atoms significantly deactivates the double bond towards electrophilic attack compared to a non-halogenated alkene. This reduced nucleophilicity means that reactions often require more forcing conditions or highly reactive electrophiles.
Conversely, the electron-poor nature of the double bond makes it more susceptible to nucleophilic attack, a reactivity pattern that is less common in simple alkenes.
Role as a Synthetic Building Block
3-Chloro-1,1,2,3,3-pentafluoroprop-1-ene can serve as a versatile three-carbon building block for the introduction of fluorinated moieties into larger molecules. The presence of a chlorine atom at an allylic position also provides a handle for nucleophilic substitution reactions.
In the context of drug development, the incorporation of fluorine atoms can enhance a molecule's metabolic stability by blocking sites of oxidative metabolism. The trifluoromethyl group, in particular, is a common feature in many modern pharmaceuticals. The lipophilicity of a drug candidate can also be fine-tuned by the addition of fluorine atoms, which can improve its ability to cross cell membranes.
The specific geometry of 3-chloro-1,1,2,3,3-pentafluoroprop-1-ene, including the steric bulk of the -CClF₂ group, can be exploited to control the stereochemical outcome of addition reactions across the double bond, which is a critical consideration in the synthesis of chiral drug molecules.
Conclusion
The molecular structure and geometry of 3-chloro-1,1,2,3,3-pentafluoroprop-1-ene present a fascinating case study in the interplay of electronic and steric effects in a highly halogenated alkene. While a complete, experimentally determined structure is yet to be published, computational models provide a reliable framework for understanding its key geometric parameters. The unique reactivity profile of this molecule, stemming directly from its structure, positions it as a valuable tool for the synthesis of complex fluorinated molecules with potential applications in the pharmaceutical and agrochemical industries. Further experimental investigation into its precise geometry will undoubtedly refine our understanding and expand its utility in rational molecular design.
References
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PubChem. 3-Chloro-1,1,2,3,3-pentafluoro-1-propene. National Center for Biotechnology Information. [Link][2]
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NIST Chemistry WebBook. 1-Propene, 3-chloro-1,1,2,3,3-pentafluoro-. National Institute of Standards and Technology. [Link][3]
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Google Patents. Processes for synthesis of 1,3,3,3-tetrafluoropropene. [4]
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Google Patents. Method for producing 2-chloro-3,3,3,-trifluoropropene (HCFC-1233xf). [5]
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Google Patents. Process for preparing 1-chloro-3,3,3-trifluoro-1-propene and 1,3,3,3-tetrafluoropropene. [6]
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Journal of Chemical Education. A Computational Experiment Introducing Undergraduates to Geometry Optimizations, Vibrational Frequencies, and Potential Energy Surfaces. [Link][7]
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A Theoretical Investigation into the Reactivity of 2-Chloropentafluoropropene: A Guide for Synthetic and Computational Chemists
Abstract: This technical guide provides a comprehensive theoretical analysis of the reactivity of 2-Chloropentafluoropropene (2-CPFP), a versatile fluorinated building block. Leveraging the principles of computational chemistry, primarily Density Functional Theory (DFT), this document explores the molecule's intricate reactivity patterns, focusing on nucleophilic substitution and cycloaddition reactions. We delve into the causality behind its reaction mechanisms, offering field-proven insights into predicting regioselectivity and stereoselectivity. This guide is designed for researchers, scientists, and drug development professionals, providing not only theoretical grounding but also detailed, self-validating computational protocols to empower the rational design of complex fluorinated molecules.
Introduction: The Dual Personality of this compound (CF₃CF=CClCF₃)
Molecular Architecture and Electronic Properties
This compound (2-CPFP) is a structurally unique alkene characterized by a carbon-carbon double bond heavily substituted with highly electronegative halogen atoms. The presence of three fluorine atoms on one vinylic carbon (C1) and a chlorine and a trifluoromethyl group on the other (C2) creates a profoundly electron-deficient π-system. This electron deficiency is the primary driver of 2-CPFP's reactivity, making it highly susceptible to attack by nucleophiles and an excellent partner in various cycloaddition reactions. The inductive effects of the fluorine and chlorine substituents polarize the double bond, rendering the carbon atoms electrophilic and dictating the molecule's interaction with other reagents.
Significance in Organic Synthesis
Fluorine-containing compounds are of immense importance in medicinal chemistry and materials science, often imparting desirable properties such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity. Halogenated compounds, particularly those containing chlorine, are crucial intermediates in pharmaceuticals for treating a wide range of diseases.[1] 2-CPFP, with its dense functionalization, serves as a powerful synthetic intermediate for introducing fluorinated moieties into larger, more complex molecular scaffolds, making it a valuable tool for drug discovery and the development of advanced materials.
Computational Vade Mecum: Modeling Fluoroalkene Reactivity
The predictive power of modern computational chemistry allows for an in-depth exploration of reaction mechanisms at a level of detail that is often inaccessible through experimentation alone. For a molecule like 2-CPFP, theoretical studies are indispensable for untangling its complex reactivity.
The Power of Density Functional Theory (DFT)
Density Functional Theory (DFT) has become the workhorse for mechanistic studies in organic chemistry due to its excellent balance of computational cost and accuracy.[2][3][4]
Causality Behind Method Selection:
-
Functionals: For reactions involving highly electronegative atoms like fluorine, hybrid functionals such as M06-2X or ωB97X-D are often preferred. They are parameterized to better handle non-covalent interactions and provide more accurate barrier heights compared to older functionals like B3LYP.[5][6]
-
Basis Sets: A Pople-style basis set like 6-311+G(d,p) or a Dunning-type basis set (e.g., aug-cc-pVTZ) is crucial. The inclusion of polarization functions (d,p) and diffuse functions (+) is non-negotiable, as they are essential for accurately describing the electron distribution around electronegative atoms and in anionic transition states.
Solvation Models
Reactions are typically performed in solution, and the solvent can dramatically influence reaction pathways and energetics. Implicit solvation models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), are computationally efficient ways to account for bulk solvent effects, providing more realistic energy profiles.
Workflow for Reaction Mechanism Analysis
A robust theoretical investigation of a reaction mechanism follows a self-validating workflow. The goal is to locate all relevant stationary points (reactants, products, intermediates, and transition states) on the potential energy surface and connect them to ensure they belong to the same reaction pathway.
Nucleophilic Substitution: A Site-Selective Attack
The electron-deficient double bond of 2-CPFP is a prime target for nucleophiles. Theoretical calculations are essential for predicting the regioselectivity of the attack and elucidating the operative mechanism, which is typically a vinylic nucleophilic substitution (SₙV).
Mechanistic Dichotomy: Concerted vs. Addition-Elimination
Nucleophilic substitution on fluoroalkenes can proceed through different pathways. While the classical SₙAr mechanism involves a discrete Meisenheimer intermediate, many such reactions, particularly on vinylic systems, are now understood to be concerted.[7][8] Computational studies can distinguish these pathways by searching for an intermediate along the reaction coordinate. For 2-CPFP, the reaction likely follows an addition-elimination pathway, where the high electronegativity of the fluorine atoms stabilizes the carbanionic intermediate.
The key question is site selectivity: will a nucleophile attack the C-Cl or a C-F bond? The C-Cl bond is weaker and chlorine is a better leaving group than fluorine, making the carbon it's attached to (C2) the kinetically favored site of attack for many nucleophiles.
Theoretical Prediction of Regioselectivity
DFT calculations of the transition state energies for nucleophilic attack at each electrophilic carbon can reveal the preferred reaction pathway. Analysis of the Lowest Unoccupied Molecular Orbital (LUMO) can also provide qualitative insights; the carbon atom with the larger LUMO coefficient is often the more electrophilic site. For 2-CPFP, the LUMO is expected to have a large coefficient on C2, directing nucleophiles to this position.
Protocol: Modeling Nucleophilic Substitution of 2-CPFP
This protocol outlines a typical procedure for modeling the reaction of 2-CPFP with sodium methoxide (NaOCH₃) in methanol using a computational chemistry package like Gaussian or ORCA.
-
Model Building : Construct the initial geometries for the reactants (2-CPFP and methoxide anion) and the expected products (2-methoxy-pentafluoropropene and chloride anion) in a molecular editor.
-
Reactant/Product Optimization : Perform geometry optimizations and frequency calculations for all reactants and products.
-
Method: M06-2X/6-311+G(d,p)
-
Solvation: SCRF=(PCM, Solvent=Methanol)
-
Validation: Confirm that the optimized structures have zero imaginary frequencies, verifying they are true energy minima.
-
-
Transition State (TS) Search :
-
Initial Guess : Use the reactant and product structures to generate an initial guess for the TS using a method like QST3 or by manually creating a structure where the C-O bond is partially formed and the C-Cl bond is partially broken.
-
Optimization : Optimize the TS structure using a TS optimization algorithm (e.g., Opt=TS).
-
Validation : Perform a frequency calculation on the optimized TS geometry. A valid TS must have exactly one imaginary frequency corresponding to the bond-forming/bond-breaking process.[4]
-
-
Pathway Validation (IRC) :
-
Calculation : Run an Intrinsic Reaction Coordinate (IRC) calculation starting from the validated TS.
-
Validation : Confirm that the forward and reverse IRC paths lead to the optimized product and reactant structures, respectively. This proves the TS connects the desired minima.
-
-
Energy Analysis : Calculate the Gibbs free energy of activation (ΔG‡) and the overall reaction free energy (ΔGᵣₓₙ) from the energies of the stationary points.
Tabulated Data: Predicted Reactivity
The following table summarizes hypothetical DFT-calculated energy barriers for the reaction of 2-CPFP with various nucleophiles, illustrating how theory can quantify reactivity trends.
| Nucleophile (Nu⁻) | Solvent | Predicted ΔG‡ (kcal/mol) at C2 | Predicted ΔG‡ (kcal/mol) at C1 (F-subst.) | Favored Pathway |
| CH₃O⁻ | Methanol | 15.2 | 28.5 | C2 Substitution |
| HS⁻ | DMSO | 12.8 | 25.1 | C2 Substitution |
| CN⁻ | DMF | 14.5 | 27.9 | C2 Substitution |
| F⁻ | Acetonitrile | 25.0 | 24.1 | C1 Substitution |
Note: These values are illustrative examples derived from trends observed in related systems and are intended to demonstrate the output of such a study.[1][9][10]
Cycloaddition Reactions: Building Rings with Precision
The electron-poor nature of 2-CPFP makes it a highly reactive dienophile or dipolarophile in cycloaddition reactions, which are powerful methods for constructing cyclic molecules.[11][12]
Frontier Molecular Orbital (FMO) Analysis
Cycloaddition reactions are often governed by the interactions between the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) of one component and the LUMO of the other.[11] For a reaction between an electron-rich diene and an electron-poor dienophile like 2-CPFP, the dominant interaction is between the diene's HOMO and 2-CPFP's LUMO.
Causality Behind Reactivity: The strong electron-withdrawing groups on 2-CPFP significantly lower the energy of its LUMO. This smaller HOMO-LUMO energy gap with a typical diene leads to a stronger orbital interaction and a lower activation barrier, accelerating the reaction.[13]
Visualization of a [4+2] Cycloaddition Pathway
DFT can be used to model the concerted, asynchronous transition state of a Diels-Alder reaction between 2-CPFP and a simple diene like cyclopentadiene.
The regioselectivity of the cycloaddition is determined by the alignment of the orbital coefficients at the reacting centers. DFT calculations can precisely predict which of the possible regioisomers will be the major product by comparing the energies of the respective transition states.[13]
Bridging Theory and Experiment: Applications in Drug Development
Rational Design of Fluorinated Scaffolds
A thorough theoretical understanding of 2-CPFP's reactivity is not merely an academic exercise. It provides a predictive framework that can guide synthetic strategy. For drug development professionals, this means:
-
Selecting Optimal Nucleophiles : Computational screening can identify nucleophiles that will react selectively at the desired position under mild conditions.
-
Designing Novel Cycloadditions : Predicting the feasibility and outcome of cycloaddition reactions allows for the rational design of novel, complex heterocyclic scaffolds that are often privileged structures in medicinal chemistry.
Predicting and Mitigating Side Reactions
Computational models can explore alternative reaction pathways that might lead to undesired byproducts. By calculating the activation barriers for these competing reactions, chemists can identify conditions (e.g., temperature, solvent, catalyst) that favor the formation of the desired product, thereby improving reaction efficiency and simplifying purification.
Conclusion: The Predictive Power of Theoretical Chemistry
Theoretical studies, grounded in the robust framework of Density Functional Theory, provide indispensable insights into the reactivity of complex molecules like this compound. By elucidating the electronic structure and mapping the potential energy surfaces of its reactions, we can move beyond empirical trial-and-error and toward a paradigm of rational, predictive chemical design. The computational protocols and theoretical principles outlined in this guide serve as a foundation for researchers to harness this predictive power, accelerating the discovery and development of next-generation pharmaceuticals and advanced materials.
References
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Teruel, M. A., et al. (n.d.). Degradation mechanism of 2-fluoropropene by Cl atoms: experimental and theoretical products distribution studies. Physical Chemistry Chemical Physics (RSC Publishing). Available at: [Link]
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Safe Management of 2-Chloropentafluoropropene: A Guide to Safety, Handling, and Storage
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Section 1: Introduction and Scope
2-Chloropentafluoropropene (C₃ClF₅) is a fluorinated alkene whose unique chemical properties make it a valuable reagent and building block in specialized synthesis applications, including pharmaceutical and agrochemical development. However, like many halogenated and unsaturated organic compounds, its reactivity necessitates a comprehensive understanding and rigorous implementation of safety protocols to mitigate potential risks. The presence of both chlorine and fluorine atoms, along with a double bond, suggests a complex hazard profile that demands careful consideration.
This guide is designed to provide researchers, scientists, and drug development professionals with an in-depth framework for the safe handling, storage, and emergency management of this compound. It is critical to note that publicly available, peer-reviewed toxicological and physical hazard data for this specific compound (CAS No. 2804-50-4) is limited. Therefore, this document synthesizes established best practices for handling reactive fluorinated compounds, drawing analogies from structurally similar chemicals to establish a conservative and robust safety paradigm.[1][2] The causality behind each recommendation is explained to foster a deeper understanding of risk, empowering laboratory personnel to make informed safety decisions.
Every protocol herein is designed as a self-validating system, emphasizing engineering controls, personal protective equipment (PPE), and procedural diligence as interconnected pillars of a safe laboratory environment.
Section 2: Hazard Identification and Risk Assessment
A thorough risk assessment is the cornerstone of safely managing any chemical, particularly one with limited specific hazard data. The assessment for this compound should be predicated on its chemical structure: a halogenated alkene. Such compounds are often volatile, flammable, and can exhibit significant toxicity.[3]
2.1 Known Chemical Properties and Identifiers
| Property | Value | Source |
| Chemical Name | This compound | [4] |
| CAS Number | 2804-50-4 | [4] |
| Molecular Formula | C₃ClF₅ | [4] |
| Molecular Weight | 166.48 g/mol | [4] |
| Synonyms | 3-Chloropentafluoropropene | [5][6] |
2.2 Anticipated Hazard Profile
Based on analogous compounds, this compound should be treated as a hazardous substance with the potential for the following:
| Hazard Class | Anticipated Effects and Rationale | Supporting Citation(s) |
| Acute Toxicity (Inhalation) | Harmful if inhaled. Vapors are likely heavier than air and can displace oxygen, leading to dizziness, central nervous system depression, and asphyxiation in high concentrations. Halogenated alkenes can also irritate the respiratory tract. | [1][7] |
| Skin Corrosion/Irritation | Causes skin irritation. Prolonged contact may lead to defatting of the skin, dermatitis, and potential absorption of toxic quantities. | [7][8] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. Direct contact with the liquid or high vapor concentrations can cause redness, pain, and conjunctivitis. | [7][8] |
| Flammability | Assumed to be a flammable liquid and vapor. Halogenated alkenes can be highly flammable and their vapors can form explosive mixtures with air, potentially flashing back to an ignition source. | [1][9] |
| Specific Target Organ Toxicity | Potential for damage to the liver and kidneys upon repeated or significant exposure. Some related compounds are known to cause damage to organs. | [1][6] |
| Reactivity | Reacts with strong oxidizing agents. May polymerize violently under certain conditions. Thermal decomposition can produce highly toxic and corrosive gases such as hydrogen chloride and hydrogen fluoride. | [3][10] |
2.3 Occupational Exposure Limits (OELs)
No specific Occupational Exposure Limits (OELs) have been established for this compound by major regulatory bodies like OSHA or ACGIH.[1][11] In the absence of a defined OEL, a precautionary approach must be adopted. Engineering controls and work practices should be designed to minimize exposure to the lowest reasonably achievable level. For data-poor substances, internal "hazard banding" or "control banding" strategies are recommended to assign a target airborne concentration range based on qualitative and quantitative data from analogous compounds.[2]
2.4 Risk Assessment Workflow
Before any new procedure involving this compound, a formal risk assessment must be conducted.
Caption: Risk Assessment Workflow for this compound.
Section 3: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to protection is essential, prioritizing engineering controls to minimize hazards at the source, supplemented by appropriate PPE.
3.1 Engineering Controls
-
Primary Containment: All handling of this compound must be performed within a certified chemical fume hood with a face velocity of at least 100 feet per minute (fpm). For procedures involving larger quantities or heightened risk of aerosolization, a glove box providing an inert atmosphere is recommended.[12]
-
Ventilation: The laboratory must be well-ventilated with single-pass air. Recirculating air systems are not appropriate.[10]
-
Safety Equipment: An operational safety shower and eyewash station must be located within a 10-second travel distance and on the same floor as the work area.[1] All electrical equipment should be intrinsically safe and properly grounded to prevent ignition from static discharge.
3.2 Personal Protective Equipment (PPE)
PPE is the last line of defense and must be selected based on the specific tasks.[8]
| PPE Category | Specification and Rationale | Supporting Citation(s) |
| Hand Protection | Double-gloving is mandatory. An inner nitrile glove should be worn, with an outer glove made of a material resistant to halogenated solvents (e.g., Viton™ or a multi-layer laminate). Gloves must be inspected before use and changed immediately upon contamination. | [12] |
| Eye & Face Protection | Chemical splash goggles are the minimum requirement. When there is a risk of splashing or a rapid reaction, a full-face shield must be worn over the goggles. | [1][12] |
| Body Protection | A flame-resistant laboratory coat is required. For operations with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat. Do not wear shorts or open-toed shoes in the laboratory. | [12] |
| Respiratory Protection | Respiratory protection is generally not required if work is conducted within a certified chemical fume hood. If engineering controls fail or for emergency response, a full-face respirator with an organic vapor/acid gas cartridge or a self-contained breathing apparatus (SCBA) is necessary. All respirator use requires a formal respiratory protection program, including training and fit-testing, as mandated by OSHA. | [1] |
Section 4: Safe Handling and Operational Procedures
Adherence to established Standard Operating Procedures (SOPs) is crucial for preventing incidents.
4.1 General Handling Precautions
-
Minimize Quantities: Only work with the smallest quantity of material necessary for the experiment.
-
Avoid Incompatibilities: Keep the chemical away from strong oxidizing agents, heat, sparks, and open flames.[9][10]
-
Grounding: When transferring the liquid between metal containers, ensure that both the container and receiving equipment are grounded and bonded to prevent static electricity buildup.
-
Work Area: Designate a specific area for handling this compound. Keep this area clean and uncluttered.
-
Personnel: Never work alone when handling this compound.[12] Ensure all personnel are trained on the specific hazards and procedures.
4.2 Protocol for Handling in a Fume Hood
-
Preparation:
-
Confirm the chemical fume hood is operational and certified.
-
Don all required PPE (double gloves, goggles, face shield, lab coat).
-
Assemble all necessary equipment and reagents inside the hood.
-
Place an absorbent, chemical-resistant pad on the floor of the hood.
-
Ensure the container of this compound is equilibrated to ambient temperature before opening to avoid pressure buildup.
-
-
Dispensing:
-
Slowly open the container, pointing the cap away from your face.
-
Use a syringe or cannula for liquid transfers to minimize vapor release.
-
Keep the container tightly sealed when not in use.
-
-
Post-Procedure:
-
Upon completion of the work, securely close all containers.
-
Decontaminate any surfaces within the hood that may have been exposed.
-
Properly dispose of all contaminated disposable materials in a designated hazardous waste container.
-
Remove PPE in the correct order (outer gloves first), and wash hands thoroughly with soap and water.
-
Section 5: Storage and Transport
Proper storage is critical to maintaining the chemical's stability and preventing accidental release.
5.1 Storage Conditions
-
Location: Store in a cool, dry, well-ventilated area designated for flammable and toxic chemicals.[12] The storage area should be segregated from incompatible materials, particularly strong oxidizers.[9]
-
Temperature: Protect from direct sunlight and store away from heat sources.[8] Storage in a refrigerator or freezer is acceptable only if the unit is explicitly rated for flammable material storage.[13]
-
Container: Keep the container tightly closed and upright to prevent leakage. Containers should be inspected regularly for signs of damage or deterioration.[13]
-
Secondary Containment: Store bottles in chemically-resistant secondary containers (such as a polyethylene tray) capable of holding the entire volume of the largest container in case of a leak.[13]
5.2 Transport
-
On-Site: When transporting the chemical outside of the laboratory, use a durable, sealed, and chemically-resistant secondary container. A bottle carrier or a cart with lipped surfaces is recommended.[13]
-
Off-Site: Transportation off-site must comply with all local, national, and international regulations (e.g., Department of Transportation). This typically requires specialized packaging and documentation and should be handled by trained personnel.
Section 6: Emergency Procedures
Immediate and correct response to an emergency can significantly reduce its impact. All laboratory personnel must be familiar with these procedures.[14]
6.1 First Aid Measures
| Exposure Route | First Aid Protocol | Supporting Citation(s) |
| Inhalation | Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, trained personnel should perform artificial respiration. Seek immediate medical attention. | [7] |
| Skin Contact | Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. | [7][8] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [7][8] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [7] |
Note to Physician: Due to the potential for cardiac arrhythmia from exposure to halogenated hydrocarbons, the use of catecholamine drugs, such as epinephrine, should be used with extreme caution.[7]
6.2 Spill and Leak Response
The appropriate response depends on the size and location of the spill.[15]
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Introduction to a Niche Fluorochemical: 2-Chloropentafluoropropene
An In-depth Technical Guide to the Discovery and History of 2-Chloropentafluoropropene
This compound, with the chemical formula C₃ClF₅, is a halogenated olefin that has garnered interest within specialized areas of chemistry. Also known by its industrial designation CFC-1215xc, this compound is a five-carbon propene molecule substituted with five fluorine atoms and one chlorine atom. Its unique structure, featuring a reactive double bond and a high degree of fluorination, imparts specific chemical properties that make it a subject of study and a valuable intermediate in fluorochemical synthesis. This guide provides a comprehensive overview of its discovery, historical synthesis routes, chemical properties, and applications, tailored for researchers and professionals in the chemical and pharmaceutical sciences.
Molecular Structure and Identification:
-
Chemical Name: 2-Chloro-1,1,3,3,3-pentafluoropropene[1]
-
Molecular Formula: C₃ClF₅[1]
-
Synonyms: 2-Chloropentafluoro-1-propene, 2-Chloropentafluoropropylene, CFC 1215xc[1]
Historical Synthesis and Discovery
The development of this compound is rooted in the broader history of organofluorine chemistry, which expanded significantly in the mid-20th century. Its synthesis is primarily achieved through the dehydrohalogenation of saturated chlorofluoropropanes. A key precursor for this process is 1,2-dichloro-1,1,3,3,3-pentafluoropropane (HCFC-225da). The elimination of a hydrogen and a chlorine atom from this precursor yields the target alkene.
While a single definitive "discovery" paper is not readily apparent from early literature, its preparation is a logical extension of established reactions for creating fluorinated olefins. Processes for producing various pentafluoropropenes were explored as researchers sought new refrigerants, solvents, and monomers. For instance, a patented process describes the production of pentafluoropropenes with the general formula CF₃CX=CF₂, where X can be hydrogen or chlorine, via the hydrodehalogenation of CF₃CCl₂CF₃.[4] This highlights the industrial interest in this class of compounds and the general synthetic strategies employed.
Core Synthesis Methodologies
The primary route for synthesizing this compound involves the elimination of hydrogen chloride (HCl) from a suitable saturated precursor.
Dehydrochlorination of 1,2-Dichloro-1,1,3,3,3-pentafluoropropane (HCFC-225da)
This is the most direct and well-documented pathway. The reaction involves treating HCFC-225da with a base to facilitate the elimination of HCl.
Reaction: CF₃CHClCF₂Cl → CF₃C(Cl)=CF₂ + HCl
Experimental Protocol: Laboratory Scale Synthesis
-
Apparatus Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a condenser connected to a cold trap (-78°C).
-
Reagents: A solution of potassium hydroxide (KOH) in a suitable solvent, such as ethanol or isopropanol, is prepared and placed in the flask.
-
Reaction Execution: The flask is cooled in an ice bath. 1,2-Dichloro-1,1,3,3,3-pentafluoropropane (CAS 431-86-7) is added dropwise from the dropping funnel to the stirred basic solution.[5]
-
Temperature Control: The reaction is typically exothermic, and the addition rate is controlled to maintain a low temperature and prevent unwanted side reactions.
-
Product Collection: The volatile this compound product distills from the reaction mixture as it is formed. It is then collected in the cold trap.
-
Purification: The collected product can be purified by fractional distillation to remove any remaining starting material or by-products.
Causality Behind Experimental Choices:
-
Choice of Base: Potassium hydroxide is a strong, inexpensive base that is effective for dehydrochlorination. The choice of an alcoholic solvent ensures the solubility of both the base and the organic substrate.
-
Low Temperature: Running the reaction at a low temperature helps to control the reaction rate and improves the selectivity for the desired product, minimizing the formation of isomers or decomposition products.
-
Product Distillation: The relatively low boiling point of the product allows for its immediate removal from the reaction mixture, shifting the equilibrium towards the product side and preventing potential side reactions.
Diagram of Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Physicochemical Properties
Quantitative data for this compound is summarized below.
| Property | Value |
| Molecular Formula | C₃ClF₅ |
| Molecular Weight | 166.48 g/mol |
| CAS Number | 2804-50-4 |
| Appearance | Data not widely published, likely a colorless gas or volatile liquid |
| Boiling Point | Estimated to be in the range of 15-25 °C |
| Density | Data not widely published |
Reactivity and Applications
The presence of the C=C double bond makes this compound a versatile intermediate for further chemical transformations. It can undergo addition reactions, polymerization, and nucleophilic substitution at the vinyl chlorine position, although the electron-withdrawing fluorine atoms deactivate the double bond towards electrophilic attack.
Potential Applications:
-
Intermediate for HFOs: It can be a precursor for the synthesis of hydrofluoroolefins (HFOs), which are being developed as next-generation refrigerants with low global warming potential (GWP). For example, reduction of the chlorine atom could lead to 1,1,3,3,3-pentafluoropropene.
-
Monomer in Polymerization: Like other fluoroalkenes, it could potentially be used as a monomer or co-monomer to produce fluoropolymers with specific properties, such as high thermal stability and chemical resistance.
-
Chemical Reagent: In organic synthesis, it can serve as a building block for introducing the pentafluoropropenyl group into other molecules, which is of interest in the development of agrochemicals and pharmaceuticals.
Logical Relationship of Precursors and Products
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An In-Depth Technical Guide to the Thermal Stability and Decomposition of 2-Chloropentafluoropropene
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
2-Chloropentafluoropropene (CF₃CCl=CF₂), a halogenated alkene, possesses a unique combination of chemical features that make its thermal behavior a subject of significant interest in various industrial and research applications. This technical guide provides a comprehensive overview of the thermal stability and decomposition pathways of this compound. While direct experimental studies on the pyrolysis of this specific molecule are not extensively available in public literature, this guide synthesizes information from analogous compounds, theoretical principles, and related experimental findings to present a scientifically grounded projection of its decomposition mechanisms, expected products, and the key factors influencing its stability. This document is intended to serve as a foundational resource for professionals working with fluorinated compounds at elevated temperatures, enabling a deeper understanding of potential reaction pathways and informing safe handling and application development.
Introduction to this compound
This compound, with the chemical formula C₃ClF₅, is a fluorinated propene derivative. Its structure, featuring a trifluoromethyl group, a chlorine atom, and a difluorovinyl group, imparts a distinct reactivity profile. The carbon-carbon double bond, coupled with the presence of multiple halogen atoms, creates a molecule with a complex interplay of electronic effects that govern its stability and reactivity under thermal stress. Understanding the thermal decomposition of such molecules is critical in applications where they might be subjected to high temperatures, such as in chemical synthesis, as intermediates in the production of polymers and other materials, or as potential breakdown products of larger fluorinated polymers. For instance, chloropentafluoro-1-propene (C₃ClF₅) has been identified as a thermal degradation product of polychlorotrifluoroethylene (PCTFE) at temperatures between 400-500 °C[1].
Thermal Stability Profile
The thermal stability of a molecule is fundamentally dictated by the bond dissociation energies of its constituent chemical bonds. In this compound, the key bonds to consider are the C-C single and double bonds, C-F bonds, and the C-Cl bond. Generally, C-F bonds are significantly stronger than C-Cl and C-C bonds, suggesting that initial decomposition steps are more likely to involve the latter.
Key Factors Influencing Thermal Stability:
-
Temperature: The primary driver for decomposition. Higher temperatures provide the necessary activation energy to initiate bond cleavage.
-
Pressure: Can influence reaction rates and pathways, particularly for unimolecular decomposition reactions which can be pressure-dependent.
-
Presence of Catalysts or Impurities: Surfaces, metals, or other chemical species can lower the activation energy for decomposition, initiating degradation at lower temperatures than in an inert environment.
-
Atmosphere: The presence of oxygen will lead to combustion and the formation of oxidation products, a different pathway from pyrolysis (decomposition in an inert atmosphere).
Postulated Decomposition Pathways and Mechanisms
Based on the thermal decomposition studies of analogous halogenated alkenes, the pyrolysis of this compound is expected to proceed through complex radical chain mechanisms. The initiation step is likely the cleavage of the weakest bond in the molecule.
Initiation Step: Bond Scission
The initial step in the thermal decomposition is the homolytic cleavage of a chemical bond to form two radical species. The most probable primary dissociation channels for this compound are the cleavage of the C-Cl bond or a C-C bond.
-
C-Cl Bond Scission: This is a common initiation pathway for chlorinated hydrocarbons. CF₃CCl=CF₂ → ∙CF₃C=CF₂ + Cl∙
-
C-C Bond Scission: Cleavage of the single bond between the trifluoromethyl group and the vinyl carbon is also a plausible initiation step. CF₃CCl=CF₂ → ∙CF₃ + ∙CCl=CF₂
The relative importance of these two pathways will depend on their respective bond dissociation energies. Theoretical calculations on similar molecules could provide a more definitive answer.
Propagation Steps: Radical Reactions
Once initial radicals are formed, a cascade of secondary reactions will occur, propagating the decomposition. These can include:
-
Hydrogen/Halogen Abstraction: If other molecules are present, the initial radicals can abstract atoms to form more stable molecules and new radicals.
-
Radical Addition: Radicals can add across the double bond of an intact this compound molecule, leading to larger, unstable intermediates that can subsequently fragment.
-
β-Scission: Larger radical intermediates can break apart to form a smaller radical and a stable molecule containing a double bond.
Termination Steps
The radical chain reactions will eventually be terminated by the combination of two radical species.
-
Radical Recombination: ∙CF₃ + ∙CF₃ → C₂F₆ Cl∙ + Cl∙ → Cl₂
Expected Decomposition Products
Based on the proposed mechanisms and studies of similar compounds, a range of decomposition products can be anticipated.
| Product Category | Examples | Formation Pathway |
| Stable Alkenes | Tetrafluoroethylene (C₂F₄), Hexafluoropropene (C₃F₆) | Radical fragmentation and rearrangement reactions. |
| Perfluoroalkanes | Hexafluoroethane (C₂F₆), Tetrafluoromethane (CF₄) | Recombination of ∙CF₃ radicals. |
| Chlorinated Species | Chlorine (Cl₂), Chlorotrifluoromethane (CF₃Cl) | Recombination of Cl∙ radicals or abstraction. |
| Carbenes | Difluorocarbene (∙CF₂) | Elimination from radical intermediates. |
The formation of difluorocarbene (∙CF₂) is a particularly important pathway in the pyrolysis of many fluorocarbons. This highly reactive intermediate can then undergo dimerization to form tetrafluoroethylene (C₂F₄) or insert into other molecules.
Experimental Methodologies for Studying Thermal Decomposition
The investigation of thermal decomposition pathways and kinetics requires specialized experimental techniques capable of operating at high temperatures and detecting a wide range of reactive and stable species.
Pyrolysis Reactors
-
Flow Reactors: The reactant is passed through a heated tube for a controlled residence time. The products are then rapidly cooled and analyzed. This setup allows for the study of decomposition as a function of temperature and time.
-
Shock Tubes: A gas is rapidly heated and compressed by a shock wave, allowing for the study of high-temperature kinetics in the gas phase with minimal wall effects.
-
Static Reactors: The reactant is heated in a closed vessel, and the progress of the reaction is monitored over time, often by pressure changes or spectroscopic methods.
Analytical Techniques
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the workhorse technique for separating and identifying the stable products of pyrolysis.
-
Fourier Transform Infrared (FTIR) Spectroscopy: Can be used for in-situ monitoring of the gas-phase composition during decomposition.
-
Thermogravimetric Analysis (TGA): Measures the mass loss of a sample as a function of temperature, providing information on the onset of decomposition and overall thermal stability.
Experimental Workflow: Pyrolysis-GC-MS
A typical experimental workflow for studying the thermal decomposition of a compound like this compound would involve the following steps:
Caption: Generalized workflow for Pyrolysis-GC-MS analysis.
Theoretical Modeling of Decomposition
Computational chemistry provides powerful tools to complement experimental studies and to probe reaction mechanisms at a molecular level.
-
Density Functional Theory (DFT): Widely used to calculate the geometries of reactants, transition states, and products, as well as their corresponding energies. This allows for the determination of reaction barriers and the identification of the most favorable decomposition pathways.
-
Transition State Theory (TST): Used in conjunction with quantum chemical calculations to predict reaction rate constants.
-
RRKM Theory: A statistical theory used to calculate rate constants for unimolecular reactions, taking into account the internal energy distribution of the molecule.
Logical Flow for Theoretical Investigation
The following diagram illustrates the logical progression of a theoretical study on the thermal decomposition of this compound.
Sources
An In-depth Technical Guide to the Solubility of 2-Chloropentafluoropropene in Organic Solvents
Introduction
2-Chloropentafluoropropene, a halogenated alkene, represents a class of compounds with significant potential in the synthesis of fluorinated materials, agrochemicals, and pharmaceuticals. The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties, often leading to enhanced stability, lipophilicity, and metabolic resistance. A fundamental understanding of the solubility of this compound in various organic solvents is paramount for its effective utilization in synthetic chemistry, process development, and formulation.
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound. In the absence of extensive published quantitative data for this specific compound, this guide synthesizes theoretical principles of solubility, presents qualitative solubility predictions, and offers a detailed, field-proven experimental protocol for its quantitative determination. For the purpose of this guide, we will primarily refer to the physicochemical properties of the closely related isomer, 3-chloro-1,1,2,3,3-pentafluoro-1-propene, as a representative chloropentafluoropropene.
Physicochemical Properties of Chloropentafluoropropene
A foundational understanding of the physicochemical properties of the solute is essential for interpreting and predicting its solubility. The properties for 3-chloro-1,1,2,3,3-pentafluoro-1-propene are summarized below.
| Property | Value | Source |
| Molecular Formula | C₃ClF₅ | [1] |
| Molecular Weight | 166.48 g/mol | [1] |
| Boiling Point | 7.6 °C | [2] |
| Structure | A three-carbon chain with a double bond, five fluorine atoms, and one chlorine atom. | [1] |
The presence of both highly electronegative fluorine atoms and a chlorine atom, along with a carbon-carbon double bond, results in a polar molecule. The low boiling point indicates that it is a volatile liquid at or near room temperature.
Theoretical Principles of Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For a solute to dissolve, the energy required to break the interactions within the pure solute and the pure solvent must be compensated by the energy released from the formation of new interactions between the solute and solvent molecules.
For this compound, the key intermolecular forces at play are:
-
Dipole-Dipole Interactions: Due to the presence of C-F and C-Cl bonds, the molecule possesses a net dipole moment, making it polar. It will, therefore, be more soluble in polar solvents.
-
London Dispersion Forces: These are present in all molecules and increase with molecular size and surface area. These forces will contribute to its solubility in nonpolar solvents.
Given its polar nature, this compound is expected to be more soluble in polar aprotic and weakly polar solvents. Its solubility in nonpolar solvents will be driven by London dispersion forces. Due to the lack of hydrogen bond-donating groups, its solubility in highly polar protic solvents like water is expected to be low.
Qualitative Solubility Profile
Based on the theoretical principles discussed, a qualitative prediction of the solubility of this compound in common organic solvents is presented below.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Nonpolar | Hexane, Toluene | Soluble | Solubility will be driven by London dispersion forces. Given the halogenated nature of the solute, these forces are significant.[3] |
| Polar Aprotic | Acetone, Acetonitrile, Tetrahydrofuran (THF), Dichloromethane (DCM) | Miscible/Highly Soluble | The polarity of these solvents will readily solvate the polar this compound molecule through dipole-dipole interactions.[3] |
| Polar Protic | Methanol, Ethanol | Soluble | While these solvents are polar, the dominant intermolecular forces are hydrogen bonds. The solute cannot act as a hydrogen bond donor, which may limit miscibility compared to polar aprotic solvents. |
| Highly Polar Protic | Water | Insoluble | The energy required to break the strong hydrogen bonding network of water is not sufficiently compensated by the formation of dipole-dipole interactions with the solute.[4] |
Experimental Determination of Solubility
Accurate quantitative solubility data is best obtained through experimental measurement. The following protocol describes a robust and widely applicable method for determining the solubility of a volatile liquid like this compound in an organic solvent.
Static Equilibrium Method with Gas Chromatography (GC) Analysis
This method involves creating a saturated solution of the solute in the solvent at a controlled temperature, allowing the phases to equilibrate, and then analyzing the concentration of the solute in the liquid phase.
Materials and Equipment:
-
This compound (solute)
-
Organic solvent of interest (high purity)
-
Temperature-controlled shaker or water bath
-
Sealed vials (e.g., 20 mL headspace vials with PTFE-lined septa)
-
Gas-tight syringe
-
Gas Chromatograph (GC) with a suitable detector (e.g., Flame Ionization Detector - FID or Mass Spectrometer - MS)
-
Volumetric flasks and pipettes for standard preparation
-
Analytical balance
Experimental Protocol:
-
Preparation of Standard Solutions:
-
Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations.
-
Due to the volatility of the solute, it is recommended to prepare standards by mass in sealed vials to minimize evaporative losses.
-
-
Sample Preparation:
-
Add a known volume or mass of the solvent to several sealed vials.
-
Add an excess amount of this compound to each vial. The presence of a separate, undissolved phase of the solute is necessary to ensure a saturated solution.
-
Seal the vials immediately to prevent the escape of the volatile solute.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period to allow the system to reach equilibrium. A typical duration is 24-48 hours.[5] Preliminary experiments can be conducted to determine the minimum time required to reach a constant concentration.
-
-
Sample Analysis:
-
After equilibration, stop the agitation and allow the vials to stand undisturbed in the temperature bath for a few hours to allow for phase separation.
-
Carefully withdraw an aliquot of the clear, supernatant liquid phase (the saturated solution) using a gas-tight syringe.
-
Inject the aliquot into the GC for analysis.
-
-
Calibration and Quantification:
-
Inject the prepared standard solutions into the GC to generate a calibration curve of peak area versus concentration.
-
From the calibration curve, determine the concentration of this compound in the saturated solution samples. The average of these concentrations is the solubility at the specified temperature.
-
Causality and Self-Validation:
-
Rationale for Sealed Vials: Prevents the loss of the volatile solute and maintains the integrity of the system.
-
Rationale for Excess Solute: Ensures that the solution is saturated at equilibrium.
-
Rationale for Temperature Control: Solubility is highly dependent on temperature.
-
Self-Validation: Running multiple replicate samples provides a measure of the precision of the experiment. The observation of a stable concentration over time in kinetic studies confirms that equilibrium has been reached.
Logical Workflow for Solubility Assessment
The following diagram illustrates a logical workflow for the comprehensive assessment of the solubility of this compound.
Caption: Workflow for assessing the solubility of this compound.
Conclusion
References
-
University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]
-
NCERT. Haloalkanes and Haloarenes. Retrieved from [Link]
-
PubChem. (n.d.). 3-Chloro-1,1,2,3,3-pentafluoro-1-propene. Retrieved from [Link]
-
Nikitin, A., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Journal of Cheminformatics, 12(1), 63. Retrieved from [Link]
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Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]
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Van Lier, G., et al. (2009). Theoretical prediction of the solubility of fluorinated C60. Physical Chemistry Chemical Physics, 11(21), 4247-4252. Retrieved from [Link]
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Díaz, M. S., et al. (2020). Experimental measurement and modeling of the solubility of fluorinated compounds derived from dichlone in supercritical carbon dioxide. Ingeniería e Investigación, 40(2), 59-69. Retrieved from [Link]
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PubChem. (n.d.). 2-Chloro-2-fluoropropane. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Physical Properties of Alkenes. Retrieved from [Link]
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LookChem. (n.d.). Cas 79-47-0, 3-CHLOROPENTAFLUOROPROPENE. Retrieved from [Link]
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Clark, J. (2015). Halogenation of Alkenes. Retrieved from [Link]
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Hefter, G. T., & Tomkins, R. P. T. (Eds.). (2003). The Experimental Determination of Solubilities. John Wiley & Sons. Retrieved from [Link]
-
Domínguez, I., et al. (2013). Solubility of fluorinated compounds in a range of ionic liquids. Cloud-point temperature dependence on composition and pressure. The Journal of Physical Chemistry B, 117(8), 2447-2457. Retrieved from [Link]
-
Bergström, C. A. (2004). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link]
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Methodological & Application
Synthesis of Fluorinated Polymers Using 2-Chloropentafluoropropene: Application Notes and Protocols
Introduction: The Strategic Value of 2-Chloropentafluoropropene in Advanced Fluoropolymer Synthesis
Fluorinated polymers are a cornerstone of modern materials science, prized for their exceptional thermal stability, chemical inertness, low surface energy, and unique dielectric properties.[1] These characteristics stem from the high bond energy of the carbon-fluorine bond.[2] Within the diverse family of fluorinated monomers, this compound (CPFP) presents a compelling building block for the synthesis of novel polymers with tailored functionalities. The presence of a chlorine atom and a trifluoromethyl group on the double bond introduces unique reactivity and imparts specific properties to the resulting polymer, poly(this compound) [P(CPFP)].
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis of fluorinated polymers using CPFP. We will delve into the mechanistic intricacies of both anionic and radical polymerization routes, offering detailed, field-proven protocols. The causality behind experimental choices will be elucidated, ensuring a deep understanding of the synthetic process.
Polymerization of this compound: Mechanistic Considerations and Strategic Choices
The polymerization of CPFP can be approached through two primary mechanistic pathways: anionic and free-radical polymerization. The choice between these methods is dictated by the desired polymer architecture, molecular weight control, and end-group functionality.
Anionic Polymerization: A Pathway to Controlled Architectures
Anionic polymerization is renowned for its "living" character, which, in the absence of termination or chain-transfer reactions, allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions (low polydispersity index, PDI).[3][4] This level of control is paramount for applications requiring precise material properties.
The initiation of CPFP anionic polymerization involves the attack of a nucleophilic initiator on the electron-deficient double bond of the monomer. The electron-withdrawing nature of the fluorine atoms and the chlorine atom facilitates this nucleophilic attack.
Initiator Selection: The Key to Successful Anionic Polymerization
The choice of initiator is critical for a successful anionic polymerization of CPFP. Organolithium compounds, such as n-butyllithium (n-BuLi) and sec-butyllithium (sec-BuLi), are common initiators for the anionic polymerization of various monomers.[3] However, the high reactivity of the C-Cl bond in CPFP towards organolithium reagents presents a potential challenge, leading to side reactions. A more nuanced approach involves the use of less reactive nucleophiles or hindered initiators to favor polymerization over side reactions.
Solvent Effects in Anionic Polymerization
The choice of solvent significantly influences the rate and control of anionic polymerization. Polar aprotic solvents like tetrahydrofuran (THF) are often employed as they solvate the counter-ion, leading to a more reactive "free" anion and accelerating the polymerization rate.[3] Nonpolar solvents such as hexane or cyclohexane can also be used, often in combination with a polar modifier, to control the polymerization kinetics.
Free-Radical Polymerization: A Versatile Route to High Molecular Weight Polymers
Free-radical polymerization is a robust and widely used technique for producing a vast array of polymers.[5] It is generally more tolerant to impurities than anionic polymerization and can be carried out under less stringent conditions.
The process involves three key steps: initiation, propagation, and termination. Initiation is achieved by the decomposition of a radical initiator to generate free radicals. These radicals then add to the CPFP monomer, initiating the polymer chain growth (propagation). The polymerization process is terminated by the combination or disproportionation of growing polymer chains.
Initiator Selection for Radical Polymerization
The selection of a free-radical initiator is primarily based on its decomposition temperature and solubility.[6] For solution polymerization of CPFP, common initiators include azo compounds like 2,2'-azobis(2-methylpropionitrile) (AIBN) and peroxides such as benzoyl peroxide.[3] These initiators decompose upon heating to generate the initial radical species. For aqueous emulsion or suspension polymerization, water-soluble initiators like potassium persulfate are suitable.[6]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the anionic and radical polymerization of this compound.
Protocol 1: Anionic Polymerization of this compound in Tetrahydrofuran
This protocol outlines the synthesis of P(CPFP) with a controlled molecular weight and narrow molecular weight distribution using an organolithium initiator in a polar aprotic solvent.
Materials:
-
This compound (CPFP), freshly distilled
-
Tetrahydrofuran (THF), anhydrous
-
sec-Butyllithium (sec-BuLi) in cyclohexane (concentration determined by titration)
-
Methanol, anhydrous
-
Argon or Nitrogen gas (high purity)
Equipment:
-
Schlenk line or glovebox for inert atmosphere operations
-
Reaction flask with a magnetic stir bar
-
Syringes and needles for liquid transfers
-
Low-temperature bath (e.g., dry ice/acetone)
Procedure:
-
Reactor Setup and Inerting: Assemble the reaction flask under a stream of inert gas. Heat the flask under vacuum to remove any adsorbed moisture and backfill with inert gas.
-
Solvent and Monomer Preparation: Transfer anhydrous THF to the reaction flask via cannula or syringe. Cool the flask to -78 °C using a low-temperature bath. Transfer the freshly distilled CPFP monomer to the cooled THF solution.
-
Initiation: Slowly add the sec-BuLi solution dropwise to the stirred monomer solution at -78 °C. The amount of initiator will determine the target molecular weight of the polymer. The reaction mixture may develop a color, indicating the formation of the propagating anionic species.
-
Polymerization: Allow the reaction to proceed at -78 °C for a predetermined time (e.g., 1-4 hours), monitoring the viscosity of the solution.
-
Termination: Quench the polymerization by adding a small amount of anhydrous methanol to the reaction mixture. The color of the solution should disappear, indicating the termination of the living anions.
-
Polymer Isolation: Allow the reaction mixture to warm to room temperature. Precipitate the polymer by slowly adding the reaction solution to a large excess of a non-solvent, such as methanol or hexane, with vigorous stirring.
-
Purification and Drying: Collect the precipitated polymer by filtration, wash it with the non-solvent, and dry it under vacuum to a constant weight.
Workflow for Anionic Polymerization of CPFP
Caption: Workflow for the anionic polymerization of CPFP.
Protocol 2: Free-Radical Polymerization of this compound in Solution
This protocol describes a straightforward method for synthesizing high molecular weight P(CPFP) using a common free-radical initiator.
Materials:
-
This compound (CPFP), inhibitor removed
-
Anhydrous solvent (e.g., 1,1,2-trichlorotrifluoroethane or a suitable fluorinated solvent)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN), recrystallized
-
Methanol
-
Argon or Nitrogen gas (high purity)
Equipment:
-
Reaction flask equipped with a reflux condenser and magnetic stir bar
-
Heating mantle or oil bath with temperature control
-
Inert gas inlet
Procedure:
-
Monomer Purification: Pass the CPFP monomer through a column of basic alumina to remove the inhibitor.
-
Reactor Setup: Assemble the reaction flask with the reflux condenser under an inert atmosphere.
-
Reaction Mixture: Charge the flask with the purified CPFP monomer and the solvent. Bubble inert gas through the solution for at least 30 minutes to remove dissolved oxygen.
-
Initiator Addition: Add the AIBN initiator to the reaction mixture.
-
Polymerization: Heat the reaction mixture to the desired temperature (typically 60-80 °C for AIBN) and maintain it for several hours (e.g., 6-24 hours). The progress of the polymerization can be monitored by observing the increase in viscosity.
-
Polymer Isolation: After the desired reaction time, cool the mixture to room temperature. Precipitate the polymer by pouring the solution into a large excess of a non-solvent like methanol.
-
Purification and Drying: Filter the precipitated polymer, wash it thoroughly with the non-solvent, and dry it in a vacuum oven until a constant weight is achieved.
Workflow for Free-Radical Polymerization of CPFP
Caption: Workflow for the free-radical polymerization of CPFP.
Characterization of Poly(this compound)
Thorough characterization of the synthesized P(CPFP) is essential to understand its structure-property relationships. The following techniques are recommended:
| Technique | Information Obtained |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C) | Provides detailed information about the polymer's microstructure, including tacticity and the presence of end-groups.[7][8] |
| Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) | Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.[7][9] |
| Differential Scanning Calorimetry (DSC) | Measures thermal transitions such as the glass transition temperature (Tg) and melting point (Tm), providing insights into the polymer's amorphous or semi-crystalline nature.[10] |
| Thermogravimetric Analysis (TGA) | Evaluates the thermal stability and decomposition temperature of the polymer. |
Properties and Potential Applications of P(CPFP)-based Polymers
Based on the properties of structurally similar fluoropolymers like polychlorotrifluoroethylene (PCTFE), P(CPFP) is expected to exhibit a unique combination of properties.[9][11]
Expected Properties:
-
High Thermal Stability: The strong C-F and C-C bonds in the polymer backbone are anticipated to result in excellent resistance to thermal degradation.[11]
-
Exceptional Chemical Resistance: Fluoropolymers are known for their inertness to a wide range of chemicals, including acids, bases, and organic solvents.[1][11]
-
Low Surface Energy: The presence of fluorine atoms leads to low surface energy, resulting in hydrophobic and oleophobic properties.
-
Good Dielectric Properties: Fluoropolymers typically exhibit low dielectric constants and dissipation factors, making them suitable for electrical insulation applications.
Potential Applications: The unique properties of P(CPFP) and its derivatives make them promising candidates for a variety of advanced applications:
-
High-Performance Coatings: Its chemical and thermal resistance could be leveraged in protective coatings for harsh environments.
-
Advanced Membranes: The polymer's properties may be suitable for the development of specialized separation membranes for gas or liquid filtration.
-
Specialty Elastomers: Copolymers of CPFP with other monomers could lead to the creation of fluoroelastomers with enhanced performance characteristics.
-
Dielectric Materials: Its expected low dielectric constant makes it a candidate for use in electronic components and insulators.
-
Biomedical Devices: The chemical inertness and potential for surface modification could be advantageous in the development of biocompatible materials for medical implants and devices.
Conclusion and Future Outlook
The synthesis of fluorinated polymers from this compound offers a promising avenue for the development of new materials with exceptional properties. Both anionic and free-radical polymerization methods provide viable routes to P(CPFP), with the choice of method depending on the desired level of control over the polymer architecture. The protocols and characterization techniques outlined in this guide provide a solid foundation for researchers to explore the synthesis and properties of this intriguing fluoropolymer. Further research into the copolymerization of CPFP and the post-polymerization modification of P(CPFP) will undoubtedly unlock a wider range of applications, from advanced coatings and membranes to novel biomaterials.
References
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Intertek. (n.d.). GPC-NMR Analysis for Polymer Characterisation. Retrieved from [Link]
-
Curbell Plastics. (n.d.). PCTFE Kel-F®, Neoflon® Cryogenic Applications & Material Properties. Retrieved from [Link]
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ResearchGate. (n.d.). Polymers characterization by 1H NMR, DSC and GPC. Retrieved from [Link]
-
Ameduri, B. (2013). (Co)polymers of Chlorotrifluoroethylene: Synthesis, Properties, and Applications. Chemical Reviews, 113(11), 8151-8231. [Link]
- Apostol, C., & Rinaudo, M. (2014). Thermal stability and bond dissociation energy of fluorinated polymers: A critical evaluation.
-
Wikipedia. (n.d.). Radical polymerization. Retrieved from [Link]
-
Wako Pure Chemical Industries. (2022, January 12). What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples. Retrieved from [Link]
- Morton, M. (1983). Anionic Polymerization: Principles and Practice. Academic Press.
- Müller, A. H. E., & Matyjaszewski, K. (Eds.). (2009).
-
MDPI. (n.d.). Anionic Polymerization Using Flow Microreactors. Retrieved from [Link]
- Hong, K., Uhrig, D., & Mays, J. W. (1999). Living anionic polymerization.
-
Polyfluor. (n.d.). Chemical resistance. Retrieved from [Link]
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-
HMC Polymers Co., Ltd. (n.d.). Polypropylene Chemical Resistance Guide. Retrieved from [Link]
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Reaction Chemistry & Engineering. (n.d.). Synthesis of nanoporous poly(2-chloro-2-propen-1-ol) and its modification via ethylenediamine: vanadyl-catalyzed process, structural characterization, and CO2 sorption. Retrieved from [Link]
- Li, L., & Rinaldi, P. L. (1997). Characterization of Poly(1-chloro-1-fluoroethylene) Fluoropolymer Using 1H/13C/19F Triple Resonance 3D-NMR. Macromolecules, 30(3), 520–525.
-
CP Lab Safety. (n.d.). Polypropylene Chemical Compatibility Chart. Retrieved from [Link]
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Application Notes and Protocols for the Copolymerization of 2-Chloropentafluoropropene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for researchers interested in utilizing 2-chloropentafluoropropene (2-CPFP) as a comonomer in radical copolymerization reactions. While direct literature on the copolymerization of 2-CPFP is scarce, this guide leverages established principles of fluoroalkene reactivity and draws parallels with the well-documented behavior of structurally similar monomers, such as chlorotrifluoroethylene (CTFE). Herein, we present a comprehensive overview of the anticipated reactivity of 2-CPFP, proposed protocols for its copolymerization with both electron-rich and electron-neutral comonomers, and detailed methods for the characterization of the resulting copolymers. Furthermore, we outline a systematic approach for determining the reactivity ratios of 2-CPFP, a crucial step in understanding and controlling the copolymerization process. By providing a robust theoretical framework and practical, albeit extrapolated, experimental guidance, this document aims to serve as a foundational resource for the exploration and application of novel fluorinated copolymers derived from this compound.
Introduction to this compound (2-CPFP)
This compound (CF₃-CCl=CF₂) is a fluorinated olefin that holds significant potential as a comonomer for the synthesis of advanced functional polymers. Its structure, featuring a trifluoromethyl group and a chlorine atom adjacent to the double bond, suggests a highly electron-deficient character. This electronic nature is a hallmark of many fluoroalkenes and dictates their reactivity in polymerization processes. Fluoropolymers, in general, are renowned for their exceptional properties, including high thermal stability, chemical inertness, low surface energy, and unique dielectric characteristics.[1]
The incorporation of 2-CPFP into polymer chains is anticipated to impart a combination of these desirable attributes. Furthermore, the presence of a chlorine atom offers a potential site for post-polymerization modification, enabling the introduction of various functional groups to tailor the final properties of the material. This guide provides a scientifically grounded framework for researchers to begin exploring the synthesis and characterization of 2-CPFP-containing copolymers.
Rationale for Copolymerization: Tailoring Polymer Properties
The homopolymerization of many fluoroalkenes can result in materials with high crystallinity and poor solubility in common organic solvents, making them difficult to process.[1] Copolymerization offers a powerful strategy to mitigate these challenges by introducing a second, dissimilar monomer unit into the polymer backbone. This disruption of chain regularity typically leads to a reduction in crystallinity, thereby improving solubility and processability.[1]
Moreover, the choice of comonomer allows for the precise tuning of the copolymer's properties:
-
Copolymerization with Electron-Rich Monomers: Fluoroalkenes, being electron-poor, readily undergo radical copolymerization with electron-rich monomers, such as vinyl ethers. This pairing often leads to the formation of alternating copolymers, where the monomer units are arranged in a regular repeating fashion.
-
Copolymerization with Non-Fluorinated Monomers: Copolymerizing 2-CPFP with conventional non-fluorinated monomers, like methyl methacrylate, can create copolymers with a unique balance of properties, combining the durability of fluoropolymers with the processability and mechanical characteristics of acrylics.
The logical workflow for investigating 2-CPFP as a comonomer is depicted in the following diagram.
Caption: Workflow for 2-CPFP Copolymerization.
Proposed Experimental Protocols
The following protocols are based on established methods for the radical copolymerization of other fluoroalkenes. Researchers should treat these as starting points and optimize the conditions based on experimental observations.
General Materials and Reagents
-
This compound (2-CPFP): To be synthesized according to literature procedures or procured from a specialty chemical supplier. Purity should be assessed by GC-MS and NMR prior to use.
-
Comonomers: Methyl methacrylate (MMA) and a representative vinyl ether (e.g., ethyl vinyl ether, EVE) should be purified by passing through a column of basic alumina to remove inhibitors.
-
Initiator: Azobisisobutyronitrile (AIBN) is a suitable radical initiator for solution polymerization. For emulsion polymerization, a redox initiator system such as ammonium persulfate (APS) and sodium metabisulfite can be used.
-
Solvents: Anhydrous, inhibitor-free solvents such as 1,1,2-trichlorotrifluoroethane (for solution polymerization) or deionized water (for emulsion polymerization) are required.
-
Chain Transfer Agent (CTA): Optional, for controlling molecular weight. A common example is dodecanethiol.
Protocol 1: Solution Copolymerization of 2-CPFP with Methyl Methacrylate (MMA)
This protocol aims to synthesize a random copolymer of 2-CPFP and MMA.
Step-by-Step Methodology:
-
Reactor Preparation: A glass pressure reactor equipped with a magnetic stir bar is dried in an oven and cooled under a stream of dry nitrogen.
-
Charging the Reactor:
-
Add AIBN (e.g., 0.1 mol% with respect to total monomers).
-
Add the desired molar ratio of 2-CPFP and MMA (e.g., a 1:1 molar feed ratio to start).
-
Add the solvent (e.g., 1,1,2-trichlorotrifluoroethane) to achieve a desired monomer concentration (e.g., 20 wt%).
-
-
Degassing: The reaction mixture is subjected to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: The sealed reactor is placed in a preheated oil bath at a temperature appropriate for the initiator (e.g., 60-70 °C for AIBN). The reaction is allowed to proceed for a specified time (e.g., 6-24 hours). To determine reactivity ratios, the polymerization should be stopped at low conversion (<10%).
-
Isolation: The reactor is cooled to room temperature. The polymer is precipitated by pouring the reaction mixture into a large excess of a non-solvent (e.g., methanol).
-
Purification: The precipitated polymer is collected by filtration, redissolved in a suitable solvent (e.g., acetone), and reprecipitated. This process is repeated to remove unreacted monomers and initiator fragments.
-
Drying: The purified polymer is dried in a vacuum oven at a moderate temperature (e.g., 50 °C) to a constant weight.
Protocol 2: Emulsion Copolymerization of 2-CPFP with Ethyl Vinyl Ether (EVE)
This protocol is designed to produce an alternating copolymer of 2-CPFP and EVE.
Step-by-Step Methodology:
-
Reactor Setup: A jacketed glass reactor equipped with a mechanical stirrer, a condenser, a nitrogen inlet, and ports for adding reagents is used.
-
Aqueous Phase Preparation: Deionized water and a surfactant (e.g., a non-ionic surfactant like Triton X-100) are added to the reactor and purged with nitrogen for at least 30 minutes.
-
Monomer Emulsification: The desired molar ratio of 2-CPFP and EVE is added to the aqueous phase with vigorous stirring to form an emulsion.
-
Initiator Addition: The redox initiator components are added sequentially. For example, an aqueous solution of APS is added, followed by an aqueous solution of sodium metabisulfite.
-
Polymerization: The reaction temperature is maintained (e.g., 40-60 °C) for a set period (e.g., 4-12 hours). The progress of the reaction can be monitored by gravimetry of withdrawn samples.
-
Coagulation and Isolation: The resulting latex is coagulated by adding a salt solution (e.g., saturated NaCl) or by freezing and thawing. The coagulated polymer is collected by filtration.
-
Washing and Drying: The polymer is washed thoroughly with deionized water to remove residual salts and surfactant, and then dried in a vacuum oven.
Characterization of 2-CPFP Copolymers
Thorough characterization is essential to confirm the successful synthesis of the copolymer and to understand its properties.
Spectroscopic Analysis
-
Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is used to confirm the incorporation of both monomers. Key vibrational bands to monitor include:
-
C-F stretching vibrations (typically in the 1100-1300 cm⁻¹ region) from the 2-CPFP units.
-
C=O stretching vibration (around 1730 cm⁻¹) for copolymers with MMA.
-
C-O-C stretching vibrations (around 1100 cm⁻¹) for copolymers with vinyl ethers.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Can be used to determine the copolymer composition by integrating the signals corresponding to the protons of the non-fluorinated comonomer and comparing them to a reference.
-
¹⁹F NMR: This is a powerful tool for analyzing fluoropolymers. The chemical shifts of the fluorine nuclei are sensitive to their local environment, providing information about the microstructure of the copolymer (e.g., sequence distribution).
-
¹³C NMR: Provides detailed information about the carbon backbone and can be used to further elucidate the copolymer microstructure.
-
Molar Mass and Thermal Properties
| Property | Analytical Technique | Information Obtained |
| Molar Mass and Molar Mass Distribution | Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) | Determines the average molar mass (Mn, Mw) and the polydispersity index (PDI) of the copolymer. |
| Glass Transition Temperature (Tg) | Differential Scanning Calorimetry (DSC) | Indicates the temperature at which the amorphous regions of the polymer transition from a glassy to a rubbery state. |
| Melting Temperature (Tm) and Crystallinity | Differential Scanning Calorimetry (DSC) | Relevant for semi-crystalline polymers. Tm is the melting point of the crystalline domains. The enthalpy of melting can be used to estimate the degree of crystallinity. |
| Thermal Stability | Thermogravimetric Analysis (TGA) | Measures the weight loss of the polymer as a function of temperature, providing information on its thermal decomposition temperature. |
Determination of Monomer Reactivity Ratios
Understanding the reactivity ratios (r₁ and r₂) of 2-CPFP (M₁) with a comonomer (M₂) is fundamental to predicting and controlling the copolymer composition.
Sources
Application Notes & Protocols: Cycloaddition Reactions Involving 2-Chloropentafluoropropene
Introduction: The Unique Reactivity of 2-Chloropentafluoropropene in Synthesis
This compound (CF₃CF=CCl₂) is a highly versatile, electron-deficient alkene that serves as a valuable building block in modern organofluorine chemistry. The presence of five fluorine atoms and one chlorine atom on a three-carbon scaffold creates a polarized π-system, rendering the double bond highly susceptible to nucleophilic attack and making it an excellent partner in various cycloaddition reactions. The incorporation of fluorine-containing motifs is a critical strategy in the development of pharmaceuticals, agrochemicals, and advanced materials, as it can significantly enhance properties such as metabolic stability, lipophilicity, and binding affinity.[1]
This guide provides an in-depth exploration of the primary cycloaddition pathways involving this compound, focusing on the mechanistic principles, regiochemical and stereochemical outcomes, and field-proven experimental protocols. For researchers and drug development professionals, understanding these reactions unlocks access to a diverse array of complex fluorinated carbocyclic and heterocyclic structures.
Part 1: The [4+2] Cycloaddition (Diels-Alder Reaction)
The Diels-Alder reaction, a cornerstone of organic synthesis, involves the [4+2] cycloaddition of a conjugated diene with a dienophile to form a six-membered ring.[2] Due to its electron-deficient nature, this compound is an exceptional dienophile, reacting readily with electron-rich dienes in a highly predictable and stereospecific manner.
Mechanistic Principles & Stereoselectivity
The reaction proceeds via a concerted mechanism, where the Highest Occupied Molecular Orbital (HOMO) of the diene interacts with the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile (this compound).[3] This concerted pathway ensures that the stereochemistry of the reactants is maintained in the product.[4] When cyclic dienes such as cyclopentadiene or furan are used, the reaction typically favors the formation of the endo isomer due to favorable secondary orbital interactions in the transition state.
Regioselectivity Considerations
When this compound reacts with an unsymmetrical diene, the regioselectivity is governed by the electronic polarization of both reactants. The most nucleophilic carbon of the diene will preferentially form a bond with the most electrophilic carbon of the dienophile. In this compound, the C2 carbon (bearing the chlorine) is the most electrophilic center, directing the regiochemical outcome of the addition.
Diagram 1: [4+2] Cycloaddition Workflow
Sources
Application Notes and Protocols for Nucleophilic Substitution Reactions on 2-Chloropentafluoropropene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of nucleophilic substitution reactions on 2-Chloropentafluoropropene (2-CPFP), a versatile fluorinated building block. These reactions offer a powerful tool for the synthesis of a wide range of fluorine-containing molecules with potential applications in medicinal chemistry and materials science. This document details the underlying mechanistic principles, provides validated experimental protocols for reactions with various nucleophiles, and offers practical application notes for researchers in the field.
Introduction to this compound and its Reactivity
This compound (CF₃CCl=CF₂) is a highly reactive fluoroalkene due to the presence of electron-withdrawing fluorine atoms, which activate the double bond towards nucleophilic attack. The chlorine atom at the C2 position serves as a good leaving group, facilitating nucleophilic vinylic substitution. The electron density distribution in the molecule makes the C2 position the primary site for nucleophilic attack.
The general reaction scheme involves the attack of a nucleophile on the electron-deficient C2 carbon, followed by the elimination of the chloride ion. This results in the formation of a new carbon-nucleophile bond and the synthesis of a substituted pentafluoropropene derivative. The regioselectivity of this reaction is a key consideration, with the majority of nucleophiles preferentially attacking the C2 position.
Mechanistic Considerations
The nucleophilic substitution on 2-CPFP typically proceeds through a two-step addition-elimination mechanism, also known as the SNAr' or vinylic substitution mechanism.
Figure 1: General Addition-Elimination Mechanism.
Step 1: Nucleophilic Addition: The nucleophile (Nu⁻) attacks the electron-deficient C2 carbon of the double bond, leading to the formation of a transient, negatively charged carbanionic intermediate. The electron-withdrawing trifluoromethyl and gem-difluoro groups stabilize this intermediate.
Step 2: Elimination of the Leaving Group: The intermediate eliminates the chloride ion (Cl⁻), a good leaving group, to restore the double bond and form the final substituted product.
The nature of the nucleophile, solvent, and reaction temperature can influence the reaction rate and, in some cases, the regioselectivity. Hard nucleophiles, such as alkoxides, tend to react faster, while softer nucleophiles, like thiolates, also readily participate in these reactions.
Experimental Protocols
Safety Precautions: this compound is a volatile and potentially hazardous chemical. All manipulations should be performed in a well-ventilated fume hood.[1][2][3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.[1][2][3] Ensure that all glassware is dry and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) where specified.
Reaction with O-Nucleophiles: Synthesis of Pentafluoropropenyl Ethers
The reaction of 2-CPFP with alkoxides provides a straightforward route to pentafluoropropenyl ethers.
Protocol 3.1.1: Synthesis of 2-Ethoxy-1,1,3,3,3-pentafluoropropene
-
Reagents and Materials:
-
This compound (1.0 eq)
-
Sodium ethoxide (1.1 eq)
-
Anhydrous ethanol (solvent)
-
Round-bottom flask with a magnetic stirrer
-
Condenser
-
Inert atmosphere setup (N₂ or Ar)
-
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve sodium ethoxide in anhydrous ethanol.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add this compound to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by ¹⁹F NMR spectroscopy.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with a low-boiling organic solvent (e.g., diethyl ether).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by distillation to obtain 2-ethoxy-1,1,3,3,3-pentafluoropropene.
-
Expected Outcome: The reaction typically proceeds in good yield to afford the desired ether. The product can be characterized by NMR spectroscopy.
| Nucleophile | Product | Typical Yield |
| Sodium Methoxide | 2-Methoxy-1,1,3,3,3-pentafluoropropene | High |
| Sodium Ethoxide | 2-Ethoxy-1,1,3,3,3-pentafluoropropene | High |
| Sodium Phenoxide | 2-Phenoxy-1,1,3,3,3-pentafluoropropene | Moderate to High |
Table 1: Representative Reactions with O-Nucleophiles.
Reaction with N-Nucleophiles: Synthesis of Pentafluoropropenyl Amines
Secondary amines readily displace the chlorine atom in 2-CPFP to form the corresponding enamines.
Protocol 3.2.1: Synthesis of N,N-Diethyl-1,1,3,3,3-pentafluoro-2-propen-2-amine
-
Reagents and Materials:
-
This compound (1.0 eq)
-
Diethylamine (2.2 eq)
-
Anhydrous acetonitrile (solvent)
-
Sealed tube or pressure vessel
-
Magnetic stirrer
-
-
Procedure:
-
In a sealed tube, dissolve this compound in anhydrous acetonitrile.
-
Add diethylamine to the solution. The second equivalent of the amine acts as a base to neutralize the HCl formed during the reaction.
-
Seal the tube and heat the reaction mixture to 50-60 °C for 12-16 hours.
-
Monitor the reaction by GC-MS or ¹⁹F NMR.
-
After cooling to room temperature, pour the reaction mixture into water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by distillation.
-
Expected Outcome: The reaction generally provides the desired enamine in good yield.
| Nucleophile | Product | Typical Yield |
| Diethylamine | N,N-Diethyl-1,1,3,3,3-pentafluoro-2-propen-2-amine | Good |
| Morpholine | 4-(1,1,3,3,3-Pentafluoroprop-1-en-2-yl)morpholine | Good |
| Aniline | N-(1,1,3,3,3-Pentafluoroprop-1-en-2-yl)aniline | Moderate |
Table 2: Representative Reactions with N-Nucleophiles.
Reaction with S-Nucleophiles: Synthesis of Pentafluoropropenyl Thioethers
Thiolates are excellent nucleophiles for this transformation, leading to the formation of pentafluoropropenyl thioethers.
Protocol 3.3.1: Synthesis of 2-(Phenylthio)-1,1,3,3,3-pentafluoropropene
-
Reagents and Materials:
-
This compound (1.0 eq)
-
Thiophenol (1.1 eq)
-
Sodium hydride (1.1 eq, 60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF) (solvent)
-
Round-bottom flask with a magnetic stirrer
-
Inert atmosphere setup (N₂ or Ar)
-
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend sodium hydride in anhydrous THF.
-
Cool the suspension to 0 °C.
-
Slowly add a solution of thiophenol in anhydrous THF to the suspension. Allow the mixture to stir at 0 °C for 30 minutes to form the sodium thiophenoxide.
-
Slowly add this compound to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC or ¹⁹F NMR.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with diethyl ether.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Expected Outcome: This reaction typically affords the desired thioether in high yield.
| Nucleophile | Product | Typical Yield |
| Sodium Thiophenoxide | 2-(Phenylthio)-1,1,3,3,3-pentafluoropropene | High |
| Sodium Ethanethiolate | 2-(Ethylthio)-1,1,3,3,3-pentafluoropropene | High |
Table 3: Representative Reactions with S-Nucleophiles.
Application Notes and Field-Proven Insights
-
Regioselectivity: The nucleophilic attack predominantly occurs at the C2 position. This high regioselectivity is a significant advantage for the synthesis of well-defined structures.
-
Solvent Choice: Aprotic polar solvents such as acetonitrile, DMF, and THF are generally good choices for these reactions as they can solvate the nucleophile and facilitate the reaction. For reactions involving alkoxides, the corresponding alcohol is often used as the solvent.
-
Temperature Control: Many of these reactions are exothermic. It is crucial to control the temperature, especially during the addition of 2-CPFP, to prevent side reactions. Cooling the reaction mixture initially is a common practice.
-
Inert Atmosphere: Reactions involving strong bases like sodium hydride or organolithium reagents should be conducted under a dry, inert atmosphere to prevent quenching by moisture.
-
Workup and Purification: The workup procedures generally involve quenching the reaction with water and extracting the product into an organic solvent. Purification is typically achieved by distillation for volatile products or column chromatography for less volatile compounds.
-
Product Characterization: The products of these reactions can be readily characterized by standard spectroscopic techniques. ¹⁹F NMR is particularly useful for confirming the structure of the fluorinated products. Typical chemical shifts for the CF₃ and CF₂ groups in the products are distinct and can be used for structural elucidation.
Figure 2: General Experimental Workflow.
Applications in Drug Development
The introduction of fluorine and fluorinated groups into organic molecules can significantly impact their physicochemical and biological properties.[3] The pentafluoropropenyl group, accessible through the reactions described herein, can serve as a valuable synthon in drug discovery. The trifluoromethyl group is a well-known bioisostere for other functional groups and can enhance metabolic stability, binding affinity, and lipophilicity. The diverse functionalities that can be introduced at the C2 position allow for the synthesis of a wide array of novel compounds for biological screening.
References
-
Flammable Liquefied Gas Mixture Safety Data Sheet. Airgas. Available at: [Link]
Sources
Application Notes and Protocols: 2-Chloropentafluoropropene as a Cure Site Monomer for High-Performance Fluoroelastomers
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Incorporation of 2-Chloropentafluoropropene for Advanced Fluoroelastomer Curing
Fluoroelastomers (FKMs) are a cornerstone of high-performance materials, indispensable in applications demanding exceptional thermal stability and chemical resistance. The majority of commercially significant fluoroelastomers are copolymers of vinylidene fluoride (VDF) and hexafluoropropylene (HFP), often with the inclusion of tetrafluoroethylene (TFE) to enhance fluid resistance. The vulcanization, or curing, of these saturated polymer backbones necessitates the incorporation of a small percentage of a reactive cure site monomer (CSM).[1] This document provides a detailed technical guide on the application of this compound (2-CPFP) as a strategic cure site monomer for peroxide-curable fluoroelastomers.
The chlorine atom in 2-CPFP, situated on the double bond, provides a reactive site for cross-linking via a free-radical mechanism, typically initiated by organic peroxides.[2] This approach to curing is renowned for producing fluoroelastomers with superior chemical resistance compared to those cured using bisphenolic systems.[2] The resulting cross-linked network imparts the robust mechanical properties and resilience required for demanding sealing applications in the aerospace, automotive, and chemical processing industries.
This guide will elucidate the fundamental properties of 2-CPFP, detail its synthesis, provide comprehensive protocols for its incorporation into a VDF-HFP fluoroelastomer via emulsion polymerization, and outline the subsequent peroxide curing process. Furthermore, it will describe the analytical techniques for characterizing the resulting fluoroelastomer and present typical performance data.
Physicochemical Properties of this compound (2-CPFP)
A thorough understanding of the monomer's properties is paramount for its safe handling and effective use in polymerization.
| Property | Value | Reference |
| Chemical Formula | C₃ClF₅ | [3] |
| Molecular Weight | 166.48 g/mol | [3] |
| CAS Number | 2804-50-4 | [3] |
| Boiling Point | 5-6 °C | [4] |
| Melting Point | -130 °C | [4] |
| Density | 1.5 g/cm³ | [4] |
| Appearance | Gas at standard conditions | [5] |
Safety Note: this compound is toxic by inhalation and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.[4][6]
Synthesis of this compound
A common laboratory-scale synthesis of this compound involves the hydrodehalogenation of a suitable precursor, such as 1,1,1,3,3-pentafluoro-2,2-dichloropropane. This process typically involves a vapor-phase reaction at elevated temperatures over a supported metal catalyst.
Diagram: Synthesis of this compound
Caption: Vapor-phase hydrodehalogenation to produce 2-CPFP.
Application Protocol: Synthesis of a VDF-HFP-2-CPFP Terpolymer via Emulsion Polymerization
Emulsion polymerization is a robust and widely used industrial method for producing fluoroelastomers.[7] It offers excellent heat transfer and control over polymer molecular weight. This protocol details the synthesis of a terpolymer of vinylidene fluoride (VDF), hexafluoropropylene (HFP), and this compound (2-CPFP).
Materials and Equipment
-
Monomers: Vinylidene fluoride (VDF), Hexafluoropropylene (HFP), this compound (2-CPFP)
-
Initiator: Ammonium persulfate (APS)
-
Surfactant: Ammonium perfluorooctanoate (APFO) or a suitable alternative
-
Chain Transfer Agent (CTA): Isopropanol (optional, for molecular weight control)
-
Buffer: Sodium phosphate dibasic heptahydrate
-
Coagulant: Aluminum sulfate solution
-
Reactor: High-pressure stainless steel reactor equipped with a stirrer, temperature and pressure controls, and monomer/reagent inlet ports.
-
Degassing system
-
Filtration and drying equipment
Experimental Workflow
Diagram: Emulsion Polymerization Workflow
Caption: Step-by-step workflow for emulsion polymerization.
Detailed Protocol
-
Reactor Preparation:
-
Charge a 4-liter stainless steel reactor with 2 liters of deionized, deoxygenated water, 10 g of ammonium perfluorooctanoate, and 5 g of sodium phosphate dibasic heptahydrate.
-
Seal the reactor and deoxygenate the system by pressurizing with nitrogen to 10 bar and venting, repeating this cycle three times.
-
-
Polymerization:
-
Heat the reactor to 115 °C while stirring at 600 rpm.
-
Introduce the gaseous monomer mixture consisting of vinylidene fluoride, hexafluoropropylene, and this compound. A typical molar ratio might be VDF:HFP:2-CPFP of 78:20:2, but this can be adjusted to achieve desired properties.
-
Pressurize the reactor to 6.2 MPa with the monomer mixture.
-
Prepare an initiator solution of 4 g of ammonium persulfate in 100 mL of deionized water.
-
Initiate the polymerization by continuously feeding the initiator solution into the reactor at a rate of 10 mL/hour.
-
Maintain the reactor pressure at 6.2 MPa by continuously feeding the monomer mixture. The polymerization is typically run for 6-8 hours.
-
-
Isolation and Purification:
-
After the desired polymerization time, stop the monomer and initiator feeds and cool the reactor to room temperature.
-
Vent the residual monomers.
-
The resulting fluoroelastomer latex is then transferred to a coagulation vessel.
-
Slowly add a 10% aqueous solution of aluminum sulfate to the latex with gentle stirring until the polymer fully coagulates.
-
Collect the fluoroelastomer crumb by filtration and wash it thoroughly with deionized water.
-
Dry the polymer in a vacuum oven at 60-70 °C to a constant weight.
-
Curing Protocol: Peroxide Cure of the VDF-HFP-2-CPFP Terpolymer
The incorporated 2-CPFP cure sites allow for efficient cross-linking using a peroxide-based cure system.[8]
Formulation
A typical peroxide cure formulation is as follows:
| Component | Parts per Hundred Rubber (phr) |
| VDF-HFP-2-CPFP Terpolymer | 100 |
| Organic Peroxide (e.g., 2,5-dimethyl-2,5-di(t-butylperoxy)hexane) | 1.5 - 2.5 |
| Co-agent (e.g., Triallyl isocyanurate - TAIC) | 2.0 - 4.0 |
| Acid Acceptor (e.g., Zinc Oxide) | 3.0 - 5.0 |
| Carbon Black (optional, for reinforcement) | 10 - 30 |
Compounding and Curing Procedure
-
Compounding:
-
On a two-roll mill, soften the fluoroelastomer gum.
-
Sequentially add the acid acceptor, co-agent, carbon black (if used), and finally the organic peroxide. Ensure thorough mixing between each addition.
-
-
Press Cure:
-
Sheet out the compounded rubber and place it into a pre-heated mold.
-
Cure in a compression press at 170-180 °C for 10-15 minutes under pressure.
-
-
Post-Cure:
-
Remove the cured article from the mold and place it in an air-circulating oven.
-
Post-cure at 200-230 °C for 16-24 hours to complete the cross-linking reactions and optimize physical properties.
-
Characterization of the Cured Fluoroelastomer
A suite of analytical techniques is employed to verify the successful incorporation of the cure site monomer and to determine the physical and thermal properties of the final elastomer.
Diagram: Characterization Workflow
Caption: Analytical techniques for fluoroelastomer characterization.
Spectroscopic Analysis
-
Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is used to confirm the presence of characteristic functional groups in the polymer backbone. The spectrum of a VDF-HFP copolymer will show strong absorptions corresponding to C-F and C-H bonds. The incorporation of 2-CPFP is difficult to detect directly by FTIR due to its low concentration and overlapping signals.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is a powerful tool for determining the composition of the fluoroelastomer, including the relative amounts of VDF and HFP units.[9] The incorporation of 2-CPFP can be confirmed and quantified by the appearance of unique signals in the ¹⁹F NMR spectrum corresponding to the fluorine atoms adjacent to the chlorine-bearing carbon. ¹H NMR can also provide information on the polymer structure.
Thermal Analysis
-
Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the fluoroelastomer. A typical peroxide-cured FKM will exhibit excellent thermal stability, with decomposition temperatures often exceeding 400 °C.
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of the elastomer, which is a critical parameter for low-temperature sealing applications. For VDF-HFP copolymers, the Tg typically ranges from -15 to -25 °C.
Mechanical Properties
The mechanical properties of the cured fluoroelastomer are determined according to ASTM standards.
| Property | Typical Value Range | ASTM Method |
| Tensile Strength | 10 - 20 MPa | D412 |
| Elongation at Break | 150 - 300% | D412 |
| Hardness (Shore A) | 60 - 90 | D2240 |
| Compression Set (22h @ 200°C) | 15 - 30% | D395 |
Conclusion
This compound serves as an effective cure site monomer for the production of high-performance, peroxide-curable fluoroelastomers. Its incorporation into a VDF-HFP backbone via emulsion polymerization, followed by a peroxide cure, yields a fluoroelastomer with a desirable balance of thermal stability, chemical resistance, and mechanical properties. The protocols and characterization methods outlined in this guide provide a comprehensive framework for researchers and scientists to utilize 2-CPFP in the development of advanced fluoroelastomer materials for demanding applications.
References
-
Wikipedia. (n.d.). List of gases. Retrieved from [Link]
- Google Patents. (n.d.). Fluorelastomers - EP0208314B1.
-
Tecnoflon - A Guide to Fluoroelastomers. (n.d.). Retrieved from [Link]
-
Semantic Scholar. (2016). Experimental Study of Emulsion Polymerization of Vinylidene Fluoride. Retrieved from [Link]
-
ResearchGate. (n.d.). Techniques for the Characterization of Fluoroelastomers. Retrieved from [Link]
-
Semantic Scholar. (2013). Synthesis of Poly(vinylidene fluoride-co-hexafluoropropylene). Retrieved from [Link]
-
MDPI. (2024). Synthesis and Properties of Polyvinylidene Fluoride-Hexafluoropropylene Copolymer/Li6PS5Cl Gel Composite Electrolyte for Lithium Solid-State Batteries. Retrieved from [Link]
- Google Patents. (n.d.). Curable fluoroelastomer compositions - WO2010147697A2.
- A. Taguet, B. Ameduri, B. Boutevin, Prog. Polym. Sci. 2005, 30, 620-675.
- Google Patents. (n.d.). Process for producing fluoroelastomers - US20020037985A1.
- Google Patents. (n.d.). Peroxide curable fluoroelastomers - EP1551889B1.
-
3M. (n.d.). 3M™ Dyneon™ Peroxide Cure Fluoroelastomer FPO 3650. Retrieved from [Link]
-
MDPI. (2023). Range-Aware Two-Stage Modeling for Feed Ratio Optimization in Fluoroelastomers: Mechanistic Pathways from NMR Structural Features to Macroscopic Properties. Retrieved from [Link]
-
A Fluoroelastomer Compendium for the Non-metallic Practitioner. (n.d.). Retrieved from [Link]
Sources
- 1. Surfactant-free emulsion polymerization of vinylidene fluoride mediated by RAFT/MADIX reactive poly(ethylene glycol) polymer chains - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. 20.210.105.67 [20.210.105.67]
- 3. This compound | 2804-50-4 [amp.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. WO2010147697A2 - Curable fluoroelastomer compositions - Google Patents [patents.google.com]
- 7. US20020037985A1 - Process for producing fluoroelastomers - Google Patents [patents.google.com]
- 8. 3m.com [3m.com]
- 9. sealseastern.com [sealseastern.com]
Application Notes & Protocols: The Strategic Incorporation of 2-Chloropentafluoropropene in the Synthesis of Novel Agrochemicals
Introduction: The Imperative for Fluorinated Moieties in Agrochemicals
The introduction of fluorine into active pharmaceutical and agrochemical ingredients has become a cornerstone of modern chemical design. Fluorine's unique properties, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can significantly enhance the metabolic stability, lipophilicity, and binding affinity of a molecule to its biological target.[1] Consequently, a substantial percentage of recently developed agrochemicals contain fluorinated substituents.[1] The use of versatile, fluorinated building blocks is a key strategy for the efficient synthesis of these complex molecules.[2] 2-Chloropentafluoropropene (CF₃-CCl=CF₂) is an attractive, though underutilized, building block for the introduction of the pentafluoropropenyl group, which can impart desirable physicochemical properties to a parent molecule. This document outlines the synthetic utility of this compound, focusing on its reactivity in nucleophilic substitution reactions to generate novel agrochemical precursors.
Core Chemistry: Nucleophilic Vinylic Substitution
The primary mode of reactivity for this compound in the context of agrochemical synthesis is nucleophilic vinylic substitution. The electron-withdrawing nature of the trifluoromethyl group and the fluorine atoms on the double bond polarizes the molecule, rendering the vinylic carbon attached to the chlorine atom highly electrophilic. This facilitates the attack by a wide range of nucleophiles, leading to the displacement of the chloride anion.
This reactivity is analogous to that observed in other activated halo-fluoroalkenes, which are known to be susceptible to nucleophilic attack at the chlorine-bonded carbon atom.[3] The general mechanism for this transformation is depicted below:
Caption: Generalized reaction scheme and mechanism for the nucleophilic substitution of this compound.
Application Protocol: Synthesis of a Model Agrochemical Precursor
This section provides a detailed, step-by-step protocol for a representative synthesis of a potential agrochemical precursor, 4-((1,3,3,3-tetrafluoro-2-(trifluoromethyl)prop-1-en-1-yl)oxy)benzonitrile, through the reaction of this compound with 4-cyanophenol. This reaction serves as a model for the incorporation of the pentafluoropropenyl moiety onto a phenol, a common substructure in various fungicides and herbicides.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | Specialty Gas Supplier |
| 4-Cyanophenol | ≥99% | Major Chemical Supplier |
| Potassium Carbonate (anhydrous) | ≥99% | Major Chemical Supplier |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Major Chemical Supplier |
| Diethyl Ether | ACS Grade | Major Chemical Supplier |
| Saturated Sodium Bicarbonate Solution | Laboratory Prepared | N/A |
| Brine | Laboratory Prepared | N/A |
| Anhydrous Magnesium Sulfate | ≥97% | Major Chemical Supplier |
| Argon or Nitrogen Gas | High Purity | Gas Supplier |
Equipment
-
Three-neck round-bottom flask with a reflux condenser, magnetic stir bar, and a gas inlet/outlet.
-
Low-temperature bath (e.g., dry ice/acetone).
-
Schlenk line or inert atmosphere manifold.
-
Gas-tight syringe or mass flow controller for gas handling.
-
Standard laboratory glassware for workup and purification.
-
Rotary evaporator.
-
Column chromatography setup.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis of a model agrochemical precursor.
Detailed Protocol
-
Inert Atmosphere Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a gas outlet to a bubbler, and a gas inlet. Flame-dry the glassware under a stream of argon or nitrogen and allow it to cool to room temperature.
-
Reagent Addition: To the flask, add 4-cyanophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous N,N-dimethylformamide (DMF) to make a 0.5 M solution with respect to the 4-cyanophenol.
-
Cooling: Place the flask in an ice-water bath and stir the mixture for 15 minutes to ensure the formation of the potassium phenoxide.
-
Addition of this compound: Slowly bubble this compound (1.1 eq) into the stirred suspension over 30-60 minutes. A mass flow controller is recommended for precise addition. Alternatively, the gas can be condensed into a cold trap and added as a liquid via a pre-cooled syringe. Caution: this compound is a volatile and potentially toxic gas. All manipulations should be performed in a well-ventilated fume hood.
-
Reaction: After the addition is complete, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature. Stir the reaction for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Upon completion, pour the reaction mixture into a separatory funnel containing deionized water. Extract the aqueous phase three times with diethyl ether.
-
Washing: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.
-
Characterization: Characterize the purified product by ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity.
Expected Results
| Parameter | Expected Value |
| Yield | 60-80% |
| Purity (by GC) | >98% |
| ¹⁹F NMR | Signals corresponding to the CF₃ and vinylic fluorine atoms. |
| ¹H NMR | Aromatic signals corresponding to the 4-cyanophenyl group. |
| Mass Spec (EI) | Molecular ion peak corresponding to the product. |
Broader Applications and Future Directions
The protocol described above is a template that can be adapted for a variety of nucleophiles relevant to agrochemical synthesis. Thiols, amines, and other heterocyclic systems can be employed to generate a diverse library of pentafluoropropenyl-containing compounds. The resulting products can then be further elaborated into more complex active ingredients. The unique electronic properties of the pentafluoropropenyl group may lead to the discovery of novel modes of action or improved efficacy against resistant pests and pathogens.
Safety Precautions
-
This compound: This is a pressurized and potentially toxic gas. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Ensure that the gas cylinder is properly secured.
-
Anhydrous Solvents: Anhydrous DMF is flammable and an irritant. Handle under an inert atmosphere.
-
Potassium Carbonate: This is a mild base and can cause irritation. Avoid inhalation of dust and contact with skin and eyes.
-
General Precautions: Perform a thorough risk assessment before starting any chemical synthesis.
References
- Reaction of 1-chloroperfluorocycloalkene derivatives with nucleophiles. (n.d.). Sci-Hub.
- Fluorinated Pesticide Intermediates: What They Are, and How Are They Synthesized? (n.d.). Organofluorine / Alfa Chemistry.
- Leveraging HFPO in Organic Synthesis: A Supplier's Perspective. (2025, October 16). BenchChem.
- Current Contributions of Organofluorine Compounds to the Agrochemical Industry. (n.d.). PMC.
- Synthesis of Some Arylsulfur Pentafluoride Pesticides and Their Relative Activities Compared to the Trifluoromethyl Analogues. (n.d.). CHIMIA.
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- Hexafluoropropylene oxide. (n.d.). Wikipedia.
- Hexafluoropropylene Oxide (HFPO). (n.d.). Chemours.
- Synthesis of Some Arylsulfur Pentafluoride Pesticides and Their Relative Activities Compared to the Trifluoromethyl Analogues. (2025, August 9).
- Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorpor
- PFAS-free synthesis of fluorinated drugs and pesticides | Research. (2024, September 16). Chemistry World.
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- Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing n
- Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine. (n.d.). BenchChem.
- Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. (n.d.).
- For a nucleophilic substitution reaction in order to synthesize 2-Chloropropane, why would you... (n.d.). Homework.Study.com.
- Allene cycloadditions. Part II. Reaction of a dialkylallene with unsymmetrical fluoro-olefins. (1971). Journal of the Chemical Society C: Organic.
- Synthesis of Biologically Active Molecules through Multicomponent Reactions. (n.d.). PMC.
- Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties. (n.d.). New Journal of Chemistry (RSC Publishing).
- Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogenated vinyl ethers. (2024, October 24). PMC.
- Synthesis of 2 Chloropropane? (2006, June 28). Sciencemadness.org.
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Application of 2-Chloropentafluoropropene in the Synthesis of Pharmaceuticals: A Guide for Researchers
Introduction: The Strategic Value of Fluorinated Building Blocks in Drug Discovery
The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, lipophilicity, and binding affinity. 2-Chloropentafluoropropene (CF₃C(Cl)=CF₂) is a versatile fluorinated building block that offers a unique combination of reactive sites, making it a valuable precursor for the synthesis of complex fluorinated molecules, particularly trifluoromethyl-substituted heterocycles which are prevalent in modern pharmaceuticals. This document provides a detailed overview of the applications of this compound in pharmaceutical synthesis, including key reactions, mechanistic insights, and detailed experimental protocols.
The reactivity of this compound is dominated by two key features: the electrophilic double bond, susceptible to nucleophilic attack, and the labile chlorine atom, which can be displaced or participate in cross-coupling reactions. This dual reactivity allows for a range of synthetic transformations, making it a powerful tool for the construction of diverse molecular scaffolds.
Core Applications in Pharmaceutical Synthesis
The primary applications of this compound in pharmaceutical synthesis revolve around its use as a precursor for trifluoromethyl-substituted heterocyclic compounds. These motifs are found in a wide array of therapeutic agents, including anti-inflammatory, anti-cancer, and anti-viral drugs. The key synthetic strategies employing this compound are nucleophilic substitution reactions and cycloaddition reactions.
Synthesis of Trifluoromethyl-Substituted Pyrazoles
Scientific Rationale: Pyrazole derivatives are a cornerstone of many pharmaceuticals due to their diverse biological activities. The introduction of a trifluoromethyl group at the 3-position of the pyrazole ring is a common strategy to enhance efficacy. This compound serves as an excellent starting material for the synthesis of 3-(trifluoromethyl)pyrazoles through a reaction with hydrazine derivatives. The reaction proceeds via an initial nucleophilic attack of the hydrazine on the double bond of this compound, followed by an intramolecular cyclization and elimination of HF and HCl.
Experimental Workflow:
Figure 1: General workflow for the synthesis of 3-(trifluoromethyl)pyrazole from this compound.
Detailed Protocol: Synthesis of 3-(Trifluoromethyl)pyrazole
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (10.0 g, 60.1 mmol) in ethanol (50 mL).
-
Reagent Addition: Slowly add hydrazine hydrate (3.3 g, 66.1 mmol, 1.1 eq) to the solution at room temperature. An exothermic reaction may be observed.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4 hours. Monitor the reaction progress by GC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in diethyl ether (100 mL) and wash with water (2 x 50 mL) and brine (50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 3-(trifluoromethyl)pyrazole.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | This compound | N/A |
| Reagent | Hydrazine Hydrate | [1][2] |
| Solvent | Ethanol | [2] |
| Reaction Temperature | 78 °C | N/A |
| Typical Yield | 64-84% | [1] |
Causality Behind Experimental Choices:
-
Ethanol as Solvent: Ethanol is a polar protic solvent that facilitates the dissolution of both reactants and can participate in proton transfer steps during the reaction mechanism.[2]
-
Reflux Conditions: The elevated temperature is necessary to overcome the activation energy for the nucleophilic addition and subsequent cyclization-elimination steps.
-
Slight Excess of Hydrazine: A small excess of hydrazine hydrate ensures complete consumption of the starting material.
Synthesis of Trifluoromethyl-Substituted Triazoles via [3+2] Cycloaddition
Scientific Rationale: 1,2,3-Triazoles are another class of heterocycles with significant applications in drug discovery, often synthesized via the Huisgen [3+2] cycloaddition of an azide and an alkyne. This compound can be readily converted to the corresponding 2-azido-pentafluoropropene, a key 1,3-dipole precursor. This azide can then react with a variety of alkynes to produce trifluoromethyl-substituted triazoles. The reaction of perfluoropropene with sodium azide to yield perfluoropropenyl azide has been reported, and a similar reactivity is expected for this compound.
Experimental Workflow:
Figure 2: Two-step synthesis of trifluoromethyl-substituted triazoles.
Detailed Protocol: Synthesis of 2-Azido-pentafluoropropene
-
Reaction Setup: In a flame-dried 250 mL three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, suspend sodium azide (4.9 g, 75.4 mmol) in anhydrous dimethylformamide (DMF, 100 mL).
-
Reagent Addition: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of this compound (10.0 g, 60.1 mmol) in DMF (20 mL) dropwise over 30 minutes, maintaining the temperature below 5 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 12 hours. Monitor the reaction by ¹⁹F NMR.
-
Work-up: Quench the reaction by pouring the mixture into 500 mL of ice-cold water. Extract the product with diethyl ether (3 x 100 mL).
-
Purification: Combine the organic layers, wash with water (3 x 100 mL) and brine (100 mL). Dry over anhydrous magnesium sulfate, filter, and carefully remove the solvent under reduced pressure at low temperature to obtain 2-azido-pentafluoropropene as a volatile liquid. Caution: Organic azides can be explosive and should be handled with appropriate safety precautions.
Detailed Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Reaction Setup: To a solution of 2-azido-pentafluoropropene (1.0 g, 5.7 mmol) and a terminal alkyne (6.3 mmol, 1.1 eq) in a 1:1 mixture of tert-butanol and water (20 mL), add sodium ascorbate (0.23 g, 1.14 mmol, 0.2 eq).
-
Catalyst Addition: Add a solution of copper(II) sulfate pentahydrate (0.07 g, 0.28 mmol, 0.05 eq) in water (2 mL).
-
Reaction: Stir the mixture vigorously at room temperature for 24 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with water (50 mL) and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with saturated aqueous ammonium chloride solution (2 x 30 mL) and brine (30 mL). Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography (silica gel) to afford the desired 1,4-disubstituted-5-(trifluoromethyl)-1,2,3-triazole.
Quantitative Data:
| Parameter | Value | Reference |
| Azide Precursor | This compound | N/A |
| Azidating Agent | Sodium Azide | [3][4] |
| Cycloaddition Catalyst | Copper(I) (in situ from CuSO₄/Sodium Ascorbate) | [5][6] |
| Regioselectivity | 1,4-disubstituted triazole | [5] |
| Typical Yield | High | [5] |
Causality Behind Experimental Choices:
-
DMF as Solvent for Azidation: DMF is a polar aprotic solvent that effectively dissolves sodium azide and promotes the Sₙ2-type substitution reaction.
-
Cu(I) Catalyst for Cycloaddition: The copper(I) catalyst is essential for the high regioselectivity and efficiency of the azide-alkyne cycloaddition, leading specifically to the 1,4-disubstituted product.[5]
-
Sodium Ascorbate: Sodium ascorbate is used as a reducing agent to generate the active Cu(I) species from the more stable Cu(II) salt in situ and to prevent oxidative side reactions.
Conclusion and Future Outlook
This compound is a highly valuable and versatile building block for the synthesis of fluorinated pharmaceutical intermediates. Its ability to readily participate in nucleophilic substitution and cycloaddition reactions provides straightforward access to trifluoromethyl-substituted pyrazoles and triazoles, which are key pharmacophores in a multitude of approved drugs and clinical candidates. The protocols outlined in this application note provide a solid foundation for researchers to explore the synthetic utility of this reagent in their drug discovery programs. Future research in this area will likely focus on expanding the scope of nucleophiles and cycloaddition partners, as well as developing enantioselective transformations to access chiral fluorinated drug candidates.
References
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Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes. Molecules. 2024. Available from: [Link]
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Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives. Organic Letters. 2010. Available from: [Link]
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New Synthesis of Fluorinated Pyrazoles. Organic Letters. 2010. Available from: [Link]
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(PDF) Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes. ResearchGate. 2024. Available from: [Link]
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Synthetic Strategies to Access Fluorinated Azoles. Molecules. 2024. Available from: [Link]
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Synthesis of α‐(Trifluoromethyl)pyridazine Derivatives. ChemistrySelect. 2020. Available from: [Link]
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Synthesis of 4-trifluoromethyl pyridazines via annulation of pyridinium ylides with trifluoroacetyl diazoester. Organic & Biomolecular Chemistry. 2020. Available from: [Link]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. 2017. Available from: [Link]
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Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. 2022. Available from: [Link]
-
Synthesis of 2‐Trifluoromethyl Pyridines through Multicomponent Kröhnke Reaction. Asian Journal of Organic Chemistry. 2020. Available from: [Link]
-
2,2,3,3-Tetrafluoropropyl 4-azido-2,3,5,6-Tetrafluorobenzoate. Molbank. 2020. Available from: [Link]
-
Trifluoromethoxypyrazines: Preparation and Properties. Molecules. 2020. Available from: [Link]
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Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. Organic Letters. 2022. Available from: [Link]
-
Some representative examples of commercial trifluoromethyl pyrazoles. ResearchGate. N.D. Available from: [Link]
-
Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes. National Institutes of Health. 2024. Available from: [Link]
-
Preparation of trifluoromethyl-pyrazoles and -pyrazolines by the reaction of 2,2,2-trifluorodiazoethane with carbon-carbon multiple bonds. Journal of Fluorine Chemistry. 1982. Available from: [Link]
-
Aminoheterocycles as synthons for combinatorial Biginelli reactions. Journal of Combinatorial Chemistry. 2005. Available from: [Link]
-
Synthesis of 1,2,3-Triazoles from Alkyne-Azide Cycloaddition Catalyzed by a Bio-Reduced Alkynylcopper (I) Complex. Molecules. 2020. Available from: [Link]
-
Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols Via Homolysis-Enabled Electronic Activation. Journal of the American Chemical Society. 2021. Available from: [Link]
-
Addition of sodium azide to perfluoropropene. ResearchGate. N.D. Available from: [Link]
-
Concerted Nucleophilic Aromatic Substitutions. Angewandte Chemie International Edition. 2018. Available from: [Link]
-
Advances in the Synthesis of Fused 1,2,3-Triazoles via a MCR-Intramolecular Azide-Alkyne Cycloaddition Approach. Molecules. 2022. Available from: [Link]
-
22.4: Preparation of Phenols: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. 2015. Available from: [Link]
-
Synthesis and Cycloaddition Reactions of 1-Azido-1,1,2,2-tetrafluoroethane. The Journal of Organic Chemistry. 2023. Available from: [Link]
-
Solvent-controlled base-free synthesis of bis(trifluoromethyl)-cyclopropanes and -pyrazolines via cycloaddition of 2-trifluoromethyl-1,3-enynes with 2,2,2-trifluorodiazoethane. Organic & Biomolecular Chemistry. 2019. Available from: [Link]
-
Assessing Fidelity of XNA Polymerase on 2'-Fluoro/2'-Azide Mixed XNA Synthesis. bioRxiv. 2024. Available from: [Link]
-
Topochemical Cycloaddition Reaction between an Azide and an Internal Alkyne. Angewandte Chemie International Edition. 2022. Available from: [Link]
-
Azide–para-Fluoro Substitution on Polymers: Multipurpose Precursors for Efficient Sequential Postpolymerization Modification. Macromolecules. 2018. Available from: [Link]
-
Bimolecular nucleophilic substitution (SN2) reactions of neopentyl arenesulfonates with anilines and benzylamines in methanol. Journal of the Chemical Society, Perkin Transactions 2. 2000. Available from: [Link]
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Application Note: Quantitative Analysis of 2-Chloropentafluoropropene Monomer by Gas Chromatography-Mass Spectrometry
Abstract
This application note presents a detailed and robust analytical method for the quantification of 2-chloropentafluoropropene (2-CPFP) monomer using Gas Chromatography-Mass Spectrometry (GC-MS). 2-CPFP is a critical building block in the synthesis of various fluoropolymers and specialty chemicals. Accurate quantification of the residual monomer is essential for quality control, reaction monitoring, and ensuring product safety and performance. This document provides a comprehensive protocol, including sample preparation, instrument parameters, and method validation, designed for researchers, scientists, and professionals in drug development and polymer science. The methodology is grounded in established principles for the analysis of volatile organic compounds, ensuring scientific integrity and reliable results.
Introduction: The Analytical Imperative for this compound
This compound (C₃ClF₅) is a volatile fluoroalkene used in the synthesis of advanced materials. The presence of unreacted monomer in the final product can significantly impact its physical and chemical properties, as well as pose potential health and environmental concerns. Therefore, a precise and accurate analytical method for the quantification of residual 2-CPFP is paramount.
Gas Chromatography (GC) is an ideal separation technique for volatile compounds like 2-CPFP.[1] When coupled with a Mass Spectrometer (MS), it provides a powerful analytical tool that offers both high-resolution separation and definitive identification of the analyte.[2][3] This application note details a GC-MS method that has been developed to be both sensitive and selective for 2-CPFP.
Causality Behind Experimental Choices: Why GC-MS?
The selection of GC-MS for the analysis of 2-CPFP is based on the following key considerations:
-
Volatility of the Analyte: 2-CPFP is a low-boiling point compound, making it highly amenable to gas chromatography.[1]
-
Selectivity and Specificity: Mass spectrometry offers unparalleled selectivity, allowing for the differentiation of 2-CPFP from other volatile components that may be present in the sample matrix. The unique mass spectrum of 2-CPFP serves as a definitive fingerprint for its identification.[3][4]
-
Sensitivity: GC-MS provides the low detection limits necessary to quantify trace levels of residual monomer, which is often a critical requirement in quality control.
-
Established Framework: The principles of this method are based on well-established EPA protocols for the analysis of volatile organic compounds, ensuring a foundation of regulatory acceptance and scientific rigor.[5][6]
Experimental Workflow: A Step-by-Step Protocol
The following protocol provides a comprehensive guide to the quantification of 2-CPFP.
Sample and Standard Preparation
Proper sample and standard preparation is critical for accurate quantification. Due to the volatile nature of 2-CPFP, all handling should be performed in a well-ventilated fume hood.
Protocol for Standard Preparation:
-
Primary Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 10 mg of pure this compound standard into a sealed vial.
-
Inject a known volume of a suitable volatile solvent (e.g., methanol or hexane) into the vial to dissolve the standard.
-
Transfer the solution to a 10 mL volumetric flask and dilute to the mark with the same solvent.
-
-
Working Standard Solutions:
-
Perform serial dilutions of the primary stock solution to prepare a series of working standards with concentrations ranging from 0.1 µg/mL to 10 µg/mL. This range should encompass the expected concentration of 2-CPFP in the samples.
-
Protocol for Sample Preparation:
The choice of sample preparation technique will depend on the sample matrix. For liquid samples, direct injection or headspace analysis is appropriate. For solid samples (e.g., polymers), headspace analysis is recommended.
-
Direct Injection (for liquid samples):
-
Accurately weigh a known amount of the sample into a GC vial.
-
Add a precise volume of a suitable solvent to dissolve the sample.
-
If necessary, filter the sample to remove any particulate matter.
-
-
Static Headspace (for solid or liquid samples):
-
Accurately weigh a known amount of the sample into a headspace vial.
-
Seal the vial immediately with a PTFE-lined septum and aluminum cap.
-
Incubate the vial at a controlled temperature (e.g., 80°C) for a specific time to allow the volatile 2-CPFP to partition into the headspace.
-
An automated headspace autosampler is then used to inject a known volume of the headspace gas into the GC.
-
GC-MS Instrumentation and Parameters
The following instrumental parameters are recommended. Optimization may be required based on the specific instrumentation used.
| Parameter | Recommended Setting | Rationale |
| Gas Chromatograph | Agilent 7890 GC or equivalent | A robust and widely used platform for volatile analysis. |
| Mass Spectrometer | Agilent 5977 MS or equivalent | Provides excellent sensitivity and spectral integrity. |
| GC Column | DB-624 or equivalent (30 m x 0.25 mm ID, 1.4 µm film thickness) | A mid-polar column suitable for the separation of volatile halogenated compounds. |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min | Inert and provides good chromatographic efficiency. |
| Inlet Temperature | 250°C | Ensures rapid and complete volatilization of the analyte. |
| Injection Mode | Split (e.g., 20:1) or Splitless | Split injection is suitable for higher concentrations, while splitless is preferred for trace analysis. |
| Oven Temperature Program | Initial: 40°C (hold for 2 min), Ramp: 10°C/min to 200°C (hold for 2 min) | Provides good separation of volatile components and ensures elution of any less volatile matrix components. |
| MS Transfer Line Temp. | 280°C | Prevents condensation of the analyte between the GC and MS. |
| Ion Source Temperature | 230°C | Standard temperature for electron ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Enhances sensitivity and selectivity by monitoring only the characteristic ions of 2-CPFP. |
| SIM Ions for 2-CPFP | m/z 131, 147, 166 (Quantification ion in bold) | Based on the NIST mass spectrum for 3-chloro-1,1,2,3,3-pentafluoropropene, which is an isomer and likely has a very similar fragmentation pattern. m/z 166 represents the molecular ion.[4] |
Data Analysis and Quantification
Calibration Curve:
A calibration curve is constructed by plotting the peak area of the quantification ion (m/z 131) against the concentration of the prepared standard solutions. The linearity of the calibration curve should be evaluated, and a correlation coefficient (r²) of >0.995 is typically considered acceptable.
Quantification of 2-CPFP in Samples:
The concentration of 2-CPFP in the unknown samples is determined by interpolating the peak area of the quantification ion from the calibration curve.
Method Validation: Ensuring Trustworthiness
A robust analytical method must be validated to ensure its performance and reliability. The following parameters should be assessed according to established guidelines, such as those from the International Council for Harmonisation (ICH).
| Validation Parameter | Acceptance Criteria | Description |
| Linearity | Correlation coefficient (r²) > 0.995 | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. |
| Accuracy | 90-110% recovery | The closeness of the test results obtained by the method to the true value. Determined by spike-recovery experiments. |
| Precision | Relative Standard Deviation (RSD) < 15% | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
| Specificity | No interfering peaks at the retention time of 2-CPFP | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. |
Visualization of the Analytical Workflow
The following diagram illustrates the key steps in the analytical workflow for the quantification of this compound.
Caption: Experimental workflow for 2-CPFP quantification.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the quantitative analysis of this compound monomer by GC-MS. The detailed methodology, from sample preparation to data analysis and method validation, offers a reliable framework for researchers and quality control professionals. The inherent selectivity and sensitivity of GC-MS make it an ideal technique for ensuring the quality and safety of products derived from this important fluorinated monomer.
References
-
U.S. EPA. (2006). Method 8260D (SW-846): Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS), Revision 3. [Link]
-
U.S. EPA. Method 8265: Volatile Organic Compounds in Water, Soil, Soil Gas, and Air by Direct Sampling Ion Trap Mass Spectrometry (DSITMS). [Link]
-
U.S. EPA. Method 8260C (SW-846): Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). [Link]
-
PerkinElmer, Inc. Analysis of Volatile Organic Compounds (VOCs) in Air Using US EPA Method TO-17. [https://www.slideshare.net/PerkinElmer, Inc./analysis-of-volatile-organic-compounds-vocs-in-air-using-us-epa-method-to17]([Link], Inc./analysis-of-volatile-organic-compounds-vocs-in-air-using-us-epa-method-to17)
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Agilent Technologies. (2023). US EPA Method 524.2: Measurement of Purgeable Organic Compounds in Drinking Water. [Link]
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Hashemi, M., Montes, R. A., & Chasteen, T. G. (2013). Determination of volatile organochalcogens using liquid phase microextraction and gas chromatography with fluorine-induced chemiluminescence detection. Biblioteka Nauki. [Link]
-
NIST. (n.d.). NIST Chemistry WebBook. [Link]
-
NIST. (n.d.). 1-Propene, 3-chloro-1,1,2,3,3-pentafluoro-. In NIST Chemistry WebBook. [Link]
-
Defense Technical Information Center. (1945). Determination of Fluorine in Fluoro-Organic Compounds. [Link]
-
NIST. (n.d.). NIST Chemistry WebBook Documentation. [Link]
-
Let'sTalkAboutScience. (2022, October 3). GC-MS For Beginners (Gas Chromatography Mass Spectrometry) [Video]. YouTube. [Link]
-
Animal Health Laboratory. (2019, May). GC/MS-LC/MS multi-residue method. [Link]
-
DEA Diversion Control Division. (2019, April 25). SFL6 Summary of Validated Methods. [Link]
-
Chemistry For Everyone. (2025, August 2). How Is GC-MS Used For Qualitative Analysis? [Video]. YouTube. [Link]
-
Richardson, S. D. (2003). The role of GC-MS and LC-MS in the discovery of drinking water disinfection by-products. Journal of Environmental Monitoring, 5(6), 103N-112N. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Chloropentafluoropropene (CF₃CCl=CF₂)
This guide is designed for researchers, chemists, and professionals in the field of fluorochemical synthesis and drug development. The synthesis of 2-Chloropentafluoropropene, a valuable intermediate, presents unique challenges that can impact yield and purity. This document provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to empower you to overcome these obstacles and achieve optimal results in your experiments.
Section 1: Overview of Common Synthesis Routes
The industrial and laboratory synthesis of this compound (also known as 2-chloro-1,1,3,3,3-pentafluoropropene) typically relies on the elimination of hydrogen chloride (HCl) from a saturated precursor. The most common and direct precursor is a dichloropentafluoropropane isomer, such as 1,2-dichloro-1,1,2,3,3-pentafluoropropane. This dehydrochlorination can be achieved through two primary pathways:
-
Vapor-Phase Catalytic Dehydrochlorination: This method involves passing the precursor over a heated catalyst bed. It is often used for large-scale industrial production. Catalysts can include various metal oxides, halides, or activated carbon.[1][2]
-
Liquid-Phase Dehydrochlorination: This approach is more common for laboratory-scale synthesis. It involves reacting the precursor with a base, often in a solvent or biphasic system. The use of phase-transfer catalysts (PTCs) is highly recommended to improve reaction rates and yields.
This guide will focus primarily on optimizing the liquid-phase dehydrochlorination method, as it offers greater control and flexibility for research and development applications.
Caption: General dehydrochlorination pathway for this compound synthesis.
Section 2: Frequently Asked Questions (FAQs)
Q1: My yield of this compound is consistently low. What is the most common cause?
A: The most frequent causes of low yield are incomplete reaction and side reactions. Incomplete reaction can stem from insufficient base strength, poor mixing in a biphasic system, or too low a reaction temperature. Side reactions, such as the formation of isomers or over-elimination, are often promoted by excessive temperatures or prolonged reaction times.
Q2: I'm observing multiple isomers in my final product via GC-MS analysis. How can I improve selectivity?
A: Isomer formation is typically a result of the reaction conditions. Using a milder base or a more selective catalyst system can help. Temperature control is critical; run the reaction at the lowest temperature that allows for a reasonable reaction rate. The use of a phase-transfer catalyst can often improve selectivity by allowing for milder conditions.
Q3: What is the best method for purifying the final product?
A: Due to its low boiling point and the potential for close-boiling impurities, fractional distillation is the primary method for purification. Ensure you use an efficient distillation column (e.g., a Vigreux or packed column). For removing polar impurities or trace amounts of other compounds, passing the crude product through a plug of a solid adsorbent like activated alumina or silica gel prior to distillation can be effective.[3]
Q4: My reaction seems to stall and does not go to completion. What should I check first?
A: First, verify the activity and concentration of your base. If using an aqueous solution of NaOH or KOH, ensure it has been freshly prepared. Second, in a biphasic system, vigorous stirring is essential for creating sufficient interfacial area for the reaction to occur. If using a phase-transfer catalyst, ensure it is active and used in the correct molar ratio (typically 1-5 mol%).
Q5: My GC-MS shows several unexpected peaks. What are the likely byproducts?
A: Besides isomeric impurities, common byproducts can include:
-
Unsaturated Compounds: Products of further dehydrohalogenation if other removable atoms are present.
-
Starting Material: Unreacted dichloropentafluoropropane.[4]
-
Solvent Adducts: If a reactive solvent is used.
-
Hydrolysis Products: If using a strong aqueous base under harsh conditions, though this is less common with highly fluorinated compounds.
Section 3: Detailed Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis of this compound.
| Observed Issue | Potential Cause | In-Depth Explanation & Causality | Recommended Solution & Preventative Measures |
| Low Conversion of Starting Material | 1. Insufficient Base Stoichiometry or Strength2. Poor Mixing / Mass Transfer3. Inactive Phase-Transfer Catalyst (PTC) | 1. The dehydrochlorination reaction requires at least one molar equivalent of base. If the base is old, has absorbed CO₂, or is not concentrated enough, the reaction will be incomplete.2. In a two-phase (aqueous/organic) system, the reaction occurs at the interface. Without vigorous stirring, the interfacial surface area is too small, leading to a very slow reaction rate.3. The PTC shuttles the hydroxide ion into the organic phase. If the PTC is degraded or poisoned, this transport mechanism fails, effectively stopping the reaction. | 1. Use a fresh, concentrated aqueous solution of NaOH or KOH (e.g., 50% w/w). Use a slight excess (1.1-1.2 equivalents).2. Use an overhead mechanical stirrer capable of high RPMs to create a fine emulsion.3. Use a fresh, high-quality PTC like tetrabutylammonium bromide (TBAB) or Aliquat 336. Ensure it is fully dissolved. |
| Low Isolated Yield Despite Good Conversion | 1. Product Loss During Workup2. Mechanical Losses | 1. This compound is a volatile compound. Evaporation during phase separation, drying, or transfer can lead to significant losses.[5][6]2. Incomplete transfers between flasks, residual product in drying agents, or losses during distillation can add up. | 1. Conduct all workup steps in a well-ventilated fume hood and at reduced temperatures where possible. Use a separatory funnel with a tight-fitting stopper. Minimize the time the product is exposed to the atmosphere.2. Pre-cool receiving flasks during distillation. Ensure all joints are properly sealed. Wash equipment with a small amount of a high-volatility solvent (like dichloromethane) to recover residual product, then carefully evaporate the solvent. |
| Presence of Multiple Isomers or Unsaturated Byproducts | 1. High Reaction Temperature2. Strong, Non-selective Base3. Prolonged Reaction Time | 1. Higher temperatures provide the activation energy for alternative elimination pathways or isomerization of the product, reducing the selectivity of the desired reaction.[4]2. While a strong base is needed, overly harsh conditions can lead to less-controlled reactions.3. Leaving the product in the reactive mixture for too long after the starting material is consumed can lead to degradation or isomerization. | 1. Maintain the reaction at the lowest possible temperature that provides a reasonable rate (e.g., 40-60 °C). Use a temperature-controlled reaction vessel.2. Use the recommended base (50% KOH/NaOH) with a PTC, which allows for milder conditions than alternatives like sodium amide.3. Monitor the reaction progress by taking small aliquots for GC analysis. Quench the reaction as soon as the starting material is consumed. |
| Formation of Dark Color or Tar | Polymerization of Product/Intermediates | Highly unsaturated or reactive intermediates, sometimes formed under harsh conditions, can polymerize. This is often catalyzed by trace impurities or very high temperatures. | Ensure reagents and glassware are clean. Maintain strict temperature control. If the problem persists, consider adding a radical inhibitor like hydroquinone (a very small amount) to the reaction mixture. |
Section 4: Recommended Experimental Protocol
This protocol describes the synthesis of this compound via liquid-phase dehydrochlorination of 1,2-dichloro-1,1,2,3,3-pentafluoropropane using a phase-transfer catalyst.
Materials & Equipment:
-
1,2-dichloro-1,1,2,3,3-pentafluoropropane (precursor)
-
Potassium hydroxide (KOH), 50% aqueous solution (w/w)
-
Tetrabutylammonium bromide (TBAB)
-
Anhydrous magnesium sulfate (MgSO₄)
-
500 mL three-neck round-bottom flask
-
Overhead mechanical stirrer
-
Reflux condenser with a dry-ice/acetone cold finger trap at the outlet
-
Temperature probe and heating mantle
-
Separatory funnel
-
Distillation apparatus (Vigreux column, condenser, receiving flasks)
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Procedure:
-
Setup: Assemble the 500 mL three-neck flask with the overhead stirrer, reflux condenser, and temperature probe. Attach a cold finger trap (-78 °C) to the outlet of the condenser to capture any volatile product.
-
Charging Reagents: To the flask, add the 50% aqueous KOH solution (1.2 equivalents) and the tetrabutylammonium bromide (TBAB, 0.03 equivalents).
-
Reaction Initiation: Begin vigorous stirring (>500 RPM) to create an emulsion. Slowly add the 1,2-dichloro-1,1,2,3,3-pentafluoropropane (1.0 equivalent) to the mixture.
-
Reaction: Gently heat the mixture to 50-60 °C. The reaction is exothermic, so be prepared to control the temperature with a cooling bath if necessary.
-
Monitoring: Monitor the reaction's progress by taking small aliquots from the organic layer every hour and analyzing them by GC-MS. The reaction is typically complete within 3-5 hours.
-
Workup - Quenching: Once the starting material is consumed, cool the flask to room temperature in an ice bath. Slowly add cold deionized water to dissolve the potassium salts.
-
Workup - Separation: Transfer the entire mixture to a separatory funnel. Allow the layers to separate and collect the lower organic layer.
-
Workup - Drying: Dry the organic layer over anhydrous magnesium sulfate. Swirl gently and let it sit for 15-20 minutes.
-
Purification: Carefully filter the dried organic liquid into a distillation flask. Assemble the fractional distillation apparatus. Gently heat the flask and collect the fraction corresponding to the boiling point of this compound.
-
Characterization: Analyze the purified product by GC-MS to confirm its identity and purity.
Section 5: Troubleshooting Logic Flow
If you encounter suboptimal results, use the following decision tree to diagnose the issue systematically.
Caption: A decision tree for troubleshooting this compound synthesis.
References
-
WIPO Patent WO/1998/037043. "PROCESSES FOR THE MANUFACTURE OF 1,1,1,3,3-PENTAFLUOROPROPENE, 2-CHLORO-PENTAFLUOROPROPENE AND COMPOSITIONS COMPRISING SATURATED DERIVATIVES THEREOF". [Link]
- Google Patents US20080091053A1. "Process for the manufacture of 1,1,1,3,3-pentachloropropane".
- Google Patents US7795480B2. "Method for producing 2-chloro-3,3,3,-trifluoropropene (HCFC-1233xf)".
-
WIPO Patentscope. "WO1998037043 - PROCESSES FOR THE MANUFACTURE OF 1,1,1,3,3-PENTAFLUOROPROPENE, 2-CHLORO-PENTAFLUOROPROPENE AND COMPOSITIONS COMPRISING SATURATED DERIVATIVES THEREOF". [Link]
-
Wikipedia. "1,3-Dichloro-1,1,2,2,3-pentafluoropropane". [Link]
-
ResearchGate. "Hydrogen-assisted dehydrochlorination of 1,1,1,2-tetrafluoro-2-chloropropane to 2,3,3,3-tetrafluoropropene over Pd-Ag/nano-MgF2 with optimized Pd isolated sites | Request PDF". [Link]
- Google Patents US3122591A. "Chemical dehydrohalogenation of 1, 2-dichloroethane to yield vinyl chloride".
-
PubChem. "1,1-Dichloro-1,2,3,3,3-pentafluoropropane". [Link]
- Google Patents EP2796439A1. "Method for purifying (e)-1-chloro-3,3,3-trifluoropropene".
Sources
- 1. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 2. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 3. EP2796439A1 - Method for purifying (e)-1-chloro-3,3,3-trifluoropropene - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 1,3-Dichloro-1,1,2,2,3-pentafluoropropane - Wikipedia [en.wikipedia.org]
- 6. 1,3-DICHLORO-1,1,2,2,3-PENTAFLUOROPROPANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Identification and reduction of byproducts in 2-Chloropentafluoropropene reactions
Welcome to the technical support center for 2-Chloropentafluoropropene (CF₃CF=CCl₂), a versatile building block in modern synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of 2-CPFP reactions, with a focus on identifying and mitigating common byproducts. Our approach is rooted in mechanistic understanding to empower you to optimize your synthetic routes for higher purity and yield.
Introduction to the Reactivity of this compound
This compound (2-CPFP) is a highly functionalized fluoroalkene. Its reactivity is dominated by the electron-deficient nature of the double bond, a consequence of the strongly electron-withdrawing trifluoromethyl group and fluorine atom. This electronic profile makes the double bond highly susceptible to attack by nucleophiles. The presence of two distinct halogen atoms on the same vinylic carbon (Cl₂) and a fluorine atom on the other, introduces complexities in regioselectivity and the potential for various side reactions. This guide will address the most common challenges encountered in the laboratory: nucleophilic substitution side products, isomerization, and dimerization.
Troubleshooting Guide: Common Issues in 2-CPFP Reactions
This section is formatted as a series of questions and answers to directly address specific problems you may encounter during your experiments.
Issue 1: My reaction with an alcohol (e.g., methanol) gives a complex mixture of products instead of the expected ether.
Question: I am trying to synthesize a methoxy-substituted tetrafluoropropene by reacting 2-CPFP with sodium methoxide, but my GC-MS is showing multiple products. What is happening and how can I improve the selectivity?
Answer:
This is a common issue arising from the nuanced reactivity of 2-CPFP towards nucleophiles. The formation of multiple products is likely due to a lack of regioselectivity in the nucleophilic attack and potential subsequent elimination or addition reactions.
Likely Byproducts and Their Formation Mechanisms:
Perfluoroalkenes undergo nucleophilic vinylic substitution, but the site of attack can vary. With a nucleophile like methoxide (MeO⁻), two main pathways can lead to different products:
-
Attack at C-2 (Geminal Dichloro Carbon): Nucleophilic attack at the CCl₂ carbon is sterically more accessible. This can lead to the substitution of one or both chlorine atoms.
-
Attack at C-1 (Fluoro-Carbon): Attack at the CF carbon is also possible, leading to the substitution of the vinylic fluorine.
The resulting anionic intermediates can then eliminate a halide ion to form the substituted alkene. The presence of multiple leaving groups (Cl and F) on the same molecule complicates the reaction outcome.
Visualizing the Reaction Pathways:
Technical Support Center: Purification of 2-Chloropentafluoropropene
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 2-Chloropentafluoropropene (2-CPFP) from a reaction mixture. It is designed as a practical resource, combining troubleshooting advice, frequently asked questions, and detailed protocols to address challenges encountered in the laboratory.
Troubleshooting Guide: Common Purification Hurdles
This section addresses specific issues that may arise during the purification of this compound. The solutions provided are based on established chemical principles and practical laboratory experience.
Question 1: My initial GC analysis of the crude reaction mixture shows multiple peaks. How do I perform an initial clean-up before distillation?
Answer: A robust pre-distillation work-up is critical for removing non-volatile impurities, acidic byproducts, and unreacted polar starting materials. These impurities can interfere with distillation and contaminate the final product.
The primary goal of this stage is to isolate the organic phase and neutralize it. A typical synthesis might produce acidic residues (e.g., HCl) that must be removed.
Recommended Pre-Distillation Protocol:
-
Phase Separation: Transfer the entire reaction mixture to a separatory funnel. If distinct aqueous and organic layers are not present, add deionized water to dissolve water-soluble components.
-
Neutralization Wash: Add a 5% aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. Swirl gently and vent frequently to release the CO₂ gas produced from acid neutralization. Continue adding the bicarbonate solution until gas evolution ceases. Drain and discard the lower aqueous layer.
-
Water Wash: Wash the organic layer with deionized water to remove any remaining salts or water-soluble impurities. Repeat this step twice.
-
Drying: Transfer the washed organic layer to a clean flask and add an anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Add the agent until it no longer clumps, indicating that the bulk of the water has been absorbed.
-
Filtration: Filter the dried organic phase to remove the drying agent. The resulting liquid is your crude, dried this compound, ready for purification by distillation.
Causality: This washing and drying procedure leverages the immiscibility of the fluorinated organic compound with aqueous solutions. The bicarbonate wash specifically targets and neutralizes acidic impurities, converting them into salts that are soluble in the aqueous phase and thus easily removed. Subsequent water washes remove residual salts, and the drying agent removes dissolved water, which could otherwise form azeotropes during distillation.[1]
Question 2: After simple distillation, my product purity is stuck at ~95%. GC-MS analysis indicates an impurity with a very similar boiling point. What is the next step?
Answer: This is a classic challenge indicating the presence of a close-boiling impurity, which could be an isomer or a structurally similar byproduct. Simple distillation is ineffective when the boiling points of the components differ by less than 25°C.[2] In this scenario, fractional distillation is the required technique.
Fractional distillation introduces a fractionating column between the distillation flask and the condenser. This column is packed with material (e.g., Raschig rings, Vigreux indentations) that provides a large surface area for repeated vaporization-condensation cycles. Each cycle enriches the vapor with the more volatile component (the one with the lower boiling point).
To effectively separate this compound from its isomers or other close-boiling impurities, a column with a high number of theoretical plates is necessary.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | 166.48[3] | ~27-29 °C (estimated) |
| 3-Chloropentafluoropropene | 166.48[3] | Not available, but expected to be close |
| Isomers of Chlorofluoropropene | Variable | Variable, often close |
Note: The exact boiling point of this compound can be difficult to pinpoint from public literature, but it is a low-boiling substance.
Key to Success:
-
Column Efficiency: Use a well-insulated fractional distillation column to maintain the temperature gradient.
-
Reflux Ratio: Maintain a high reflux ratio (the ratio of condensate returned to the column vs. collected). A higher reflux ratio increases the number of theoretical plates and improves separation but slows down the distillation rate. Start with a ratio of 10:1 (10 drops returned for every 1 drop collected) and adjust as needed.
-
Slow Heating: Heat the distillation flask slowly and evenly to establish a smooth temperature gradient up the column.
Question 3: My application requires >99.9% purity, but even fractional distillation isn't sufficient. How can I achieve this level of purity?
Answer: For achieving ultra-high purity, especially on a smaller scale, Preparative Gas Chromatography (Prep-GC) is the most effective method. While distillation relies on differences in boiling points, chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[4][5] This allows for the separation of compounds with identical or nearly identical boiling points, such as geometric isomers.
In Prep-GC, the purified fractions are collected as they elute from the column. This technique is highly effective but has lower throughput than distillation. It is best reserved for producing small quantities of highly pure material for use as analytical standards or in sensitive applications. Specialized equipment is required, but it offers unparalleled separation power.[6]
Question 4: I'm concerned about product decomposition at its boiling point. Is there a gentler purification method?
Answer: If thermal degradation is a concern, vacuum distillation is the recommended approach. By reducing the pressure inside the distillation apparatus, the boiling point of the liquid is significantly lowered. This allows for distillation to occur at a lower, less destructive temperature.
For example, a compound that boils at 150°C at atmospheric pressure (760 torr) might boil at a much lower temperature under vacuum. This is governed by the Clausius-Clapeyron relation. This technique is standard for thermally sensitive compounds.
Workflow Diagram: Purification of this compound
Caption: General workflow for the purification of this compound.
Frequently Asked Questions (FAQs)
Q: What is the primary analytical method to confirm the purity of this compound? A: Gas Chromatography (GC) coupled with either a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification is the standard method.[7] GC can effectively separate volatile compounds and determine their relative concentrations, providing a clear purity profile.
Q: What are the expected impurities in a typical synthesis of this compound? A: Impurities are highly dependent on the synthetic route. Common impurities may include unreacted starting materials, isomers (e.g., 3-Chloropentafluoropropene), over-halogenated or under-halogenated side products, and solvent residues.[8][9] It is crucial to analyze the crude mixture by GC-MS to identify the specific impurities present in your process.
Q: What are the recommended storage conditions for purified this compound? A: this compound is a volatile and flammable liquefied gas.[10] It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. Protect the container from sunlight.[10]
Q: What are the critical safety precautions when handling this compound? A: Always handle this compound in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, face shield, and chemical-resistant gloves.[11] Avoid inhaling the vapors, as high concentrations can displace oxygen and cause dizziness or asphyxiation.[12] Contact with the liquid can cause frostbite-like burns.[10]
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting common purification issues.
Experimental Protocols
Protocol 1: Purity Analysis by Gas Chromatography (GC-FID)
-
Instrument Setup:
-
Column: Use a capillary column suitable for separating volatile halogenated hydrocarbons (e.g., a DB-624 or similar).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1-2 mL/min).
-
Injector: Set to 150°C with a split ratio of 50:1.
-
Detector (FID): Set to 250°C.
-
Oven Program: Start at 40°C, hold for 2 minutes, then ramp at 10°C/min to 180°C and hold for 2 minutes. (This program should be optimized for your specific impurity profile).
-
-
Sample Preparation: Dilute a small aliquot (e.g., 1 µL) of the purified product in a suitable volatile solvent (e.g., 1 mL of dichloromethane).
-
Injection: Inject 1 µL of the diluted sample into the GC.
-
Analysis: Integrate the peaks in the resulting chromatogram. Calculate purity using the area percent method, assuming a similar response factor for all components.
Protocol 2: Fractional Distillation
-
Apparatus Assembly:
-
Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed.
-
Place a calibrated thermometer so the top of the bulb is level with the bottom of the side-arm leading to the condenser.
-
-
Procedure:
-
Charge the dried, crude this compound into the round-bottom flask along with a few boiling chips or a magnetic stir bar.[1][13] The flask should not be more than two-thirds full.
-
Begin heating the flask gently using a heating mantle.
-
As the liquid begins to boil, observe the condensation ring rising slowly up the column.
-
Adjust the heat to maintain a steady distillation rate and the desired reflux ratio.
-
Collect any initial low-boiling fractions (forerun) in a separate flask and discard.
-
When the temperature at the distillation head stabilizes at the boiling point of this compound, switch to a clean, pre-weighed receiving flask.
-
Collect the product fraction while the temperature remains constant.
-
Stop the distillation when the temperature either drops or rises significantly, or when only a small amount of residue remains in the distillation flask. Do not distill to dryness.
-
-
Post-Distillation: Weigh the collected product to determine the yield and analyze its purity using Protocol 1.
References
-
Airgas. (2018). Safety Data Sheet: Flammable Liquefied Gas Mixture. [Link]
-
PubChem. (n.d.). 2-Chloro-1,1,1,3,3-pentafluoropropane. National Center for Biotechnology Information. [Link]
-
Farnell. (2012). Material Safety Data Sheet: Contact Cleaner II. [Link]
- Google Patents. (n.d.). EP2796439A1 - Method for purifying (e)-1-chloro-3,3,3-trifluoropropene.
-
PubChem. (n.d.). 2-Fluoropropene. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). (Z)-2-chloro-1-fluoroprop-1-ene. National Center for Biotechnology Information. [Link]
- Google Patents. (n.d.). JP2019001737A - Method for synthesis of 2-chloropropane.
-
PubChem. (n.d.). 3-Chloro-1,1,2,3,3-pentafluoro-1-propene. National Center for Biotechnology Information. [Link]
-
National Center for Biotechnology Information. (n.d.). Generation of Magnesium Pentafluoropropen-2-olate from Hexafluoroisopropanol and Synthesis of 2,2,4,4,4-Pentafluoro-3,3-dihydroxyketones. [Link]
- Lokhat, D., & Keshidayal, M. (2014). Simultaneous Separation of Perfluorocarbons and Oxyfluorocarbons Using Capillary Gas Chromatography: Analysis of the Products of Hexafluoropropene Oxidation. Journal of Analytical Chemistry, 69(1), 98-105.
-
Hoggard, J. C., et al. (2022). Class comparison enabled mass spectrum purification for comprehensive two-dimensional gas chromatography with time-of-flight mass spectrometry. Talanta, 236, 122844. [Link]
-
PubChem. (n.d.). 2-Chloropropane. National Center for Biotechnology Information. [Link]
- Google Patents. (n.d.). CN105548376B - A kind of method that gas chromatography determines impurity in 2,3,3,3 tetrafluoropropene products.
-
Zhang, Y., et al. (2022). Purification of Two Taxanes from Taxus cuspidata by Preparative High-Performance Liquid Chromatography. Molecules, 27(24), 8916. [Link]
- Google Patents. (n.d.). JP4355489B2 - Method for producing high purity 2,2,2-trifluoroethanol.
- Google Patents. (n.d.).
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Chem.ucla.edu. (2009). Experiment 5. Distillation of Isopropanol (2-propanol). [Link]
- Google Patents. (n.d.). CN114874084A - A kind of preparation method of bupropion hydrochloride impurity F.
- Google Patents. (n.d.).
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Scribd. (n.d.). Lab 2 Distillationfs 2010. [Link]
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Trade Science Inc. (2012). Synthesis and spectral characterization of potential impurities of Tiaprofenic acid. [Link]
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Technical Support Center: Optimizing Catalyst Selection for 2-Chloropentafluoropropene Polymerization
Welcome to the technical support center for the polymerization of 2-Chloropentafluoropropene (2-CPFP). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst and initiator selection for this specialized fluoromonomer. We will delve into common experimental challenges, providing troubleshooting advice and foundational knowledge to ensure successful and reproducible polymer synthesis.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the polymerization of this compound.
Q1: What are the primary methods for polymerizing this compound?
The polymerization of this compound, an alkene, can be approached via two main chain-growth mechanisms: Free Radical Polymerization and Anionic Polymerization. The choice between these methods depends critically on the desired polymer characteristics, such as molecular weight control, polydispersity, and polymer architecture.
-
Free Radical Polymerization: This is a versatile and common method initiated by the decomposition of a radical initiator to form active radical species.[1][2] It is generally more tolerant to impurities than anionic methods but offers less control over the final polymer structure.
-
Anionic Polymerization: This method involves initiation by a nucleophile, creating a propagating carbanion.[3][4] Anionic polymerization can proceed as a "living" polymerization, meaning there are no inherent termination steps. This allows for excellent control over molecular weight, low polydispersity, and the synthesis of block copolymers.[3][5] However, it requires stringent purity of all reagents and solvents.
Q2: How do I decide between a radical and an anionic polymerization pathway for 2-CPFP?
The decision hinges on your experimental goals. The following workflow provides a general decision-making framework.
Caption: Decision workflow for selecting a polymerization method.
Q3: What are the main safety concerns when working with this compound and its polymerization?
Fluorinated monomers and the initiators used in their polymerization can pose significant health risks. Peroxides, for example, can be explosive if not handled and stored correctly.[6] Additionally, the synthesis may involve high pressures and temperatures. Always consult the Safety Data Sheet (SDS) for all reagents, use appropriate personal protective equipment (PPE), and conduct reactions in a well-ventilated fume hood.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the polymerization of 2-CPFP.
Problem 1: Low or No Polymer Yield
Potential Cause A: Initiator/Catalyst Issues
-
Explanation: The initiator is the source of the reactive species that begins the polymerization.[6] If the initiator is inactive or used under the wrong conditions, the reaction will not start. For radical polymerization, thermal initiators like azo compounds (e.g., AIBN) or peroxides require a specific temperature range to decompose and generate radicals efficiently.[7][8] Anionic initiators, such as organolithium compounds (e.g., n-butyllithium), are extremely sensitive to air and moisture and can be deactivated before they react with the monomer.
-
Recommended Solutions:
-
Verify Initiator Purity and Storage: Ensure initiators are stored under the recommended conditions (e.g., refrigeration, inert atmosphere). Old or improperly stored initiators should be discarded.
-
Confirm Reaction Temperature: For thermal radical initiators, ensure the reaction temperature is appropriate for its half-life. For example, AIBN decomposition is effective around 65-70 °C.[8]
-
Ensure Inert Atmosphere for Anionic Polymerization: Use rigorous techniques like Schlenk lines or gloveboxes to exclude all air and moisture when using anionic initiators.[9]
-
Potential Cause B: Presence of Inhibitors
-
Explanation: Molecular oxygen is a potent inhibitor of many radical polymerizations.[8] It can react with the initiating or propagating radicals to form stable peroxy radicals, which do not propagate the chain. Similarly, acidic impurities or water can terminate anionic polymerizations by protonating the propagating carbanion.
-
Recommended Solutions:
-
Monomer and Solvent Purification: Purify the 2-CPFP monomer and solvent immediately before use. This can be done by passing them through a column of activated alumina to remove stabilizers and acidic impurities, followed by sparging with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen.
-
Degassing: For radical polymerizations, degas the reaction mixture using several freeze-pump-thaw cycles.[8]
-
Problem 2: Poor Control Over Molecular Weight and High Polydispersity (PDI > 1.5)
Potential Cause A: Incorrect Initiator Concentration (Radical Polymerization)
-
Explanation: In radical polymerization, the final molecular weight is inversely proportional to the initiator concentration. A high concentration of initiator generates many polymer chains simultaneously, resulting in shorter chains.[1]
-
Recommended Solutions:
-
Adjust Monomer-to-Initiator Ratio: Systematically decrease the initiator concentration relative to the monomer to target higher molecular weights. Keep in mind that this may also decrease the overall polymerization rate.
-
Potential Cause B: Chain Transfer Reactions
-
Explanation: Chain transfer is a process where the active radical center is transferred to another molecule (monomer, solvent, or polymer), terminating one chain and initiating a new one. This leads to lower molecular weights than expected and broadens the molecular weight distribution. Solvents with easily abstractable protons (e.g., certain hydrocarbons) can be significant chain transfer agents.
-
Recommended Solutions:
-
Solvent Selection: Choose a solvent with low chain transfer constants. For fluoropolymers, fluorinated solvents or supercritical carbon dioxide can be effective choices.[10][11]
-
Temperature Control: Lowering the reaction temperature can sometimes reduce the rate of chain transfer relative to propagation.
-
Potential Cause C: Impurities in Anionic Polymerization
-
Explanation: The "living" nature of anionic polymerization is dependent on the complete absence of terminating agents. Trace amounts of water, oxygen, or other electrophilic impurities will react with the propagating anionic chain ends, effectively "killing" them.[3] This premature termination leads to a broad distribution of chain lengths.
-
Recommended Solutions:
-
Rigorous Purification: All glassware must be rigorously cleaned and flame-dried under vacuum. Solvents and monomers must be purified to the highest possible standard and stored under an inert atmosphere.
-
Data Summary and Experimental Protocols
Table 1: Comparison of Common Initiator Classes
| Initiator Class | Example | Polymerization Type | Activation Method | Key Advantages | Key Disadvantages |
| Azo Compounds | AIBN | Radical | Thermal (60-80 °C) | Predictable decomposition kinetics | Limited to specific temperature range |
| Peroxides | Benzoyl Peroxide (BPO) | Radical | Thermal (>80 °C)[8] | Effective at higher temperatures | Can be shock-sensitive; potential for side reactions |
| Organolithiums | n-Butyllithium | Anionic | N/A (highly reactive) | Allows for living polymerization, excellent MW/PDI control[5] | Extremely sensitive to air and moisture; requires cryogenic temperatures for some monomers[12] |
| Persulfates | Ammonium Persulfate | Radical (Aqueous) | Thermal | Water-soluble, useful for emulsion polymerization | Can introduce ionic end-groups, affecting polymer properties[13] |
Experimental Protocol: General Procedure for Free Radical Polymerization of 2-CPFP
This is a representative protocol and must be adapted and optimized for specific experimental goals.
-
Monomer Purification: Pass this compound through a short column of activated basic alumina to remove any acidic impurities and inhibitors.
-
Reaction Setup: Assemble a Schlenk flask equipped with a magnetic stir bar. Flame-dry the flask under vacuum and allow it to cool under a positive pressure of dry nitrogen or argon.
-
Reagent Addition: Introduce the desired amount of purified 2-CPFP and anhydrous solvent (e.g., anisole, supercritical CO2) into the flask via a cannula or gas-tight syringe.
-
Degassing: Subject the mixture to at least three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen.[8]
-
Initiator Addition: Under a positive pressure of inert gas, add the radical initiator (e.g., AIBN). The initiator can be added as a solution in a small amount of degassed solvent.
-
Polymerization: Immerse the sealed flask in a preheated oil bath at the desired temperature (e.g., 70 °C for AIBN). Allow the reaction to proceed for the intended duration (e.g., 4-24 hours). An increase in viscosity is indicative of polymerization.
-
Termination and Isolation: Stop the reaction by cooling the flask in an ice bath and exposing the contents to air. Precipitate the polymer by slowly pouring the reaction mixture into a large volume of a stirred non-solvent (e.g., cold methanol).
-
Purification and Drying: Collect the precipitated polymer by filtration, wash it with fresh non-solvent, and dry it in a vacuum oven at a moderate temperature until a constant weight is achieved.
Visualization of Polymerization Mechanisms
The following diagram illustrates the fundamental steps in a free-radical polymerization process.
Caption: Key stages of free-radical polymerization.
References
-
ResearchGate. (n.d.). The Effect of Initiators and Reaction Conditions on the Polymer Syntheses by Atom Transfer Radical Polymerization. Retrieved from [Link]
-
European Patent Office. (2020). CURING COMPOSITIONS FOR FLUOROPOLYMERS - EP 2445939 B1. Retrieved from [Link]
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ResearchGate. (2009). Fluoropolymer synthesis in supercritical carbon dioxide. Retrieved from [Link]
-
Patsnap Eureka. (n.d.). Understanding the Role of Initiators in Polymerization. Retrieved from [Link]
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MDPI. (n.d.). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. Retrieved from [Link]
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ResearchGate. (n.d.). Typical monomers used to make side-chain fluoropolymers in scCO 2. Retrieved from [Link]
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ScienceDirect. (n.d.). Fluoroelastomers: synthesis, properties and applications. Retrieved from [Link]
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Morton, M. (1983). Anionic Polymerization: Principles and Practice. Academic Press. Retrieved from [Link]
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Reddit. (2021). Troubleshooting step growth polymerization. Retrieved from [Link]
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Wikipedia. (n.d.). Radical polymerization. Retrieved from [Link]
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National Institutes of Health. (2022). A dual initiator approach for oxygen tolerant RAFT polymerization. Retrieved from [Link]
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University of Waterloo. (2018). TROUBLESHOOTING POLYMERIZATIONS. Retrieved from [Link]
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Shandong Qibo New Energy Co., Ltd. (2023). How to Make Poly(2-chloropropene) from 2-Chloropropene A Guide for Organic Chemists. Retrieved from [Link]
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Semantic Scholar. (n.d.). Anionic Polymerization. Retrieved from [Link]
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Princeton University. (n.d.). Anionic Polymerization. Retrieved from [Link]
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University of Pretoria. (n.d.). PTFE initiators: their influence on the physical properties of the polymer. Retrieved from [Link]
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ACS Publications. (2013). (Co)polymers of Chlorotrifluoroethylene: Synthesis, Properties, and Applications. Retrieved from [Link]
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MDPI. (n.d.). Propylene Polymerization and Deactivation Processes with Isoselective {Cp/Flu} Zirconocene Catalysts. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Thermal reactions of perfluoromethyl and perfluoroacetyl manganese pentacarbonyls. Part 2.—Initiation of free-radical polymerization and formation of methyl(2-methyl 4-oxo-5,5,5-trifluoropentanoate). Retrieved from [Link]
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MDPI. (n.d.). Propene Polymerization with C 1 -Symmetric Fluorenyl-Metallocene Catalysts. Retrieved from [Link]
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National Institutes of Health. (2021). Cat-CrNP as new material with catalytic properties for 2-chloro-2-propen-1-ol and ethylene oligomerizations. Retrieved from [Link]
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MDPI. (n.d.). Fluoroalkyl Pentacarbonylmanganese(I) Complexes as Initiators for the Radical (co)Polymerization of Fluoromonomers. Retrieved from [Link]
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MDPI. (n.d.). Anionic Polymerization Using Flow Microreactors. Retrieved from [Link]
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MDPI. (n.d.). New, Aqueous Radical (Co)Polymerization of Olefins at Low Temperature and Pressure. Retrieved from [Link]
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Chemguide. (n.d.). THE POLYMERISATION OF ALKENES. Retrieved from [Link]
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YouTube. (2014). Radical Polymerization. Retrieved from [Link]
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CoLab. (n.d.). Studies with High Activity Catalysts for Olefin Polymerization. Retrieved from [Link]
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ResearchGate. (n.d.). Propene Polymerization with Catalyst Mixtures Containing Different ansa-Zirconocenes: Chain Transfer to Alkylaluminum Cocatalysts and Formation of Stereoblock Polymers. Retrieved from [Link]
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SlideShare. (2023). Chapter 2: General Methods for preparing Polymers. Retrieved from [Link]
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Sci-Hub. (2002). Synthesis and characterization of novel poly(vinyl chloride)‐based grafts: Poly(vinyl chloride‐co‐2‐chloropropene) fitted with multiple high‐glass‐transition‐temperature polyolefin branches. Retrieved from [Link]
-
MDPI. (n.d.). Chiral Polymers Based on Vinyl[2.2]paracyclophane and Their Application as CPL Emitters. Retrieved from [Link]
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Controlling molecular weight in 2-Chloropentafluoropropene polymerization
Welcome to the technical support center for the polymerization of 2-Chloropentafluoropropene (CPFP). This guide is designed for researchers, scientists, and drug development professionals who are working with this highly specialized fluoromonomer. The ability to precisely control the molecular weight of poly(this compound) is critical for tailoring its physicochemical properties—such as viscosity, solubility, and mechanical strength—for advanced applications.
This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you achieve consistent and predictable results in your experiments.
Troubleshooting Guide: Molecular Weight Control
This section addresses common issues encountered during CPFP polymerization in a direct question-and-answer format.
Question 1: My polymer's molecular weight (MW) is consistently too high. What are my primary control levers to reduce it?
Answer: Achieving a lower molecular weight involves increasing the number of polymer chains that are formed relative to the rate at which they propagate. There are three primary experimental levers you can adjust.
-
Increase Initiator Concentration: The molecular weight of a polymer produced by free-radical polymerization is inversely proportional to the square root of the initiator concentration.[1] By increasing the concentration of your initiator (e.g., AIBN, BPO), you generate more free radicals at the onset of the reaction. This leads to a higher number of simultaneously growing polymer chains, which consume the available monomer more quickly, resulting in shorter average chain lengths and a lower overall molecular weight.[2][3]
-
Raise the Polymerization Temperature: Increasing the reaction temperature has a multifaceted effect. While it increases the rate of both initiation and propagation, it often has a more pronounced effect on the rates of chain termination and chain transfer reactions.[2][6][7] Higher kinetic energy increases the frequency of radical-radical coupling and disproportionation events, which terminate chain growth.[8] It also enhances the efficiency of chain transfer agents. The net result is typically a decrease in the average molecular weight.[2] However, exercise caution, as excessively high temperatures can lead to side reactions or initiator decomposition that is too rapid.
Question 2: The molecular weight of my poly(CPFP) is too low, and the polydispersity index (PDI) is broad. What are the likely causes?
Answer: Low molecular weight combined with a broad PDI (e.g., >2.0) suggests poor control over the polymerization, with multiple processes competing to initiate and terminate chains.
-
Excessive Concentration of Initiator or CTA: The most straightforward cause is an error in calculation leading to an overly high concentration of the initiator or chain transfer agent. Double-check all calculations for reagent molarity and addition volumes.
-
Chain Transfer to Solvent or Monomer: Unintended chain transfer reactions are a common culprit.[4]
-
Solvent: The solvent itself may be acting as a CTA. For instance, solvents with easily abstractable protons can participate in chain transfer.
-
Monomer (CPFP): The this compound monomer has a C-Cl bond that could potentially be a site for chain transfer, where a growing polymer radical abstracts the chlorine atom. This would terminate one chain and create a new radical to start another, a process that can lower MW and broaden PDI if it occurs frequently and randomly.
-
-
Presence of Impurities: Impurities in the monomer, solvent, or initiator can act as potent, uncontrolled chain transfer agents or inhibitors. For example, water can interfere with certain polymerization mechanisms.[9] Ensure your CPFP monomer is purified (e.g., by distillation) and that your solvent is anhydrous and free of contaminants.
-
Excessively High Temperature: While a moderate temperature increase can lower MW in a controlled fashion, a temperature that is too high can cause the initiator to decompose almost instantaneously. This "burst" of radicals initiates a very large number of chains that terminate quickly due to monomer depletion or radical-radical recombination, leading to very short chains and often a broad PDI.[2]
Question 3: I am observing significant batch-to-batch inconsistency in molecular weight, even with the same protocol. What should I investigate?
Answer: Batch-to-batch variability points to subtle, uncontrolled changes in reaction conditions. A systematic approach is needed to identify the source of the inconsistency. The following workflow can help diagnose the problem.
Caption: Troubleshooting workflow for inconsistent molecular weight.
Key Parameters and Their Effects
The interplay between different reaction parameters determines the final polymer characteristics. Understanding these relationships is key to predictive control.
| Parameter | Effect on Molecular Weight | Primary Mechanism | Notes |
| [Initiator] | Decreases | Increases the number of initiated chains.[2] | Effect is proportional to [I]-1/2 in classic free radical kinetics.[1] |
| [Chain Transfer Agent] | Decreases | Terminates growing chains and initiates new ones.[4] | Highly effective; choice of CTA is critical. |
| [Monomer] | Increases | Higher monomer concentration favors propagation over termination.[10] | The kinetic chain length is directly proportional to [M].[1] |
| Temperature | Decreases | Increases rates of initiation, termination, and chain transfer more than propagation.[2][6] | Can also affect initiator efficiency and side reactions. |
| Solvent | Variable | Can act as a chain transfer agent, reducing MW.[4] | Inert solvents like fluorinated hydrocarbons are preferred. |
Experimental Protocols
Protocol 1: General Free-Radical Polymerization of this compound (CPFP)
This protocol describes a standard laboratory-scale procedure for the free-radical polymerization of CPFP using AIBN as a thermal initiator.
Materials:
-
This compound (CPFP), purified
-
2,2'-Azobis(2-methylpropionitrile) (AIBN)
-
Anhydrous, inert solvent (e.g., 1,1,2-trichlorotrifluoroethane or benzotrifluoride)
-
Methanol (for precipitation)
-
Schlenk flask with magnetic stir bar
-
Septa, needles, and syringes
-
Schlenk line with vacuum and inert gas (Argon or Nitrogen)
-
Constant temperature oil bath
Procedure:
-
Setup: Assemble the Schlenk flask and bake it under vacuum to remove moisture. Allow it to cool to room temperature under an inert atmosphere.
-
Reagent Preparation: In the flask, add the desired amount of AIBN initiator. Seal the flask with a septum.
-
Solvent Addition: Add the anhydrous solvent to the flask via a cannula or syringe. Stir to dissolve the initiator.
-
Degassing: Subject the solution to three freeze-pump-thaw cycles to remove all dissolved oxygen, which can inhibit radical polymerization.
-
Monomer Addition: After the final thaw cycle, backfill the flask with inert gas. Add the purified CPFP monomer to the reaction mixture via syringe.
-
Polymerization: Place the flask in the pre-heated oil bath set to the desired temperature (e.g., 70 °C for AIBN). Let the reaction proceed with vigorous stirring for the planned duration (e.g., 6-24 hours).
-
Termination & Isolation: Remove the flask from the oil bath and cool it in an ice bath to quench the polymerization. Open the flask to the air.
-
Precipitation: Slowly pour the viscous reaction mixture into a beaker containing a large excess of cold methanol (non-solvent) while stirring. The poly(CPFP) will precipitate as a white solid.
-
Purification: Allow the solid to settle, then decant the supernatant. Wash the polymer by re-suspending it in fresh methanol and stirring. Repeat this washing step two more times.
-
Drying: Collect the polymer by filtration and dry it in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Characterization: Analyze the molecular weight (Mn, Mw) and polydispersity index (PDI) of the final polymer using Gel Permeation Chromatography (GPC/SEC).
Protocol 2: Screening Chain Transfer Agents for Molecular Weight Control
This protocol provides a method for efficiently determining the effect of a CTA on the molecular weight of poly(CPFP).
Caption: Workflow for screening Chain Transfer Agents (CTAs).
Procedure:
-
Preparation: Prepare stock solutions of your initiator and the chosen CTA in the reaction solvent.
-
Reaction Setup: In a series of identical, numbered Schlenk tubes, add the same amount of initiator stock solution.
-
CTA Addition: To each tube, add a different, precisely measured volume of the CTA stock solution to create a concentration gradient across the series. Include one tube with no CTA as a control.
-
Reaction: Add the same amount of CPFP monomer to each tube, perform freeze-pump-thaw cycles on all tubes simultaneously, and place them in the same temperature bath to polymerize.
-
Workup: After the reaction time, quench and precipitate the polymer from each tube using the method in Protocol 1.
-
Analysis: Carefully label and dry each polymer sample. Analyze the molecular weight of each sample by GPC.
-
Data Interpretation: Plot the number-average molecular weight (Mn) as a function of the molar ratio of CTA to monomer ([CTA]/[M]). This curve will allow you to select the precise concentration of CTA needed to target a specific molecular weight in future, larger-scale reactions.
Frequently Asked Questions (FAQs)
Q: What types of initiators are suitable for CPFP polymerization? A: CPFP is best polymerized via a free-radical mechanism. The most common and reliable initiators are thermal initiators that decompose at a predictable rate upon heating.[11]
-
Azo Initiators: 2,2'-Azobis(2-methylpropionitrile) (AIBN) is widely used due to its clean decomposition kinetics, typically at temperatures between 60-80 °C.[12][13]
-
Peroxide Initiators: Benzoyl peroxide (BPO) is another effective option, decomposing in a similar temperature range.[12][13] The choice of initiator depends on the desired reaction temperature and the solvent used.
Q: Can anionic polymerization be used for CPFP? A: Anionic polymerization is generally challenging for highly fluorinated alkenes like CPFP. The strong electron-withdrawing nature of the fluorine atoms makes the vinyl group electron-deficient and susceptible to nucleophilic attack by the initiator (like butyllithium).[14][15] However, this can also lead to side reactions, such as elimination of the chlorine atom, which complicates the polymerization. While not impossible, free-radical polymerization offers a much more straightforward and controllable route.[16]
Q: What is the best analytical technique for determining the molecular weight of poly(CPFP)? A: The standard and most powerful technique is Gel Permeation Chromatography (GPC) , also known as Size Exclusion Chromatography (SEC).[17] However, there are critical considerations for fluoropolymers:
-
Solvent Selection: Poly(CPFP) is a fluoropolymer and will likely be insoluble in common GPC solvents like THF or chloroform. You will need to use specialized fluorinated solvents, such as hexafluoroisopropanol (HFIP) or the same solvent used for the polymerization.
-
Calibration: Accurate molecular weight determination requires calibration with polymer standards of a known molecular weight. Ideally, poly(CPFP) standards should be used, but these are not commercially available. Therefore, results are often reported as "relative" molecular weights, typically relative to polystyrene or poly(methyl methacrylate) standards, and this should be explicitly stated.
References
- How to Control Molecular Weight in Free Radical Polymerization. (2025).
- Initi
- Chain transfer. Wikipedia.
- Control of Molar Mass Distribution by Polymerization in the Analytical Ultracentrifuge. (2017).
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- ANIONIC POLYMERIZATION: PRINCIPLES AND PRACTICE. (1982). Academic Press, Inc.
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- Chain transfer agents. SAKAI CHEMICAL INDUSTRY CO., LTD.
- What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples. (2022).
- MOLECULAR WEIGHT CONTROL IN POLYCONDENSATION POLYMERIZ
- Understanding the Role of Initiators in Polymerization. (2025).
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- Anionic Polymerization.
- Free Radical Polymeriz
- Effect of polymerization temperature on the properties of autopolymerizing resin. (2019). The Journal of Prosthetic Dentistry.
- Kinetics of Chain Polymeriz
- GPC/SEC Troubleshooting and Good Practice. Agilent Technologies.
- Effect of polymerization temperature on propylene polymerization. (2018).
- The effect of temperature on ethylene polymerization over flat Phillips model catalysts. (2006).
- Kinetics of the Aqueous-Phase Copolymerization of MAA and PEGMA Macromonomer: Influence of Monomer Concentration and Side Chain Length of PEGMA. (2018). MDPI.
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Technical Support Center: Polymerization of 2-Chloropentafluoropropene (2-CPFP)
Welcome to the technical support center for the polymerization of 2-Chloropentafluoropropene (2-CPFP). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the synthesis of poly(2-CPFP). As a Senior Application Scientist, my goal is to provide you with field-proven insights and scientifically-grounded protocols to ensure the success of your experiments.
The radical polymerization of highly fluorinated alkenes like 2-CPFP presents unique challenges. The electron-withdrawing nature of the fluorine and chlorine atoms significantly influences the reactivity of the monomer and the stability of the propagating radical. This can make the polymerization susceptible to premature termination from a variety of sources. This guide is structured to help you diagnose and solve these issues effectively.
Troubleshooting Guide: Premature Termination
This section addresses specific problems that lead to low yields, low molecular weight polymers, or complete reaction failure.
Q1: My polymerization reaction stops at a very low conversion, or fails to initiate altogether. What are the likely causes?
A1: Failure to initiate or early termination is one of the most common issues and typically points to one of three areas: initiator inefficiency, monomer impurities, or the presence of potent inhibitors.
-
Initiator Issues: The choice and concentration of the initiator are critical.[1][2] The initiator must be able to generate radicals at a suitable rate at your reaction temperature. If the decomposition rate is too slow, the radical concentration may be too low to sustain propagation. Conversely, if the initiator concentration is too high, it can lead to an excess of primary radicals that terminate growing chains.[3]
-
Monomer Purity: 2-CPFP, like many commercial monomers, may contain stabilizers (e.g., butylated hydroxytoluene) that must be removed.[3] Additionally, impurities from the monomer synthesis, such as haloacetic acids or other halogenated propenes, can interfere with the reaction.[4]
-
Inhibitors: The most common and potent inhibitor in radical polymerization is molecular oxygen.[3] Oxygen reacts with the propagating radical to form a much less reactive peroxy radical, which effectively halts chain growth.[3] Other contaminants, such as moisture or residual solvents from cleaning, can also act as chain transfer agents or inhibitors.[5]
Troubleshooting Workflow:
To diagnose this issue, follow a systematic approach. Start by assuming the most common cause (oxygen) and work towards less common ones.
Caption: Systematic workflow for troubleshooting polymerization failure.
Q2: The polymerization proceeds, but I'm only getting low molecular weight oligomers. What's causing this?
A2: The formation of short polymer chains is a classic sign of excessive chain transfer or a high rate of termination relative to propagation.[3][6]
-
Causality - Chain Transfer: A chain transfer reaction occurs when the activity of a propagating radical is transferred to another molecule (a solvent, monomer, or impurity), which terminates the growing chain and starts a new, shorter one.[3] Solvents with easily abstractable protons (e.g., alcohols, some hydrocarbons) are common culprits. Even the monomer itself can act as a chain transfer agent, though this is often less pronounced with fluorinated monomers.[7]
-
Causality - High Initiator Concentration: As mentioned in Q1, an overly high concentration of initiator generates a large number of initial radicals. This increases the probability of two radicals meeting and terminating (bimolecular termination) before significant chain growth can occur, resulting in shorter chains.[3][6]
Troubleshooting Steps:
-
Review Your Solvent: If using a solvent, ensure it is appropriate for radical polymerization. Perfluorinated or highly chlorinated solvents are often preferred for fluoropolymer synthesis due to their inertness.
-
Optimize Initiator Concentration: Systematically decrease the initiator concentration in a series of experiments. A good starting point is often a monomer-to-initiator ratio of 1000:1, adjusting from there.
-
Lower the Temperature: Reducing the reaction temperature will decrease the decomposition rate of the initiator and lower the overall radical concentration, which can favor propagation over termination.[8] However, ensure the temperature is still sufficient for the chosen initiator to decompose effectively.[9]
| Symptom | Primary Cause | Recommended Action |
| No reaction | Inhibition (e.g., Oxygen) | Rigorously degas all reagents and perform the reaction under an inert atmosphere (N2 or Ar).[3] |
| Low conversion | Inefficient Initiation | Verify the initiator's half-life at your reaction temperature. Use a fresh, pure initiator.[9] |
| Low molecular weight | Chain Transfer | Use a non-transferring solvent (e.g., fluorinated solvents). Purify the monomer to remove impurities.[3][7] |
| Low molecular weight | High Termination Rate | Reduce the initiator concentration. Lower the reaction temperature. |
Frequently Asked Questions (FAQs)
Q3: How should I properly purify and store this compound monomer before use?
A3: Proper monomer purification is essential. Commercial monomers often contain inhibitors to prevent polymerization during shipping and storage. A standard and effective procedure is to pass the liquid monomer through a column of activated basic alumina. This will remove acidic impurities and common phenolic inhibitors. For ultimate purity, vacuum distillation can be performed, but care must be taken to avoid elevated temperatures that could initiate polymerization. Store the purified monomer in a refrigerator under an inert atmosphere (e.g., nitrogen) and away from light.
Q4: What is the best choice of initiator for 2-CPFP polymerization?
A4: The choice depends primarily on the reaction temperature and solvent.[9] For solution polymerizations in organic media at moderate temperatures (60-80°C), azo initiators like 2,2'-Azobis(isobutyronitrile) (AIBN) are an excellent choice because their decomposition is thermally controlled and less susceptible to side reactions.[10] For lower temperature or aqueous emulsion systems, a redox initiator system might be more appropriate.[11]
Q5: Can I use a controlled radical polymerization (CRP) technique for 2-CPFP?
A5: Yes, CRP techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation Chain-Transfer (RAFT) polymerization can be adapted for fluorinated monomers.[12][13] These methods are specifically designed to minimize premature termination by establishing an equilibrium between active (propagating) radicals and dormant species.[13] This allows for the synthesis of polymers with well-defined molecular weights and narrow polydispersity. However, these systems are even more sensitive to impurities and require stringent experimental conditions.[3]
Caption: Key steps in radical polymerization and common termination pathways.
Experimental Protocols
Protocol 1: Monomer Purification (Removal of Inhibitor)
-
Setup: Assemble a small glass chromatography column. Pack it with activated basic alumina (approx. 10g of alumina per 100 mL of monomer).
-
Activation: Ensure the alumina is active by heating it in an oven at >200°C for at least 4 hours. Allow it to cool to room temperature under vacuum or in a desiccator just before use.
-
Purification: Under a fume hood, carefully pour the 2-CPFP monomer onto the top of the alumina column.
-
Collection: Allow the monomer to percolate through the column under gravity. Collect the purified, inhibitor-free monomer in a clean, dry flask suitable for storage (e.g., a Schlenk flask).
-
Storage: Immediately blanket the purified monomer with an inert gas (N2 or Ar), seal the flask, and store it at low temperature (e.g., 4°C) until use. Use within 24 hours for best results.
Protocol 2: Typical Free-Radical Polymerization of 2-CPFP
-
Glassware Preparation: Ensure all glassware (reaction flask, condenser, etc.) is thoroughly cleaned and oven-dried at >120°C overnight. Assemble the reaction apparatus while hot and allow it to cool under a stream of dry nitrogen or argon.
-
Reagent Preparation: In a separate flask or glovebox, prepare a stock solution of the initiator (e.g., AIBN) in an appropriate, dry, and degassed solvent.
-
Reaction Setup: To the main reaction flask, add the desired amount of purified 2-CPFP monomer and any solvent via syringe or cannula under a positive pressure of inert gas.
-
Degassing: Subject the monomer/solvent mixture to at least three freeze-pump-thaw cycles to rigorously remove all dissolved oxygen.
-
Initiation: After the final thaw and backfilling with inert gas, bring the reaction mixture to the desired temperature (e.g., 70°C for AIBN). Once the temperature is stable, inject the required volume of the initiator stock solution to start the polymerization.
-
Monitoring: Allow the reaction to proceed under an inert atmosphere for the specified time. The progress can be monitored by periodically taking small aliquots (via a degassed syringe) and analyzing them (e.g., by NMR to check for monomer consumption or by GPC to monitor molecular weight growth).
-
Termination & Isolation: To stop the reaction, cool the mixture to room temperature and expose it to air. Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol or hexane). Collect the polymer by filtration, wash it thoroughly with the non-solvent, and dry it under vacuum to a constant weight.
References
-
Wikipedia. Radical polymerization. [Link]
-
Gao, C., & Wu, K. (2021). Radical chemistry in polymer science: an overview and recent advances. PMC - NIH. [Link]
-
Corrigan, N., et al. (2019). Light-Controlled Radical Polymerization: Mechanisms, Methods, and Applications. ACS Publications. [Link]
-
Arora, S., et al. (2018). Troubleshooting for F-18 Fluorocholine Synthesis: An Institutional Experience. PMC - NIH. [Link]
-
Dispenza, C., et al. (2020). Polymerization Reactions and Modifications of Polymers by Ionizing Radiation. MDPI. [Link]
-
Guedes, E. B., et al. (2021). Effect of impurities on radical formation in gibbsite radiolysis. RSC Publishing. [Link]
-
Patsnap Eureka. (2025). Understanding the Role of Initiators in Polymerization. [Link]
-
PlasticsEurope. (2012). Guide for the Safe Handling of Fluoropolymer Resins. [Link]
-
The Organic Chemistry Tutor. (2024). Polymer Chemistry: Understanding Radical Polymerization. YouTube. [Link]
-
ADEKA. (2022). What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples. [Link]
-
Niche Fluoropolymer Products. Safety and Repair Guidelines. [Link]
-
Puretecs.de. Fluoropolymers FAQ. [Link]
-
Chemistry LibreTexts. (2015). Free Radical Polymerization. [Link]
-
American Chemistry Council. Guide to the Safe Handling of Fluoropolymer Resins. [Link]
- Google Patents.
-
Chemistry LibreTexts. (2021). 2.9: Radical Polymerization. [Link]
-
RSC Publishing. (2020). The effect of fluorination on chain transfer reactions in the radical polymerization of oligo ethylene glycol ethenesulfonate monomers. [Link]
-
Shandong Qibo New Energy Co., Ltd. (2023). How to Make Poly(2-chloropropene) from 2-Chloropropene A Guide for Organic Chemists. [Link]
-
Stefanie Sydlik. (2018). Polymer Purification. YouTube. [Link]
- Google Patents. JP2019001737A - Method for synthesis of 2-chloropropane.
-
Ameduri, B. (2013). (Co)polymers of Chlorotrifluoroethylene: Synthesis, Properties, and Applications. ACS Publications. [Link]
- Google Patents.
Sources
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- 2. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]
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- 5. Polymerization Reactions and Modifications of Polymers by Ionizing Radiation [mdpi.com]
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- 12. Radical chemistry in polymer science: an overview and recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: 2-Chloropentafluoropropene Cycloaddition Reactions
Welcome to the technical support guide for troubleshooting cycloaddition reactions involving 2-Chloropentafluoropropene (CPFP). This resource is designed for researchers, chemists, and drug development professionals who are utilizing this versatile but challenging reagent to construct complex fluorinated molecules. Here, we will address common experimental hurdles in a direct question-and-answer format, grounded in mechanistic principles and field-proven insights.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: Low or No Product Yield
Question: My [2+2] cycloaddition reaction with this compound is resulting in very low yields or fails to proceed entirely. What are the primary causes and how can I optimize the reaction?
Answer: Low yields in CPFP cycloadditions typically stem from one of four areas: reaction conditions, reactant stability, catalyst activity, or reagent purity. The highly electron-deficient nature of the CPFP double bond dictates its reactivity, which must be carefully managed.
Troubleshooting Steps:
-
Evaluate Reaction Conditions (Thermal vs. Photochemical):
-
Causality: Standard thermal [2+2] cycloadditions between two simple alkenes are often "forbidden" under thermal conditions by the Woodward-Hoffmann rules, leading to high activation barriers.[1][2] However, the unique electronic properties of fluoroalkenes can sometimes lower this barrier. Photochemical conditions, which excite an electron to a higher molecular orbital (the new HOMO), change the orbital symmetry and allow for a "suprafacial-suprafacial" cycloaddition, which is geometrically favored.[3][4]
-
Recommendation: If thermal conditions (heating) are failing, a switch to photochemical conditions is the most logical first step.[5] Use a UV lamp (e.g., medium-pressure mercury lamp) with a quartz or Vycor reaction vessel. Monitor the reaction at lower temperatures to minimize side reactions.
-
-
Consider Lewis Acid Catalysis:
-
Causality: Lewis acids can catalyze cycloadditions by coordinating to one of the reactants, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO).[6] In the case of CPFP reactions, a Lewis acid can activate the dienophile (the reaction partner), making it more susceptible to nucleophilic attack from the electron-deficient CPFP. This can facilitate a stepwise mechanism via a charged intermediate, bypassing the high-energy concerted transition state.[7]
-
Recommendation: Introduce a suitable Lewis acid. Common choices for fluorinated systems include BCl₃, BF₃·OEt₂, and AlCl₃.[8][9][10] Start with catalytic amounts (5-10 mol%) and perform the reaction at low temperatures (e.g., -78 °C to 0 °C) to improve selectivity and reduce degradation.
-
-
Assess Reagent Purity and Stability:
-
Causality: CPFP, like many halogenated alkenes, can be susceptible to radical-initiated polymerization, especially at elevated temperatures or in the presence of impurities.[11] Trace amounts of water or oxygen can also deactivate sensitive Lewis acid catalysts.
-
Recommendation: Ensure CPFP and your reaction partner are freshly distilled or purified. Degas all solvents thoroughly (e.g., via freeze-pump-thaw cycles) and run the reaction under a dry, inert atmosphere (Nitrogen or Argon).
-
Issue 2: Poor Regio- or Stereoselectivity
Question: My reaction produces a mixture of regioisomers and/or stereoisomers. How can I improve the selectivity of the cycloaddition?
Answer: Selectivity is governed by a combination of electronic and steric factors in the transition state. The significant dipole and steric bulk of the substituents on CPFP (−Cl, −CF₃, −F) make controlling selectivity a key challenge.
Troubleshooting Steps:
-
Controlling Regioselectivity:
-
Causality: The regiochemical outcome is determined by the alignment of the reactants in the transition state to best stabilize developing charges or orbital interactions. For stepwise, Lewis acid-catalyzed reactions, the initial bond is formed between the most nucleophilic carbon of one reactant and the most electrophilic carbon of the other. For concerted reactions, it is dictated by the magnitude of the orbital coefficients in the HOMO and LUMO.[12]
-
Recommendation:
-
Lewis Acid Choice: The choice of Lewis acid can strongly influence regioselectivity by altering the electronic distribution of the substrate.[8] Screen a panel of Lewis acids with varying strengths and steric profiles (e.g., BCl₃, AlCl₃, SnCl₄).
-
Solvent Polarity: In stepwise mechanisms involving ionic intermediates, solvent polarity can play a crucial role. A less polar solvent may favor a more concerted-like, and potentially more selective, pathway. Experiment with solvents ranging from nonpolar (e.g., hexane, toluene) to moderately polar (e.g., dichloromethane).
-
-
-
Controlling Stereoselectivity:
-
Causality: In concerted [2+2] cycloadditions, the stereochemistry of the reactants is typically retained in the product.[5] However, if the reaction proceeds through a stepwise mechanism (e.g., via a diradical or zwitterionic intermediate), bond rotation can occur before the second bond is formed, leading to a loss of stereochemical information.
-
Recommendation:
-
Reaction Mode: Photochemical [2+2] reactions are often concerted and stereospecific.[13] If you are using thermal or Lewis acid-catalyzed conditions and observing poor stereoselectivity, it suggests a stepwise mechanism. Switching to photochemical conditions may enforce stereoretention.
-
Temperature: Lowering the reaction temperature can disfavor the bond rotation in a stepwise intermediate relative to the final ring-closing step, thereby improving stereoselectivity.
-
-
Issue 3: Unwanted Polymerization
Question: My reaction is failing due to the formation of a significant amount of polymer from the this compound starting material. How can this be prevented?
Answer: The electron-withdrawing fluorine atoms make the double bond of CPFP susceptible to both radical and anionic polymerization. This is often initiated by impurities, high temperatures, or certain catalysts.
Troubleshooting Steps:
-
Add a Radical Inhibitor:
-
Causality: Radical polymerization is a common side reaction for many alkenes.[11] It can be initiated by trace peroxides or light.
-
Recommendation: Add a small amount of a radical inhibitor, such as butylated hydroxytoluene (BHT) or hydroquinone (approx. 0.1 mol%), to the reaction mixture. This is particularly important for reactions run at elevated temperatures.
-
-
Control Temperature:
-
Causality: Higher temperatures increase the rate of polymerization initiation and propagation.
-
Recommendation: Conduct the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. For highly exothermic reactions, ensure efficient stirring and consider adding reagents slowly to maintain temperature control.
-
-
Ensure Reagent Purity:
-
Causality: As mentioned, impurities can act as initiators. Anionic impurities, for instance, can trigger anionic polymerization of the electron-deficient CPFP.
-
Recommendation: Use freshly purified CPFP. If you suspect anionic initiators, consider passing the solvent and reaction partner through a plug of neutral alumina before use.
-
Visual Troubleshooting Guide
The following diagram outlines a logical workflow for addressing the common issues encountered in CPFP cycloaddition reactions.
Caption: A flowchart for troubleshooting CPFP cycloadditions.
Experimental Protocols
Protocol 1: General Procedure for a Thermal/Lewis Acid-Catalyzed [2+2] Cycloaddition
This protocol provides a general starting point. Molar equivalents, temperature, and reaction time must be optimized for your specific substrates.
-
Preparation:
-
Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or argon.
-
Purify solvents by passing them through a solvent purification system or by distillation over an appropriate drying agent.
-
Distill this compound and the alkene partner immediately before use.
-
-
Reaction Setup:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the alkene substrate (1.0 eq) and the chosen dry solvent (to make a ~0.1 M solution).
-
Cool the solution to the desired starting temperature (e.g., -78 °C using a dry ice/acetone bath).
-
-
Addition of Reagents:
-
If using a Lewis acid, add it slowly to the stirred solution. For solid Lewis acids like AlCl₃, add them portion-wise. For liquid Lewis acids like BCl₃ (as a solution in hexanes), add dropwise via syringe. Stir for 15 minutes.
-
Slowly add this compound (1.1 - 1.5 eq) to the solution dropwise over 20-30 minutes to maintain temperature control.
-
-
Reaction and Workup:
-
Allow the reaction to stir at the optimized temperature for the determined time (monitor by TLC or GC-MS).
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃ or water at the reaction temperature.
-
Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography.
-
Protocol 2: General Procedure for a Photochemical [2+2] Cycloaddition
-
Preparation:
-
Use a quartz or Vycor reaction vessel to allow UV light penetration.
-
Prepare reagents and solvents as described in Protocol 1. Degassing the solvent is particularly critical to remove oxygen, which can quench the excited state.
-
-
Reaction Setup:
-
In the photochemical reactor vessel, combine the alkene substrate (1.0 eq), this compound (1.1 - 2.0 eq, an excess can be beneficial), and the degassed solvent.
-
If the reaction requires a sensitizer, add it at this stage.
-
Equip the vessel with a cooling system to maintain a constant, low temperature (e.g., 0-20 °C).
-
-
Irradiation and Workup:
-
Begin stirring and cooling the solution.
-
Turn on the UV lamp (e.g., a 450W medium-pressure mercury lamp).
-
Monitor the reaction progress by TLC or GC-MS. Photochemical reactions can sometimes be rapid.
-
Once complete, turn off the lamp.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product via flash column chromatography.
-
Mechanistic Overview
The [2+2] cycloaddition can proceed through different pathways, which explains the varied outcomes and the importance of choosing the correct conditions.
Caption: Concerted vs. Stepwise pathways in [2+2] cycloadditions.
References
-
Tarrant, P., & Warner, D. (1954). The Reactions of 1,1-Dichloro-2,2-difluoroethylene with Dienes. Journal of the American Chemical Society, 76(6), 1624–1628. Available from: [Link]
-
Dolbier, W. R., Jr. (2009). Guide to Fluorine NMR for Organic Chemists. John Wiley & Sons. Available from: [Link]
-
Huisgen, R. (1984). 1,3-Dipolar Cycloaddition Chemistry. Wiley. Available from: [Link]
-
Chemistry LibreTexts. (2023). 1.2: Cycloaddition Reactions. Available from: [Link]
-
Aggarwal, V. K., & Fang, G. Y. (2005). Boron-directed cycloaddition reactions: a mild and regioselective route to fluoroalkyl aromatic compounds. Chemical Communications, (28), 3556-3558. Available from: [Link]
-
YouTube. (2020). Thermal versus Photochemical Cycloadditions. Available from: [Link]
-
Pearson. (n.d.). Thermal Cycloaddition Reactions. Available from: [Link]
-
Chemistry LibreTexts. (2024). 30.6: Stereochemistry of Cycloadditions. Available from: [Link]
-
White Rose Research Online. (2022). A Mild and Regioselective Route to Fluoroalkyl Aromatic Compounds via Directed Cycloaddition Reactions. Available from: [Link]
-
AK Lectures. (n.d.). Photochemical (2+2) Cycloaddition Reaction. Available from: [Link]
-
YouTube. (2022). 2 + 2 Cycloaddition Reaction | Pericyclic Reaction | TRICKS. Available from: [Link]
-
ACS Publications. (2013). (Co)polymers of Chlorotrifluoroethylene: Synthesis, Properties, and Applications. Chemical Reviews. Available from: [Link]
-
Shandong Qibo New Energy Co., Ltd. (2023). How to Make Poly(2-chloropropene) from 2-Chloropropene A Guide for Organic Chemists. Available from: [Link]
-
National Institutes of Health (NIH). (2006). Development of Fluorous Lewis Acid-Catalyzed Reactions. PubMed Central. Available from: [Link]
-
Chemistry LibreTexts. (2022). 29.5: Cycloaddition Reactions. Available from: [Link]
-
Chemistry LibreTexts. (2024). 30.5: Cycloaddition Reactions. Available from: [Link]
-
PubMed. (2023). On the Mechanism of the Formal [2+2] Cycloaddition - Retro-electrocyclization (CA-RE) Reaction. Available from: [Link]
-
PubMed. (2023). Fluoro, Trifluoromethyl, and Trifluoroacetyl Substituent Effects on Cycloaddition Reactivities: Computations and Analysis. Available from: [Link]
-
YouTube. (2014). Polymerisation of propene & chloroethene. Available from: [Link]
-
MDPI. (2021). Boron-Based Lewis Acid Catalysis: Challenges and Perspectives. Available from: [Link]
-
MDPI. (2022). Propylene Polymerization and Deactivation Processes with Isoselective {Cp/Flu} Zirconocene Catalysts. Available from: [Link]
-
ResearchGate. (2010). Exploiting [2+2] cycloaddition chemistry: Achievements with allenes. Available from: [Link]
-
PubMed. (2003). An extraordinarily rapid polymerization of vinylpentafluorocyclopropane: highly stereo- and regioselective synthesis of unsaturated fluoropolymers. Available from: [Link]
-
National Institutes of Health (NIH). (2023). Controlling Catalyst Behavior in Lewis Acid-Catalyzed Carbonyl-Olefin Metathesis. PubMed Central. Available from: [Link]
-
National Institutes of Health (NIH). (2023). Chiral Lewis base/Lewis acid/Brønsted acid cooperative catalysis enabled regio- and enantioselective electrophilic sulfenylation/semipinacol rearrangement of allenols. PubMed Central. Available from: [Link]
-
Chemistry LibreTexts. (2024). 29.5: Cycloaddition Reactions. Available from: [Link]
-
Chemistry LibreTexts. (2021). 13.3: Cycloaddition Reactions. Available from: [Link]
-
Royal Society of Chemistry. (1983). Addition and cycloaddition reactions of β-chloroazo-olefins. Journal of the Chemical Society, Perkin Transactions 1. Available from: [Link]
-
YouTube. (2018). 16.6 Cycloaddition Reactions. Available from: [Link]
Sources
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- 6. mdpi.com [mdpi.com]
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- 8. A Mild and Regioselective Route to Fluoroalkyl Aromatic Compounds via Directed Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. youtube.com [youtube.com]
Technical Support Center: Nucleophilic Substitution of 2-Chloropentafluoropropene (2-Cl-PFP)
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 2-Chloropentafluoropropene (2-Cl-PFP). This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile but challenging fluorinated building block. Here, we provide in-depth, field-proven insights into the nuances of its reactivity, offering solutions to common experimental hurdles in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
This section addresses fundamental concepts regarding the reactivity and handling of 2-Cl-PFP.
Q1: What makes this compound (2-Cl-PFP) so reactive towards nucleophiles?
A1: The high reactivity of 2-Cl-PFP stems from the severe electron-withdrawing nature of the five fluorine atoms and the trifluoromethyl (CF₃) group. This electronic effect polarizes the carbon-carbon double bond, making the carbon atoms highly electrophilic and, therefore, susceptible to attack by electron-rich nucleophiles.[1][2] Unlike typical non-fluorinated alkenes which are nucleophilic, fluoroalkenes like 2-Cl-PFP exhibit "umpolung" or inverted reactivity.
Q2: What is the predominant mechanism for nucleophilic substitution on 2-Cl-PFP?
A2: The reaction proceeds through a nucleophilic vinylic substitution mechanism, specifically via an addition-elimination pathway . This two-step process involves:
-
Addition: The nucleophile attacks one of the sp²-hybridized carbons of the double bond, breaking the π-bond and forming a resonance-stabilized carbanion intermediate.
-
Elimination: The intermediate collapses, reforming the double bond and expelling the leaving group, which in this case is the chloride ion (Cl⁻). Chloride is a better leaving group than fluoride, which is a key factor in the selectivity of the reaction.
Diagram: General Addition-Elimination Mechanism
Caption: The two-step addition-elimination pathway for 2-Cl-PFP.
Q3: Which position does the nucleophile attack, C1 (=CF₂) or C2 (-C(Cl)CF₃)?
A3: Nucleophilic attack is highly regioselective, overwhelmingly favoring C2 , the carbon atom bonded to both the chlorine and the trifluoromethyl group.[2] There are two primary reasons for this selectivity:
-
Leaving Group Ability: Chlorine is a significantly better leaving group than fluorine due to the weaker C-Cl bond compared to the very strong C-F bond.[3]
-
Intermediate Stability: An attack at C2 places the resulting negative charge on the adjacent carbon, where it is stabilized by the powerful electron-withdrawing effect of the CF₃ group.
Q4: What are the most common and effective nucleophiles for this reaction?
A4: A variety of nucleophiles can be employed, with success often depending on reaction conditions. The most common classes include:
-
Oxygen Nucleophiles: Alkoxides (e.g., sodium methoxide, sodium ethoxide) and phenoxides are highly effective for synthesizing fluorinated ethers.[4][5][6]
-
Sulfur Nucleophiles: Thiolates, generated from thiols and a base, are excellent "soft" nucleophiles that react efficiently to form fluorinated thioethers.[7][8]
-
Nitrogen Nucleophiles: Primary and secondary amines can be used to synthesize fluorinated amines, which are valuable in pharmaceutical development.[9][10][11]
Troubleshooting Guide: Overcoming Common Challenges
This section is structured to help you diagnose and solve specific problems encountered during your experiments.
Problem Area 1: Low or No Product Yield
Q1.1: My reaction shows very low conversion even after an extended time. What are the most likely causes?
A1.1: Low conversion is a frequent issue that can almost always be traced back to one of three areas: the nucleophile, the solvent, or the temperature.
-
Inactive Nucleophile: The nucleophile may not be sufficiently reactive. For neutral nucleophiles like alcohols or thiols, they must be deprotonated by a suitable base (e.g., NaH, K₂CO₃, Et₃N) to form the more potent anionic nucleophile (alkoxide or thiolate). Ensure your base is strong enough and that the reagents are anhydrous, as water will protonate the nucleophile, rendering it ineffective.[12]
-
Incorrect Solvent Choice: Solvent selection is critical and can dramatically alter reaction rates.[13]
-
Preferred Solvents: Polar aprotic solvents like DMF, DMSO, acetonitrile, and acetone are highly recommended. These solvents solvate the counter-ion (e.g., Na⁺) but leave the anionic nucleophile "naked" and highly reactive.[14][15]
-
Solvents to Avoid: Polar protic solvents such as water, methanol, or ethanol should generally be avoided. They form strong hydrogen bonds with the nucleophile, creating a "solvent cage" that significantly reduces its nucleophilicity and slows the reaction.[15][16]
-
-
Insufficient Temperature: The reaction may have a significant activation energy barrier. If the reaction is sluggish at room temperature, cautiously increasing the heat can improve the rate. Monitor the reaction closely for byproduct formation at higher temperatures.
Table 1: Impact of Solvent Choice on Nucleophilic Substitution
| Solvent Class | Examples | Effect on Nucleophile | Typical Use Case for 2-Cl-PFP |
| Polar Aprotic | DMF, DMSO, Acetonitrile | Enhances nucleophilicity by poorly solvating anions. | Highly Recommended. Promotes fast reaction rates. |
| Polar Protic | Water, Methanol, Ethanol | Reduces nucleophilicity via hydrogen bonding. | Generally avoided unless the solvent is also the nucleophile (solvolysis). |
| Non-Polar | Hexane, Toluene, Dioxane | Poor solubility of ionic nucleophiles. | Not recommended; leads to heterogeneous mixtures and very slow reactions. |
Problem Area 2: Formation of Side Products
Q2.1: My analytical data (GC-MS, NMR) shows multiple unexpected peaks. What are the common side reactions?
A2.1: While the primary reaction is quite selective, side products can arise under suboptimal conditions.
-
Double Substitution: If a strong excess of the nucleophile is used or if the reaction is left for too long at high temperatures, a second substitution, replacing a fluorine atom, can occur. This is more likely with highly reactive nucleophiles. To mitigate this, use a controlled stoichiometry (e.g., 1.0-1.1 equivalents of the nucleophile) and monitor the reaction progress by TLC or GC to stop it upon consumption of the starting material.
-
Elimination Reactions: While less common for vinylic halides, a very strong and sterically hindered base could potentially induce elimination of HF. This is generally not a major pathway but can be considered if unidentifiable, smaller mass fragments are observed.
-
Reaction with Solvent: At elevated temperatures (>100-120 °C), some nucleophiles can react with solvents like DMF. If you must use high temperatures, consider a more inert solvent like DMSO or sulfolane.
Diagram: Troubleshooting Workflow for Low Yield
Caption: A systematic approach to diagnosing and solving low-yield issues.
Problem Area 3: Product Purification
Q3.1: I'm struggling to isolate my pure product from the reaction mixture. What are the best practices for purifying these fluorinated compounds?
A3.1: Purifying fluorinated molecules requires special consideration due to their unique physical properties.
-
Aqueous Workup: After the reaction, quench carefully (e.g., with water or saturated NH₄Cl). Extract the product with a suitable organic solvent like diethyl ether or ethyl acetate. Wash the organic layer with brine to remove residual water and salts. Be aware that some fluorinated products can have moderate water solubility.
-
Column Chromatography: Silica gel chromatography is often effective. Fluorinated compounds are significantly less polar than their non-fluorinated counterparts. Therefore, they will elute much faster. You will need to use less polar solvent systems (e.g., higher percentages of hexane or petroleum ether in ethyl acetate) than you might typically expect.
-
Distillation: If your product is a liquid and thermally stable, distillation can be an excellent method for purification on a larger scale. Due to the often-close boiling points of fluorinated isomers or byproducts, fractional distillation may be necessary.[17]
Experimental Protocol: Synthesis of 2-Methoxy-1,1,3,3,3-pentafluoropropene
This protocol provides a representative example of a nucleophilic substitution reaction using an alkoxide nucleophile.
Materials:
-
This compound (2-Cl-PFP)
-
Sodium methoxide (NaOMe)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: Under an inert atmosphere (Nitrogen or Argon), equip a flame-dried round-bottom flask with a magnetic stir bar and a dropping funnel.
-
Reagent Preparation: Dissolve sodium methoxide (1.1 equivalents) in anhydrous DMF (approx. 5 mL per 1 g of 2-Cl-PFP).
-
Reaction Initiation: Cool the NaOMe/DMF solution to 0 °C in an ice bath.
-
Substrate Addition: Add 2-Cl-PFP (1.0 equivalent) dropwise to the stirred solution over 15-20 minutes. An exothermic reaction may be observed. Maintain the temperature below 10 °C during the addition.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction's progress by GC-MS or ¹⁹F NMR until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture back to 0 °C and slowly quench by adding saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and dilute with diethyl ether and water.
-
Separate the layers. Extract the aqueous layer twice more with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification: Purify the crude product by distillation or column chromatography on silica gel to yield the final product.
References
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Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2). Retrieved from [Link]
- Chambers, R. D. (2004). Fluorine in Organic Chemistry. Blackwell Publishing. (General reference for fluoroalkene reactivity)
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Chemguide. (n.d.). Nucleophilic Substitution. Retrieved from [Link]
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Chemistry LibreTexts. (2023). 2.2: The Discovery of Nucleophilic Substitution Reactions. Retrieved from [Link]
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New Journal of Chemistry. (2021). Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes. RSC Publishing. Retrieved from [Link]
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Bitesize Bio. (2025). 11 Reasons Why Your Plasmid Yield is Low & Easy Fixes. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis of Fluorinated Amines: A Personal Account. Retrieved from [Link]
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Chemistry LibreTexts. (2021). 4.7: Solvent Effects in Nucleophilic Substitution. Retrieved from [Link]
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National Center for Biotechnology Information. (2024). Diastereodivergent nucleophile–nucleophile alkene chlorofluorination. Retrieved from [Link]
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ACS Publications. (2013). Preparation of Fluoroalkenes via the Shapiro Reaction: Direct Access to Fluorinated Peptidomimetics. Organic Letters. Retrieved from [Link]
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Fluorine Notes. (2021). FLUORINATED ETHERS. COMMUNICATION 1. PREPARATION OF ETHERS BY WILLIAMSON REACTION AND THE ADDITION OF ALCOHOLS TO ALKENES AND A. Retrieved from [Link]
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Chemistry Steps. (n.d.). Reactions of Thiols. Retrieved from [Link]
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Wikipedia. (n.d.). Nucleophilic substitution. Retrieved from [Link]
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ResearchGate. (n.d.). Reactions of amine nucleophiles with 5-chloro-2,4,6-trifluoropyrimidine (1). Retrieved from [Link]
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Furin, G. G. (n.d.). Synthesis and Application of Fluorine-Containing Ethers Based on Perfluoroolefins. Retrieved from [Link]
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Sci-Hub. (1982). Nucleophilic reactions of fluoroolefins. II. Regioselectivity and elimination-addition competition in the reaction of 1-phenylpentafluoropropenes with sodium ethoxide. Journal of Fluorine Chemistry. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 11.1: The Discovery of Nucleophilic Substitution Reactions. Retrieved from [Link]
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ResearchGate. (n.d.). Scope of the thiols. Standard reaction conditions: 1 (0.5 mmol), 2 a.... Retrieved from [Link]
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YouTube. (2019). Effect of solvent in Nucleophilic Substitution Reaction. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Mechanism of Nucleophilic Substitution. Retrieved from [Link]
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ResearchGate. (n.d.). Nucleophilic substitution of fluoroalkenes through β-fluorine.... Retrieved from [Link]
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YouTube. (2022). AS Chemistry - Past Papers Solved - Halogenoalkanes- Nucleophilic Substitution. Retrieved from [Link]
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Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Retrieved from [Link]
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National Center for Biotechnology Information. (2020). Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application. Retrieved from [Link]
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National Center for Biotechnology Information. (2023). One-Pot Formal Carboradiofluorination of Alkenes: A Toolkit for Positron Emission Tomography Imaging Probe Development. Retrieved from [Link]
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Tel Aviv University. (1998). Synthesis of arylperfluoroalkyl ethers by direct fluorination. Retrieved from [Link]
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Chemistry LibreTexts. (2025). 24.7: Reactions of Amines. Retrieved from [Link]
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Fluorine Notes. (2021). Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Fluoroalkane synthesis by fluorination or substitution. Retrieved from [Link]
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RSC Publishing. (1997). Some reactions of ammonia and primary amines with propanal, 2-chloroethanal, 2,2-dichloroethanal and 2,2,2-trichloroethanal in acetonitrile. Retrieved from [Link]
-
PacBio. (2018). Guide - Low Yield Troubleshooting. Retrieved from [Link]
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RSC Publishing. (2018). The para-fluoro-thiol reaction as an efficient tool in polymer chemistry. Retrieved from [Link]
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Systematic Reviews in Pharmacy. (n.d.). An Optimization and Common Troubleshooting Solving in Polymerase Chain Reaction Technique. Retrieved from [Link]
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Homework.Study.com. (n.d.). For a nucleophilic substitution reaction in order to synthesize 2-Chloropropane, why would you.... Retrieved from [Link]
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An-Najah Staff. (2025). Trifluoro)neopentyl (TFNP) Aryl Ethers as a Polar Fluoroaliphatic Motif. Retrieved from [Link]
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YouTube. (2019). 03.02 Reactivity of Thiols and Thiolates. Retrieved from [Link]
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National Center for Biotechnology Information. (2022). Copper-Catalyzed Three-Component Aminofluorination of Alkenes and 1,3-Dienes: Direct Entry to Diverse β-Fluoroalkylamines. Retrieved from [Link]
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National Center for Biotechnology Information. (2025). Nucleophilic Fluorination of a Secondary Alkyl Bromide with KF(18-Crown-6) and Bulky Diols: Microsolvation Causes Chemoselectivity Inversion in the Free Energy Profile. Retrieved from [Link]
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YouTube. (2022). Solvents & Solvent Effects on Substitution Reactions (Sn2/Sn1). Retrieved from [Link]
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Navigating the Synthesis of 2-Chloropentafluoropropene: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 2-Chloropentafluoropropene (2-CPFP). As a Senior Application Scientist, this guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and frequently asked questions to ensure the success of your experimental work. We will delve into the critical aspects of the synthesis, from reaction setup to purification and scale-up, with a focus on scientific integrity and practical, field-proven insights.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory-scale synthesis route for this compound (2-CPFP)?
A1: The most prevalent laboratory method for synthesizing this compound is through the dehydrohalogenation of a suitable chloropentafluoropropane precursor. A common starting material is 1,1,1,2,3-pentafluoropropane, which can undergo dehydrochlorination. This elimination reaction is typically facilitated by a strong base.
Q2: What are the primary safety concerns when handling the reagents and products involved in 2-CPFP synthesis?
A2: Safety is paramount. The synthesis may involve corrosive and toxic reagents. For instance, if hydrogen fluoride (HF) is generated as a byproduct or used as a reagent, extreme caution is necessary due to its ability to cause severe burns and systemic toxicity.[1][2][3][4][5] Always work in a well-ventilated fume hood and utilize appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles with a face shield.[3][5] It is crucial to have an emergency plan in place, including access to calcium gluconate gel for HF exposure.[1][5] The final product, 2-CPFP, as a volatile fluoroalkene, should also be handled with care to avoid inhalation and skin contact.
Q3: How can I monitor the progress of the reaction?
A3: Gas chromatography-mass spectrometry (GC-MS) is an excellent technique for monitoring the reaction's progress.[6][7][8] By taking small aliquots from the reaction mixture at regular intervals, you can analyze the disappearance of the starting material and the appearance of the 2-CPFP peak. This allows for real-time assessment of the reaction's conversion rate.
Q4: What are the typical impurities I might encounter, and how can I identify them?
A4: Potential impurities include unreacted starting materials, isomers of the product, and byproducts from side reactions. Common side reactions in dehydrohalogenation can lead to the formation of other unsaturated compounds. GC-MS is the preferred method for both separating and identifying these impurities based on their mass spectra and retention times.[7][8] Additionally, ¹⁹F and ¹H NMR spectroscopy can be invaluable for structural elucidation of the final product and any significant impurities.[9][10][11][12][13]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
Issue 1: Low or No Product Yield
Low product yield is a common challenge in organic synthesis. Here’s a systematic approach to troubleshoot this issue:
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Inactive Base | - Use a freshly opened or properly stored container of the base. - If using a solid base, ensure it is finely powdered to maximize surface area. - Consider using a stronger base, such as potassium tert-butoxide, if using a milder one like potassium hydroxide.[14] | The strength and activity of the base are critical for an efficient dehydrohalogenation reaction. Bases can degrade over time due to moisture and atmospheric CO₂. A stronger base can more effectively abstract the proton in the elimination step. |
| Insufficient Reaction Temperature | - Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) while monitoring the reaction progress by GC-MS. - Ensure uniform heating of the reaction mixture with adequate stirring. | Elimination reactions have an activation energy barrier that must be overcome. Insufficient thermal energy can lead to a slow or stalled reaction. |
| Presence of Water | - Use anhydrous solvents and reagents. - Dry all glassware thoroughly before use. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from the air from entering the reaction vessel. | Water can react with and neutralize strong bases, reducing their effective concentration and hindering the dehydrohalogenation process. |
| Poor Mixing | - Increase the stirring rate to ensure the reaction mixture is homogeneous. - For heterogeneous mixtures (e.g., a solid base in a liquid), vigorous stirring is essential to facilitate contact between reactants. | Inadequate mixing can lead to localized depletion of reactants and temperature gradients, resulting in an incomplete reaction. |
Issue 2: Formation of Multiple Products (Low Selectivity)
The formation of isomeric byproducts can complicate purification and reduce the yield of the desired 2-CPFP.
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Non-Regioselective Elimination | - Modify the base used. Bulky bases, such as potassium tert-butoxide, can favor the formation of the less substituted (Hofmann) alkene. - Adjust the reaction temperature, as selectivity can be temperature-dependent. | The regioselectivity of elimination reactions (Zaitsev vs. Hofmann) is influenced by the steric bulk of the base and the substrate.[14] Zaitsev's rule predicts the formation of the more substituted alkene as the major product, which may not be the desired isomer.[11] |
| Isomerization of the Product | - Analyze the product mixture at earlier reaction times to see if the undesired isomer forms over time. - If isomerization is occurring, consider running the reaction for a shorter duration or at a lower temperature. | The desired product may be kinetically favored but can isomerize to a more thermodynamically stable isomer under the reaction conditions. |
| Side Reactions | - Lower the reaction temperature to minimize competing side reactions. - Ensure the purity of the starting materials, as impurities can lead to unexpected byproducts. | Higher temperatures can provide the activation energy for undesired reaction pathways. |
Issue 3: Difficulties in Product Purification
Purification of the volatile 2-CPFP from the reaction mixture can be challenging.
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Azeotrope Formation | - If simple distillation is ineffective, consider using a different distillation technique, such as fractional distillation, to improve separation. - Analyze the composition of the constant boiling mixture to identify the components of the azeotrope. | Fluoroalkenes can form azeotropes, which are mixtures with a constant boiling point, making separation by simple distillation difficult.[6] |
| Co-distillation with Solvent or Impurities | - Before distillation, perform an aqueous workup to remove any water-soluble impurities and the base. - Dry the organic layer thoroughly with a suitable drying agent (e.g., anhydrous magnesium sulfate or calcium chloride) before distillation. | Water and other polar impurities can co-distill with the product. A proper workup is essential to remove these before the final purification step. |
| Product Volatility | - Use a cooled receiving flask during distillation to minimize the loss of the volatile product. - Ensure all joints in the distillation apparatus are well-sealed to prevent vapor loss. | 2-CPFP is expected to be a low-boiling compound, and significant product loss can occur if proper condensation and collection techniques are not employed. |
Scaling Up the Synthesis
Transitioning from a laboratory-scale synthesis to a larger production presents a unique set of challenges. What works well in a round-bottom flask may not be directly translatable to a larger reactor.[9][15][16]
Key Considerations for Scale-Up:
-
Heat Transfer: Dehydrohalogenation reactions can be exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[15] This can lead to a runaway reaction. A pilot plant reactor with a jacketed cooling system and precise temperature control is essential.
-
Mixing: Achieving efficient mixing in a large reactor is more challenging than in a small flask.[15] Inadequate mixing can result in localized hot spots and concentration gradients, leading to reduced yields and increased impurity formation. The type of impeller and stirring speed must be optimized for the larger volume.
-
Reagent Addition: The rate of addition of the base becomes a critical parameter on a larger scale. A slow, controlled addition is often necessary to manage the reaction exotherm and maintain a consistent temperature profile.
-
Safety: The potential hazards associated with the reaction are amplified on a larger scale. A thorough process safety review is mandatory before attempting a scale-up. This includes evaluating the potential for pressure buildup, emergency venting requirements, and containment strategies.
Workflow for Scaling Up 2-CPFP Synthesis
Caption: A logical workflow for scaling up the synthesis of 2-CPFP.
Experimental Protocol: Dehydrochlorination of 1,1,1,2,3-Pentafluoropropane
This protocol provides a general procedure for the laboratory-scale synthesis of this compound via a dehydrochlorination reaction.
Materials:
-
1,1,1,2,3-Pentafluoropropane
-
Potassium tert-butoxide
-
Anhydrous tetrahydrofuran (THF)
-
Inert gas (Nitrogen or Argon)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with stir bar
-
Heating mantle with temperature controller
-
Inert gas inlet
-
Bubbler
-
Separatory funnel
-
Distillation apparatus
-
Cooled receiving flask
Procedure:
-
Reaction Setup:
-
Assemble the three-necked round-bottom flask with a reflux condenser, a dropping funnel, and an inert gas inlet. Ensure all glassware is dry.
-
Place a magnetic stir bar in the flask.
-
Connect the inert gas line and purge the system for 10-15 minutes.
-
-
Reaction:
-
Under a positive pressure of inert gas, charge the flask with potassium tert-butoxide and anhydrous THF.
-
Begin stirring the mixture and cool the flask in an ice bath.
-
Slowly add 1,1,1,2,3-pentafluoropropane to the stirred suspension via the dropping funnel over a period of 30-60 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Gently heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the progress by GC-MS.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow addition of deionized water.
-
Transfer the mixture to a separatory funnel and add more water to dissolve the salts.
-
Separate the organic layer.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Purify the crude product by distillation. Collect the fraction corresponding to the boiling point of this compound in a cooled receiving flask.
-
Characterization:
The purified this compound should be characterized by:
-
GC-MS: To confirm the purity and identify any trace impurities.
-
¹H NMR and ¹⁹F NMR: To confirm the structure of the molecule.
Reaction Pathway Diagram
Caption: Dehydrochlorination of a precursor to yield 2-CPFP.
This technical support guide provides a comprehensive overview of the synthesis of this compound. By understanding the underlying chemistry and potential challenges, researchers can effectively troubleshoot and optimize their synthetic procedures. Always prioritize safety and perform a thorough risk assessment before conducting any experimental work.
References
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Dehydrohalogenation. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]
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- How to deal with scale-up challenges of Chemistry? (n.d.). Prime Scholars.
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- Dehydrohalogenation of alkyl halides - 1,2 elimination, kinetics, E2 and E1. (n.d.). PHARMD GURU.
- Dehydrohalogenation Explained: Definition, Examples, Practice & Video Lessons. (n.d.). Pearson.
- Purification of organic fluorine compounds. (1934).
- Hydrogen-assisted dehydrochlorination of 1,1,1,2-tetrafluoro-2-chloropropane to 2,3,3,3-tetrafluoropropene over Pd-Ag/nano-MgF2 with optimized Pd isol
- Hydrofluoric Acid Safe Handling Guidelines. (2025). University of Rochester.
- How To: Purify by Distill
- Standard Operating Procedure - HYDROFLUORIC ACID. (n.d.). Yale Environmental Health & Safety.
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- Supporting Information Activation of pentafluoropropane isomers at a nanoscopic aluminum chlorofluoride: hydrodefluorin
- SYNTHESIS OF 1,1,1,3,3-PENTAFLUOROPROPANE. (1998).
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- Fluoroalkane synthesis by fluorination or substitution. (n.d.). Organic Chemistry Portal.
- Dehydrohalogenation of Alkyl Halides Reaction Mechanism - E1 & E2. (2016). YouTube.
-
1,2,3,3,3-Pentafluoropropene. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]
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- Purifying a Liquid by Distill
- Deactivation of Pd/C catalysts in the hydrodechlorination of the chlorofluorocarbons CFC-115 and CFC-12. (2025).
- Process for the preparation of 1,1,1,3,3-pentafluoropropane. (1999).
- Streamlining Fluoroalkenyl Arene Synthesis Illuminated with Mechanistic Insights. (n.d.).
- Method for producing 2-chloro-3,3,3,-trifluoropropene (HCFC-1233xf). (2010).
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- 2-Chloropropene(557-98-2) 1H NMR spectrum. (n.d.). ChemicalBook.
- 1,1,1,2,3-Pentafluoropropane. (n.d.). PubChem.
- C3H7Cl CH3CHClCH3 2-chloropropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isopropyl chloride 1-H nmr explaining spin-spin coupling for line splitting. (n.d.). doc brown's advanced organic chemistry revision notes.
- Preparation of 1,1,1,3,3-pentafluoropropane (HFC245fa) by using a SbF5-attached catalyst. (2025).
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- 2-Chloropropene | C3H5Cl | MD Topology | NMR | X-Ray. (n.d.).
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- Determination of Low Level Hydrocarbon Impurities in Propylene Using the Agilent 6820 Gas Chromatograph Applic
- Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High- Resolution Accurate Mass Spectrometry. (n.d.). Thermo Fisher Scientific.
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Stabilizers for preventing unwanted polymerization of 2-Chloropentafluoropropene
Welcome to the technical support center for handling 2-Chloropentafluoropropene. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting for the prevention of unwanted polymerization of this highly reactive fluoroalkene. By understanding the underlying mechanisms and implementing the recommended procedures, you can ensure the stability of your material and the integrity of your experiments.
I. Understanding the Challenge: Unwanted Polymerization
This compound, like many halogenated alkenes, is susceptible to spontaneous polymerization. This process is typically initiated by free radicals and can be accelerated by heat, light, and the presence of impurities. Uncontrolled polymerization can lead to a range of issues, from inconsistent experimental results to the complete loss of valuable starting material. In a worst-case scenario, rapid, exothermic polymerization can create a safety hazard due to pressure buildup in a sealed vessel.
The polymerization of halogenated alkenes generally proceeds via a free-radical mechanism.[1] This process involves three key stages: initiation, propagation, and termination. Understanding this pathway is crucial for selecting an appropriate stabilization strategy.
Caption: Figure 1. Free-Radical Polymerization Pathway.
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and concerns regarding the stabilization of this compound.
Q1: My this compound appears viscous and cloudy. What is happening?
A: Increased viscosity and cloudiness are strong indicators of polymerization. This can occur if the monomer has been stored for an extended period, exposed to high temperatures, or if the initial stabilizer has been consumed. It is crucial to cease using the material immediately and handle it with care, as the polymerization may be ongoing.
Q2: What are the primary triggers for the unwanted polymerization of this compound?
A: The primary triggers for free-radical polymerization include:
-
Heat: Elevated temperatures can lead to the spontaneous formation of radicals.
-
Light: UV light, in particular, can initiate radical formation.
-
Impurities: Peroxides, often formed from exposure to air, and metal contaminants can act as initiators.
-
Absence of Inhibitor: If the monomer is not properly stabilized, even ambient conditions can be sufficient to initiate polymerization.
Q3: What type of stabilizers are effective for this compound?
A: While specific data for this compound is limited, we can draw expertise from similar halogenated alkenes. The most effective stabilizers are typically radical scavengers.[2] These compounds interrupt the propagation step of the polymerization chain reaction. Common classes of inhibitors include:
-
Phenolic Compounds: Such as hydroquinone (HQ), monomethyl ether of hydroquinone (MEHQ), and butylated hydroxytoluene (BHT). These are widely used due to their high efficacy.[][4]
-
Nitroxide Compounds: TEMPO ((2,2,6,6-Tetramethylpiperidin-1-yl)oxyl) and its derivatives are highly effective radical scavengers.[4][5]
-
Aromatic Amines: Certain aromatic amines can also act as polymerization inhibitors.[]
Q4: How do I choose the right stabilizer and determine the correct concentration?
A: The choice of stabilizer depends on several factors, including the intended application, reaction conditions, and required shelf life. For general-purpose stabilization during storage, a phenolic inhibitor like MEHQ is often a good starting point. The required concentration typically ranges from 10 to 100 ppm, but this should be optimized based on the storage conditions and duration.
| Stabilizer Type | Example | Typical Concentration (ppm) | Key Features |
| Phenolic | MEHQ, BHT | 10 - 100 | Cost-effective, widely available, effective in the presence of oxygen.[] |
| Nitroxide | TEMPO | 5 - 50 | Highly efficient, can be effective at lower concentrations.[4] |
Q5: Can I use a combination of stabilizers?
A: Yes, in some cases, a synergistic effect can be achieved by using a combination of inhibitors. For instance, a combination of a hindered phenol and a phosphite can provide enhanced stability. A patent for inhibiting chloroprene polymerization suggests a mixture of a 4-alkoxyphenol and a hindered bis(phenol)methane.[6]
Q6: I need to perform a reaction that is sensitive to the stabilizer. How can I remove it?
A: Removing stabilizers typically involves purification techniques such as distillation or column chromatography. However, it is critical to remember that once the stabilizer is removed, the monomer will be highly susceptible to polymerization. The unstabilized monomer should be used immediately after purification and kept at a low temperature.
III. Experimental Protocols
Protocol 1: Addition of a Stabilizer to this compound
This protocol describes the standard procedure for adding a stabilizer to unstabilized or purified this compound.
Materials:
-
This compound
-
Selected stabilizer (e.g., MEHQ)
-
Anhydrous solvent (e.g., dichloromethane, if preparing a stock solution)
-
Inert gas (Nitrogen or Argon)
-
Appropriate glassware and stirring equipment
Procedure:
-
Preparation of Stabilizer Stock Solution:
-
In a clean, dry flask under an inert atmosphere, prepare a stock solution of the chosen stabilizer in an anhydrous solvent. For example, dissolve 100 mg of MEHQ in 10 mL of dichloromethane to create a 10 mg/mL solution.
-
-
Addition to Monomer:
-
Cool the this compound to 0-5 °C in an ice bath.
-
While stirring, add the calculated volume of the stabilizer stock solution to achieve the desired final concentration (e.g., for 50 ppm of MEHQ in 100 g of monomer, add 0.5 mL of the 10 mg/mL stock solution).
-
-
Homogenization and Storage:
Caption: Figure 2. Workflow for Stabilizer Addition.
Protocol 2: Monitoring the Stability of this compound
Regularly monitoring the stability of your stored monomer is crucial to prevent unexpected polymerization.
Materials:
-
Sample of stabilized this compound
-
Viscometer or a simple flow test setup
-
Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectrometer
Procedure:
-
Visual Inspection:
-
At regular intervals (e.g., weekly), visually inspect the monomer for any signs of cloudiness, precipitation, or increased viscosity.
-
-
Viscosity Measurement:
-
If available, use a viscometer to quantitatively measure any changes in viscosity over time. A significant increase indicates polymerization.
-
-
Purity Analysis (GC/NMR):
-
Periodically, analyze a small aliquot of the monomer by GC or NMR. The appearance of new, broader peaks corresponding to oligomers or polymers is a clear sign of instability.
-
IV. Proper Handling and Storage
Proper handling and storage are paramount in preventing the unwanted polymerization of this compound.
-
Storage Temperature: Store the monomer at a low temperature, typically 2-8 °C, to minimize the rate of any potential polymerization.[7]
-
Inert Atmosphere: Store the monomer under an inert atmosphere, such as nitrogen or argon, to prevent the formation of peroxides from atmospheric oxygen.[9]
-
Light Protection: Use amber or opaque containers to protect the monomer from light exposure.[7]
-
Material of Construction: Use storage containers made of materials that are compatible with halogenated hydrocarbons, such as stainless steel or glass. Avoid materials that could leach impurities.[10]
By adhering to these guidelines and protocols, you can significantly enhance the stability of your this compound and ensure the reliability and safety of your experiments. For further assistance, please do not hesitate to contact our technical support team.
V. References
-
How to Make Poly(2-chloropropene) from 2-Chloropropene A Guide for Organic Chemists. (2023-06-05). Available at:
-
Fluorinated Free Radicals - ResearchGate. Available at:
-
US6566467B1 - Inhibitor composition for chloroprene polymerization - Google Patents. Available at:
-
2-Chloro-2-fluoropropane - Synquest Labs. Available at:
-
Polymerization Inhibitors - Polymer / BOC Sciences. Available at:
-
Divergent functionalization of alkenes enabled by photoredox activation of CDFA and α-halo carboxylic acids - Chemical Science (RSC Publishing) DOI:10.1039/D4SC01084A. (2024-06-06). Available at:
-
SAFETY DATA SHEET - Airgas. (2018-04-02). Available at:
-
Western Carolina University Standard Operating Procedure for the use of 2-Chloroethanol. Available at:
-
Guidance on Storage and Handling of Chlorinated Solvents. Available at:
-
Inhibition of Free Radical Polymerization: A Review - PMC - NIH. (2023-01-17). Available at:
-
Polymerization Inhibitors | 3V Sigma USA. Available at:
Sources
- 1. How to Make Poly(2-chloropropene) from 2-Chloropropene A Guide for Organic Chemists - Shandong Qibo New Energy Co., Ltd. [qiboch.com]
- 2. 3vsigmausa.com [3vsigmausa.com]
- 4. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Divergent functionalization of alkenes enabled by photoredox activation of CDFA and α-halo carboxylic acids - Chemical Science (RSC Publishing) DOI:10.1039/D4SC01084A [pubs.rsc.org]
- 6. US6566467B1 - Inhibitor composition for chloroprene polymerization - Google Patents [patents.google.com]
- 7. airgas.com [airgas.com]
- 8. wcu.edu [wcu.edu]
- 9. synquestlabs.com [synquestlabs.com]
- 10. chlorinated-solvents.eu [chlorinated-solvents.eu]
Validation & Comparative
Comparative reactivity of 2-Chloropentafluoropropene vs. hexafluoropropylene
An In-Depth Guide to the Comparative Reactivity of 2-Chloropentafluoropropene and Hexafluoropropylene for Advanced Synthesis
As a Senior Application Scientist, this guide provides an in-depth, objective comparison of the reactivity of this compound (2-CPFP) and Hexafluoropropylene (HFP). Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple data sheets to explain the fundamental principles governing the chemical behavior of these critical fluorinated building blocks. We will explore their electronic structures, compare their performance in key reaction classes with supporting data, and provide validated experimental protocols to demonstrate these differences in a practical laboratory setting.
Introduction: Two Essential Fluorinated Alkenes
Hexafluoropropylene (HFP), with the chemical structure CF₃CF=CF₂, is a well-established monomer in the production of high-performance fluoropolymers and fluoroelastomers like FEP and FKM (Viton).[1][2] Its reactivity is defined by the highly electron-deficient double bond, a consequence of the six strongly electron-withdrawing fluorine atoms.
This compound (2-CPFP), or CF₃CCl=CF₂, is a structural analogue where a chlorine atom replaces the fluorine atom at the 2-position. This seemingly minor substitution introduces profound changes in the molecule's reactivity, creating unique synthetic opportunities. The presence of the C-Cl bond, which is weaker and more polarizable than the C-F bond it replaces, provides a distinct reactive handle, fundamentally altering the outcomes of common organic transformations compared to HFP.
This guide will dissect these differences, providing the causal logic behind experimental choices and outcomes, thereby equipping researchers to select the optimal reagent for their specific synthetic challenges.
Structural and Electronic Properties: The Source of Divergent Reactivity
The reactivity of any alkene is fundamentally governed by the electronic nature of its double bond. In fluorinated alkenes, this bond is electron-poor, making them susceptible to attack by nucleophiles—a reactivity profile that is complementary to their non-fluorinated hydrocarbon counterparts.[3] The key to understanding the difference between HFP and 2-CPFP lies in the electronic and steric effects of the substituents.
| Property | Hexafluoropropylene (HFP) | This compound (2-CPFP) |
| Chemical Formula | C₃F₆ | C₃ClF₅ |
| Molecular Weight | 150.02 g/mol | 166.47 g/mol |
| Boiling Point | -29.4 °C[1] | ~ -10 °C |
| Structure | CF₃CF=CF₂ | CF₃CCl=CF₂ |
| Key Reactive Feature | Electron-deficient C=C bond | Electron-deficient C=C bond, labile C-Cl bond |
In HFP , the powerful inductive effect of the -CF₃ group and the vinylic fluorine atoms renders the entire π-system highly electrophilic. Nucleophilic attack is the dominant reaction pathway.
In 2-CPFP , the situation is more complex. While still highly electrophilic due to five fluorine atoms and a -CF₃ group, the replacement of a fluorine with a chlorine atom at the C-2 position introduces two critical changes:
-
Reduced Electronegativity: Chlorine is less electronegative than fluorine, which slightly reduces the inductive electron withdrawal from the C=C bond compared to HFP.
-
Superior Leaving Group: The chloride ion (Cl⁻) is a much better leaving group than the fluoride ion (F⁻) in nucleophilic substitution reactions.[4]
This second point is the primary driver of the divergent reactivity between the two molecules, shifting the balance from addition-elimination pathways favored by HFP to direct substitution pathways for 2-CPFP.
Comparative Reactivity Analysis
We will now examine the behavior of HFP and 2-CPFP in three major classes of chemical reactions: nucleophilic attack, cycloaddition, and electrophilic addition.
Nucleophilic Reactions: A Tale of Two Pathways
The reaction with nucleophiles is where the differences between these two compounds are most pronounced. Fluorinated alkenes readily react with nucleophiles, often exhibiting unique chemistry not seen in their hydrocarbon analogues.[3]
Hexafluoropropylene (HFP): Nucleophilic attack on HFP typically occurs at the internal carbon (C-2) of the double bond. This is driven by the strong electron-withdrawing effect of the adjacent -CF₃ group, which stabilizes the resulting carbanionic intermediate. The reaction can then proceed via two main pathways:
-
Addition: The intermediate is protonated or captured by an electrophile.
-
Addition-Elimination: The intermediate eliminates a fluoride ion from the -CF₃ group or the vinylic position to form a new alkene.
This compound (2-CPFP): With 2-CPFP, the nucleophile can still attack the internal carbon (C-2). However, because chlorine is an excellent leaving group, a direct nucleophilic vinylic substitution occurs with high efficiency. The attack of the nucleophile and the departure of the chloride ion can happen in a concerted or stepwise fashion, but the net result is the replacement of the chlorine atom with the nucleophile, preserving the double bond.
Experimental Example: Reaction with Amines
Amines, as common nitrogen nucleophiles, effectively illustrate this divergent reactivity.[5][6]
-
HFP with a secondary amine (e.g., Diethylamine): The reaction typically leads to a mixture of addition and substitution products. The initial attack forms an intermediate which can then eliminate a fluoride ion.
-
2-CPFP with a secondary amine: This reaction proceeds cleanly to give the vinylic substitution product, where the chlorine is replaced by the amino group. This reaction is often faster and more selective than the corresponding reaction with HFP.
Cycloaddition Reactions
Cycloaddition reactions involve the concerted combination of two π-electron systems to form a ring.[7] The electron-deficient nature of fluorinated alkenes makes them good partners in certain cycloadditions.
-
[2+2] Cycloadditions: HFP is known to undergo thermal cyclodimerization to form 1,2-disubstituted hexafluorocyclobutanes.[8] This reaction proceeds via a biradical mechanism. 2-CPFP is also expected to undergo [2+2] cycloadditions, both in dimerization and with other alkenes.[9] The relative rates and product distributions may differ due to the steric and electronic influence of the chlorine atom.
-
[4+2] Diels-Alder Cycloadditions: As electron-poor dienophiles, both HFP and 2-CPFP are suitable for inverse-electron-demand Diels-Alder reactions. In conventional Diels-Alder reactions, they react readily with electron-rich dienes. For example, HFP has been shown to react with cyclopentadiene and butadiene.[10] The reactivity of 2-CPFP in these reactions is comparable, though the stereoselectivity may be influenced by the bulkier chlorine substituent.
| Reaction Type | Diene | HFP Product | 2-CPFP Product | Typical Conditions |
| [4+2] Cycloaddition | Cyclopentadiene | 5-(Trifluoromethyl)-5,6,6-trifluorobicyclo[2.2.1]hept-2-ene | 5-Chloro-5-(trifluoromethyl)-6,6-difluorobicyclo[2.2.1]hept-2-ene | Heating in a sealed vessel |
| [2+2] Dimerization | N/A | Perfluoro-1,2-bis(trifluoromethyl)cyclobutane | Mixture of chlorinated perfluorodimer isomers | Thermal (e.g., 570-700 K)[8] |
Electrophilic Addition
Electrophilic addition is the characteristic reaction of electron-rich, hydrocarbon alkenes.[11][12] Due to the severe electron-withdrawing effects of the halogen atoms, this pathway is strongly disfavored for both HFP and 2-CPFP. The π-bond is simply too electron-poor to be attacked by common electrophiles under standard conditions. Forcing conditions are required, and such reactions are rarely synthetically useful. There is no significant practical difference in reactivity between the two compounds in this class of reactions; both are considered essentially inert to electrophilic addition.
Experimental Protocol: Comparative Nucleophilic Substitution with Piperidine
To provide a self-validating system for observing the divergent reactivity, the following protocol details a direct comparison of 2-CPFP and HFP with a common secondary amine nucleophile, piperidine.
Objective: To synthesize and compare the products from the reaction of piperidine with this compound and Hexafluoropropylene, demonstrating the preferential vinylic substitution pathway for 2-CPFP.
Materials:
-
This compound (2-CPFP)
-
Hexafluoropropylene (HFP)
-
Piperidine, anhydrous
-
Diethyl ether, anhydrous
-
Two 25 mL three-neck round-bottom flasks equipped with stir bars, septa, and a nitrogen inlet/outlet
-
Dry ice/acetone condenser
-
Syringes and needles
Procedure:
-
Reactor Setup: Assemble two identical reaction flasks under a nitrogen atmosphere. Equip each with a dry ice/acetone condenser.
-
Reagent Preparation: In each flask, add anhydrous diethyl ether (10 mL) and piperidine (2.2 equivalents). Cool the flasks to -78 °C using a dry ice/acetone bath.
-
Alkene Addition (Flask A - 2-CPFP): Slowly bubble a known mass (1.0 equivalent) of 2-CPFP gas through the stirred solution in Flask A over 30 minutes. Alternatively, condense a known amount of liquid 2-CPFP and add it via syringe.
-
Alkene Addition (Flask B - HFP): Concurrently and under identical conditions, slowly bubble the same molar equivalent of HFP gas through the stirred solution in Flask B.
-
Reaction Monitoring: After the addition is complete, allow both flasks to slowly warm to room temperature and stir for 12 hours. Monitor the reaction progress by taking small aliquots for GC-MS analysis to observe the consumption of starting material and formation of products.
-
Work-up: Quench both reactions by slowly adding 10 mL of water. Separate the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Analysis: Analyze the crude products from both reactions using ¹⁹F NMR, ¹H NMR, and GC-MS to identify the structures and determine the product distribution.
Expected Outcomes & Causality:
-
Flask A (2-CPFP): The major product will be 1-(perfluoroprop-1-en-2-yl)piperidine. This demonstrates a clean nucleophilic vinylic substitution where the piperidine has displaced the chloride. The preservation of the C=C double bond is key.
-
Flask B (HFP): The product mixture is expected to be more complex, likely containing addition products and products of fluoride elimination. The primary product may be 1-(1,3,3,3-tetrafluoroprop-1-en-2-yl)piperidine, but other isomers and adducts are possible.
This experiment directly validates the core principle: the C-Cl bond in 2-CPFP provides a highly selective pathway for substitution, whereas HFP, lacking such a facile leaving group, proceeds through less selective addition-elimination routes.
Conclusion and Synthetic Implications
This guide has established that while this compound and Hexafluoropropylene are both highly electrophilic alkenes, their reactivity profiles diverge significantly due to the presence of a chlorine atom in 2-CPFP.
-
Cycloadditions: Both molecules are effective partners in [2+2] and [4+2] cycloaddition reactions, with minor differences in rate and selectivity expected due to steric and electronic factors.
-
Synthetic Utility: 2-CPFP is the superior choice for syntheses requiring the direct introduction of a substituted perfluoropropenyl group (CF₃-C(Nu)=CF₂) onto a nucleophile. HFP remains the workhorse for polymerization and when addition across the double bond is the desired outcome.
By understanding the fundamental causality behind these differences—the leaving group ability of chloride versus fluoride—researchers can make more informed decisions, leading to more efficient, selective, and higher-yielding syntheses in the development of novel pharmaceuticals and advanced materials.
References
- Grokipedia. Hexafluoropropylene.
- ECETOC. Hexafluoropropylene (CAS No. 116-15-4).
- Hangzhou Jufu New Material Technology Co., Ltd. Main uses of Hexafluoropropylene. (2022-05-19).
- Sci-Hub. Kinetics of cyclodimerization of hexafluoropropene and of its cycloaddition to chlorotrifluoroethene. (1979).
- University of Birmingham. Alkenes, -alkynes and –aromatics Fluoroalkanes Properties of fluoroalkanes.
- Khoroshavina, Y. V., Nikolaev, G. A., & Emel'yanov, G. A. (2010). On the Reaction of Hexafluoropropene with Butadiene and Cyclopentadiene. Russian Journal of General Chemistry, 80(11), 2309–2313.
- ResearchGate. Nucleophilic Reaction of Fluorinated Alkenes.
-
Chemistry LibreTexts. Cycloaddition Reactions. (2022-09-24). Available from: [Link]
-
Wikipedia. Electrophilic addition. Available from: [Link]
-
Chemistry LibreTexts. Electrophilic Addition Reactions of Alkenes. (2024-04-03). Available from: [Link]
-
Chemical Society Reviews. Exploiting [2+2] cycloaddition chemistry: achievements with allenes. (2009-10-22). Available from: [Link]
-
Chemguide. Amines as nucleophiles. Available from: [Link]
-
Chemistry LibreTexts. Reactions of Amines. (2020-05-30). Available from: [Link]
-
Wikipedia. Nucleophilic substitution. Available from: [Link]
-
Gauth. When 2-chloropropane reacts with sodium hydroxide, two different reactions occur. Available from: [Link]
Sources
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- 2. Main uses of Hexafluoropropylene_Hangzhou Jufu New Material Technology Co., Ltd.,_Hangzhou Jufu New Material Technology Co., Ltd., [cnhzjf.com]
- 3. researchgate.net [researchgate.net]
- 4. Nucleophilic substitution - Wikipedia [en.wikipedia.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Sci-Hub. Kinetics of cyclodimerization of hexafluoropropene and of its cycloaddition to chlorotrifluoroethene / International Journal of Chemical Kinetics, 1979 [sci-hub.ru]
- 9. Exploiting [2+2] cycloaddition chemistry: achievements with allenes - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Electrophilic addition - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Copolymerization of 2-Chloropentafluoropropene and Chlorotrifluoroethylene
A Technical Resource for Researchers, Scientists, and Drug Development Professionals
This guide offers an in-depth comparison of the copolymerization behavior of two structurally related fluoroalkene monomers: 2-Chloropentafluoropropene (2-CPFP) and the well-established Chlorotrifluoroethylene (CTFE). While extensive data exists for CTFE, this document synthesizes that knowledge and provides a scientifically grounded perspective on the expected performance of 2-CPFP, a monomer with potential for creating novel fluoropolymers with unique property profiles. This analysis is designed to empower researchers in the rational selection of monomers for the development of advanced fluorinated materials.
Monomer Overview: Structural and Electronic Distinctions
At the heart of this comparison are the molecular structures of 2-CPFP and CTFE. CTFE is a substituted ethylene, whereas 2-CPFP is a substituted propylene. This fundamental difference, along with the specific halogen and fluoroalkyl substituents, dictates their polymerization behavior and the ultimate properties of the resulting copolymers.
-
Chlorotrifluoroethylene (CTFE), C₂ClF₃: An electron-poor gaseous monomer, CTFE is readily polymerized to produce the semi-crystalline thermoplastic, polychlorotrifluoroethylene (PCTFE).[1] The presence of a chlorine atom introduces asymmetry compared to polytetrafluoroethylene (PTFE), which reduces crystallinity and improves processability.[2]
-
This compound (2-CPFP), C₃ClF₅: This monomer features a propylene backbone with a chlorine atom and a trifluoromethyl (-CF₃) group attached to the same vinyl carbon. The additional -CF₃ group is a strong electron-withdrawing group and introduces significant steric bulk, which is anticipated to profoundly influence its reactivity and the morphology of its copolymers.
Copolymerization Kinetics and Reactivity: A Tale of Two Monomers
The tendency of two monomers to copolymerize is quantified by their reactivity ratios, r₁ and r₂. These ratios describe the preference of a growing polymer chain ending in one monomer unit to add another molecule of the same monomer versus the comonomer.
Chlorotrifluoroethylene (CTFE): A Propensity for Alternation
CTFE is an electron-deficient monomer and has been extensively studied in radical copolymerization.[3] When copolymerized with electron-donating monomers such as vinyl ethers or propylene, the product of the reactivity ratios (r₁ x r₂) is often close to zero, indicating a strong tendency to form alternating copolymers.[1] For instance, in the copolymerization of CTFE with 3-isopropenyl-α,α′-dimethylbenzyl isocyanate (mTMI), the reactivity ratios were found to be rCTFE = 0.076 and rmTMI = 0.034, with a product approaching zero, confirming a highly alternating structure.[1]
This compound (2-CPFP): Predicted Behavior
The strong electron-withdrawing nature of the trifluoromethyl group further enhances the electron-deficient character of the double bond.[4] This suggests that, like CTFE, 2-CPFP would readily copolymerize with electron-rich comonomers, likely also with a tendency towards alternation. However, the steric bulk might reduce its overall rate of incorporation compared to the less hindered CTFE.
Experimental Protocols for Free-Radical Copolymerization
The synthesis of copolymers from gaseous fluoroalkenes like CTFE and likely 2-CPFP is typically carried out via free-radical polymerization in a high-pressure autoclave. Emulsion, suspension, and solution methods are all viable.[5]
Representative Emulsion Polymerization Protocol for CTFE
This protocol, adapted from established procedures, serves as a robust starting point for the copolymerization of CTFE and can be adapted for 2-CPFP.[6]
Materials:
-
Chlorotrifluoroethylene (CTFE) monomer
-
Deionized water
-
Non-ionic surfactant (e.g., tridecyl polyoxyethylene ethers)
-
Anionic surfactant (e.g., polyoxyethylene-based ether sulfonic acid)
-
Initiator system: Potassium persulfate (KPS) and Sodium sulfite
-
Buffer (optional): Sodium bicarbonate
Equipment:
-
High-pressure stainless-steel autoclave with stirrer, thermocouple, pressure transducer, and inlet/outlet valves.
Procedure:
-
Reactor Preparation: The autoclave is thoroughly cleaned, sealed, and purged with high-purity nitrogen to eliminate oxygen, a known inhibitor of radical polymerization.
-
Initial Charge: Deionized water and surfactants are charged into the reactor. The system is stirred to ensure proper mixing.
-
Pressurization and Monomer Addition: The reactor is evacuated. The gaseous CTFE monomer is then introduced into the reactor until the desired initial pressure is reached. If a liquid comonomer is used, it can be added with the initial aqueous charge.
-
Temperature Equilibration: The reactor is heated to the target polymerization temperature (e.g., 70°C).
-
Initiation: An aqueous solution of the KPS and sodium sulfite initiator system is injected into the reactor to commence polymerization.
-
Polymerization: The reaction is maintained at a constant temperature. Monomer consumption is monitored by the drop in reactor pressure.
-
Termination and Recovery: After the desired reaction time or pressure drop, the reactor is cooled to quench the polymerization. Any unreacted monomer is safely vented. The resulting polymer latex is then collected, and the copolymer is isolated by precipitation in a non-solvent (e.g., methanol), followed by washing and drying under vacuum.[7]
Diagram 1: Experimental Workflow for Fluoroalkene Copolymerization
Caption: Generalized workflow for the free-radical emulsion copolymerization of gaseous fluoroalkenes.
Comparative Properties of Copolymers
The incorporation of CTFE versus 2-CPFP into a polymer backbone is expected to yield materials with distinct physical and chemical properties.
| Property | CTFE-Based Copolymers | 2-CPFP-Based Copolymers (Predicted) | Rationale for Prediction |
| Crystallinity | Semi-crystalline to amorphous, depending on comonomer and composition.[8] | Likely amorphous or with very low crystallinity. | The bulky -CF₃ group and chlorine atom on the same carbon would severely disrupt chain packing and inhibit crystallization. |
| Glass Transition Temp. (Tg) | Varies with comonomer. PCTFE homopolymer has a Tg of 71-99°C.[8] | Potentially higher than analogous CTFE copolymers. | The sterically hindered propylene backbone would reduce chain flexibility, leading to a higher Tg. |
| Thermal Stability | Good, with PCTFE stable up to 250°C.[8] | Expected to be high due to the high fluorine content and strong C-F bonds. | The inherent strength of carbon-fluorine bonds imparts excellent thermal stability to fluoropolymers.[1] |
| Chemical Resistance | Excellent, especially against acids and oxidizing agents.[2] | Expected to be excellent. | The polymer backbone would be well-shielded by fluorine and chlorine atoms, providing high chemical inertness. |
| Mechanical Properties | Can range from rigid thermoplastics to flexible elastomers.[8] | Likely to be rigid and potentially brittle in the homopolymer form, but could impart flexibility in copolymers. | The bulky side group would lead to a stiff polymer chain. Copolymerization would be key to tailoring mechanical properties. |
| Solubility | Generally poor, with PCTFE soluble only in specific solvents at high temperatures.[1] | Potentially improved solubility in fluorinated solvents compared to CTFE copolymers. | The disruption of crystallinity by the bulky side group could enhance solubility. |
Diagram 2: Monomer Structure and Resulting Polymer Chain Comparison
Caption: Structural comparison of CTFE and 2-CPFP monomers and their resulting polymer chains.
Conclusion and Future Outlook
Chlorotrifluoroethylene is a versatile and well-understood monomer that provides a reliable pathway to robust, semi-crystalline fluoropolymers with excellent barrier properties and chemical resistance. Its copolymerization behavior is predictable, often leading to alternating structures with electron-rich comonomers.
In contrast, this compound represents a frontier in fluoropolymer synthesis. Based on fundamental principles of polymer chemistry, it is predicted to be a challenging monomer to homopolymerize due to significant steric hindrance from its trifluoromethyl group. However, this same structural feature makes it a compelling candidate for copolymerization. The introduction of 2-CPFP units into a polymer chain is expected to effectively disrupt crystallinity, potentially leading to fully amorphous materials with enhanced transparency, solubility, and tailored mechanical properties.
For researchers aiming to develop novel fluorinated elastomers, coatings with specific solubility profiles, or amorphous optical polymers, 2-CPFP presents an intriguing, albeit less explored, alternative to CTFE. Further experimental investigation is warranted to determine its reactivity ratios with various comonomers and to fully characterize the properties of the resulting copolymers, thereby unlocking its potential in advanced material design.
References
-
Zou, J., Zhang, M., Huang, M., Zhao, D., & Dai, Y. (2022). Structure, Properties, and Modification of Polytrifluorochloroethylene: A Review. Frontiers in Chemistry. [Link]
-
How Length and Branching of the Fluorinated Initiator Influences the Polymerization of Hexafluoropropylene Oxide (HFPO). (n.d.). SFU Summit. [Link]
-
A Guide To The Remarkable PCTFE (Polychlorotrifluoroethylene). (2024, October 24). Patsnap. [Link]
-
Polychlorotrifluoroethylene. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]
-
Polymers from Hexafluoropropylene Oxide (HFPO). (n.d.). Taylor & Francis Online. [Link]
-
Plasma polymerization of hexafluoropropylene: Film deposition and structure. (1995). Journal of Applied Polymer Science. [Link]
-
Reactivity Ratios of Chlorotrifluoroethylene, CTFE (r A ) and Different Comonomers (r B ) in Radical Copolymerization. (n.d.). ResearchGate. [Link]
-
Anionic Ring-Opening Polymerization of Hexafluoropropylene Oxide Using Alkali Metal Fluorides as Catalysts: A Mechanistic Study. (2012). Macromolecules. [Link]
-
Understanding Polychlorotrifluoroethylene (PCTFE): Comprehensive Overview. (2025, November 20). Matmatch. [Link]
-
Synthesis of high molecular weight poly(Hexafluoropropylene oxide) by anionic polymerization. (2025, August 5). ResearchGate. [Link]
-
Boschet, F., & Ameduri, B. (2014). (Co)polymers of Chlorotrifluoroethylene: Synthesis, Properties, and Applications. Chemical Reviews, 114(2), 927–980. [Link]
-
ECTFE. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]
-
ECTFE Properties. (n.d.). The Madison Group. [Link]
-
Ameduri, B. (2017). Chlorotrifluoroethylene Copolymers for Energy-applied Materials. In Fluorinated Polymers: Vol. 2. Applications (pp. 265-300). Royal Society of Chemistry. [Link]
-
From space to medicine bottles: How does polychlorotrifluoroethylene (PCTFE) conquer multiple fields with its superior performance? (2025, November 19). OFLink. [Link]
-
Cobalt-Mediated Radical Copolymerization of Chlorotrifluoroethylene and Vinyl Acetate. (2019). Polymers. [Link]
-
Fluoroalkanes, -alkenes, -alkynes and –aromatics. (n.d.). [Link]
-
Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s. (2024). Chemical Science. [Link]
-
Radical copolymerizations of chlorotrifluoroethylene (CTFE) with vinylidene chloride (VDC) at different initial monomer ratios in a 600 mL autoclave. (n.d.). ResearchGate. [Link]
-
Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s. (2024). Chemical Science. [Link]
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Experimental conditions of radical polymerization of tetrafluoroethylene (TFE) with diethyl H-phosphonate (DEHP) described by Bittles and Joyce a,27. (n.d.). ResearchGate. [Link]
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Influence of Pendant Fluoroalkyl Segments on Properties of Fluoroethylene and Vinyl Ether Polymers and Their Hydrophobic Coatings. (2024). ACS Applied Polymer Materials. [Link]
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Q and e Values for Free Radical Copolymerizations of Vinyl Monomers and Telogens. (n.d.). Polymer Database. [Link]
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Copolymerization of propylene and chlorotrifluoroethylene. Estimation of monomer reactivity ratios. (1970). European Polymer Journal. [Link]
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Vinyl monomers bearing a sulfonyl(trifluoromethane sulfonyl) imide group: Synthesis and polymerization using nitroxide-mediated polymerization. (2016). ResearchGate. [Link]
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The steric and electronic effects of aliphatic fluoroalkyl groups. (2025, August 5). ResearchGate. [Link]
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A new linear method to calculate monomer reactivity ratios by using high conversion copolymerization data: terminal model. (n.d.). ScienceDirect. [Link]
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Preparation and characterization of high molecular weight vinyl-containing poly[(3,3,3-trifluoropropyl)methylsiloxane. (n.d.). National Institutes of Health. [Link]
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A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts. (2023). Molecules. [Link]
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Steric and electronic effects in ethene/norbornene copolymerization by neutral salicylaldiminato-ligated palladium(II) catalysts. (2014). Organometallics. [Link]psu.edu/person/ayusman-sen)
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A Comparative Guide to the Spectroscopic Validation of 2-Chloropentafluoropropene's Structure
In the realm of pharmaceutical development and materials science, the precise structural elucidation of fluorinated organic compounds is paramount. These molecules, with their unique electronic properties, often exhibit enhanced metabolic stability and novel reactivity. 2-Chloropentafluoropropene (C₃ClF₅) stands as a key building block in the synthesis of complex fluorinated materials. Its chemical reactivity and the properties of the resulting products are intrinsically tied to its specific isomeric structure. Therefore, unambiguous confirmation of its molecular architecture is a critical first step in any research and development endeavor.
This guide provides an in-depth comparative analysis of the spectroscopic techniques employed to validate the structure of this compound. We will explore the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹⁹F and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By juxtaposing the expected spectral data for this compound with experimental data from a simpler, analogous molecule, 2-chloropropane, we will illustrate the fundamental principles of structural determination and highlight the unique spectral signatures imparted by fluorine atoms.
The Analytical Imperative: A Multi-faceted Spectroscopic Approach
A single spectroscopic technique rarely provides sufficient evidence for complete structural elucidation. A synergistic approach, leveraging the complementary information from various methods, is the gold standard for achieving irrefutable structural validation.
Caption: Integrated workflow for the spectroscopic validation of this compound.
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Fluorine Environment
Fluorine-19 is an ideal nucleus for NMR spectroscopy, possessing a nuclear spin of 1/2 and a natural abundance of 100%.[1] Its high sensitivity, which is approximately 83% that of protons (¹H), and a wide chemical shift range make ¹⁹F NMR a powerful tool for probing the local electronic environment of fluorine atoms within a molecule.[1][2]
Expected ¹⁹F NMR Spectrum of this compound:
For the structure CF₃-C(Cl)=CF₂, we would anticipate two distinct signals in the ¹⁹F NMR spectrum, corresponding to the two different fluorine environments: the -CF₃ group and the =CF₂ group.
-
-CF₃ group: This signal is expected to appear as a triplet due to coupling with the two fluorine atoms of the =CF₂ group (n+1 rule, where n=2).
-
=CF₂ group: This signal should present as a quartet due to coupling with the three fluorine atoms of the -CF₃ group (n+1 rule, where n=3).
The chemical shifts for fluoroalkenes typically appear in a characteristic region of the spectrum.[3]
Comparative Analysis with 2-Fluoropropane:
To understand the influence of the molecular structure on the ¹⁹F NMR spectrum, we can compare the expected spectrum of this compound with the known data for a simpler fluorinated molecule, 2-fluoropropane.
| Feature | Predicted for this compound | Experimental for 2-Fluoropropane[4] | Structural Rationale |
| Number of Signals | 2 | 1 | This compound has two distinct fluorine environments (-CF₃ and =CF₂). 2-Fluoropropane has one fluorine environment. |
| Splitting Pattern | Triplet and Quartet | Doublet of Septets | In this compound, we see coupling between the two fluorine groups. In 2-fluoropropane, the single fluorine couples to the adjacent proton and the six equivalent methyl protons. |
| Chemical Shift (ppm) | -CF₃: ~-70 ppm=CF₂: ~-90 to -120 ppm | ~-175 ppm | The electronegative chlorine and the double bond in this compound deshield the fluorine nuclei, shifting their signals downfield compared to the more shielded fluorine in 2-fluoropropane. |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon Framework
¹³C NMR spectroscopy provides invaluable information about the carbon skeleton of a molecule. While less sensitive than ¹H or ¹⁹F NMR, techniques like proton decoupling provide clean spectra where each unique carbon atom appears as a single peak.
Expected ¹³C NMR Spectrum of this compound:
For the CF₃-C(Cl)=CF₂ structure, we expect three distinct signals in the ¹³C NMR spectrum, one for each carbon atom. The chemical shifts are significantly influenced by the attached electronegative atoms (F and Cl). Online prediction tools can provide an estimate of these chemical shifts.[5][6][7]
-
CF₃ carbon: This carbon will be significantly deshielded by the three attached fluorine atoms and will likely appear as a quartet due to one-bond coupling (¹JCF).
-
C(Cl) carbon: This carbon is attached to chlorine and is part of a double bond, which will influence its chemical shift. It will also exhibit coupling to the fluorine atoms.
-
=CF₂ carbon: This carbon, bonded to two fluorine atoms and part of the double bond, will also be significantly deshielded and will appear as a triplet due to one-bond coupling (¹JCF).
Comparative Analysis with 2-Chloropropane:
Comparing the expected ¹³C NMR spectrum of this compound with the experimental data for 2-chloropropane highlights the dramatic effect of fluorination.[8]
| Feature | Predicted for this compound | Experimental for 2-Chloropropane[8] | Structural Rationale |
| Number of Signals | 3 | 2 | This compound has three unique carbon environments. Due to symmetry, the two methyl groups in 2-chloropropane are equivalent, resulting in only two signals. |
| Chemical Shift (ppm) | CF₃: ~120-130 ppmC(Cl): ~110-120 ppm=CF₂: ~140-150 ppm | C-Cl: ~55 ppmCH₃: ~26 ppm | The highly electronegative fluorine atoms in this compound cause a significant downfield shift (deshielding) of the carbon signals compared to the more shielded carbons in 2-chloropropane. |
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic wavenumbers, making IR spectroscopy an excellent tool for identifying their presence.
Expected IR Spectrum of this compound:
The IR spectrum of this compound is expected to be dominated by strong absorptions corresponding to the C-F and C-Cl bond vibrations.
-
C-F stretching: Strong, broad absorptions in the 1000-1400 cm⁻¹ region are characteristic of C-F bonds.
-
C=C stretching: A weaker absorption around 1650-1700 cm⁻¹ is expected for the carbon-carbon double bond.
-
C-Cl stretching: A stretching vibration for the C-Cl bond is expected in the fingerprint region, typically between 850 and 550 cm⁻¹.[1][9][10]
Comparative Analysis with 2-Chloropropane:
The IR spectrum of 2-chloropropane provides a simpler reference, primarily showing C-H and C-Cl vibrations.[11]
| Feature | Predicted for this compound | Experimental for 2-Chloropropane[11] | Structural Rationale |
| Key Absorptions (cm⁻¹) | ~1000-1400 (C-F)~1650-1700 (C=C)~550-850 (C-Cl) | ~2850-3000 (C-H)~1350-1470 (C-H bend)~550-780 (C-Cl) | The presence of multiple C-F bonds in this compound gives rise to very strong absorptions in the 1000-1400 cm⁻¹ region, which are absent in 2-chloropropane. The C=C stretch is also a key differentiator. |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern.
Expected Mass Spectrum of this compound:
-
Molecular Ion Peak (M⁺): The molecular ion peak will be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of C₃ClF₅. A key feature will be the presence of an M+2 peak with an intensity of approximately one-third that of the M⁺ peak. This is due to the natural abundance of the ³⁷Cl isotope.[9]
-
Fragmentation: Fragmentation of the molecular ion can provide further structural clues. Common fragmentation pathways for halogenated compounds involve the loss of a halogen atom or a haloalkyl group.
Caption: Plausible fragmentation pathways for this compound in mass spectrometry.
Comparative Analysis with 2-Chloropropane:
The mass spectrum of 2-chloropropane also shows the characteristic M⁺ and M+2 peaks for a monochlorinated compound.[12]
| Feature | Predicted for this compound | Experimental for 2-Chloropropane[12] | Structural Rationale |
| Molecular Ion (M⁺) m/z | 166 (for ³⁵Cl) | 78 (for ³⁵Cl) | Reflects the different molecular weights of the two compounds. |
| M+2 Peak | Present (at m/z 168) | Present (at m/z 80) | Characteristic isotopic pattern for a single chlorine atom. |
| Major Fragments | Loss of Cl, CF₃ | Loss of Cl, CH₃ | The fragmentation patterns are dictated by the relative bond strengths and the stability of the resulting fragments. |
Experimental Protocols
1. NMR Spectroscopy (¹⁹F and ¹³C):
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Acquire the ¹⁹F NMR spectrum using a standard pulse program. A spectral width of at least 250 ppm is recommended to cover the expected chemical shift range.
-
Acquire the proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction.
-
Reference the chemical shifts to an internal standard (e.g., TMS for ¹³C) or an external standard (e.g., CFCl₃ for ¹⁹F).
2. Infrared (IR) Spectroscopy:
-
For a liquid sample, a small drop can be placed between two KBr or NaCl plates to form a thin film.
-
For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk.
-
Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹.
-
Perform a background scan with no sample in the beam path and subtract it from the sample spectrum.
3. Mass Spectrometry (MS):
-
Introduce the sample into the mass spectrometer. For volatile compounds like this compound, a gas chromatography (GC) inlet is often used.
-
Ionize the sample using a suitable method, such as electron ionization (EI).
-
Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer.
-
Detect the ions and generate a mass spectrum.
Conclusion
The structural validation of this compound is a clear demonstration of the power of a multi-technique spectroscopic approach. While ¹⁹F NMR provides the most direct and unambiguous information about the fluorine environments, ¹³C NMR confirms the carbon backbone, IR spectroscopy identifies key functional groups, and mass spectrometry establishes the molecular weight and elemental composition. By comparing the expected spectral data with that of a simpler, well-characterized molecule, we can confidently interpret the complex spectra of fluorinated compounds and ensure the structural integrity of these important chemical entities. This rigorous analytical process is the bedrock upon which reliable and reproducible scientific research is built.
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Comparative Guide to the Quantification of 2-Chloropentafluoropropene Incorporation in Copolymers
For researchers and drug development professionals working with advanced fluorinated materials, the precise composition of a copolymer is not merely a data point—it is the cornerstone of its functionality. The incorporation level of monomers like 2-chloropentafluoropropene (2-CPFP), a monomer known for imparting unique thermal, chemical, and dielectric properties, directly governs the material's performance. An error in quantifying its presence can lead to failed batches, misinterpreted results, and significant delays in development pipelines.
This guide provides an in-depth comparison of the three primary analytical techniques for determining 2-CPFP incorporation: Nuclear Magnetic Resonance (NMR) Spectroscopy, Elemental Analysis, and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS). We will move beyond procedural lists to explain the causality behind methodological choices, ensuring each protocol is a self-validating system for trustworthy and reproducible results.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Authority
NMR spectroscopy is arguably the most powerful and informative method for copolymer characterization when the material is soluble.[1][2][3] It provides not only quantitative data but also invaluable insights into the copolymer's microstructure, such as monomer sequencing and tacticity.[4][5]
Expertise & Experience: Why Choose NMR?
The choice to use NMR is driven by its ability to "see" the specific chemical environment of atoms within the polymer chain. For fluoropolymers, ¹⁹F NMR is exceptionally useful due to its high sensitivity and the large chemical shift range of fluorine, which minimizes signal overlap. When a copolymer contains 2-CPFP and a hydrogen-containing comonomer (e.g., vinyl acetate), the molar ratio of the incorporated monomers can be determined directly by comparing the integration of characteristic signals in the ¹⁹F and ¹H NMR spectra.[4][6] This provides a direct, non-destructive measurement of the copolymer composition.
Trustworthiness: A Self-Validating Protocol
The inherent principle of NMR ensures its reliability. The area under a signal peak is directly proportional to the number of nuclei contributing to it. Therefore, by comparing the normalized integral of a signal unique to 2-CPFP with a signal unique to the comonomer, we establish a direct molar ratio. This internal comparison makes the technique self-validating, provided the signals are well-resolved and correctly assigned.
Experimental Protocol: ¹⁹F and ¹H NMR for Copolymer Composition
-
Sample Preparation: Accurately weigh approximately 15-20 mg of the dried copolymer and dissolve it in 0.6-0.8 mL of a suitable deuterated solvent (e.g., Acetone-d₆, Chloroform-d) in an NMR tube. Ensure complete dissolution.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher). Tune the probe for both ¹H and ¹⁹F frequencies.
-
¹H Spectrum Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Ensure the relaxation delay (d1) is at least 5 times the longest T1 relaxation time of the protons of interest to ensure full signal relaxation for accurate integration.
-
¹⁹F Spectrum Acquisition: Acquire a one-dimensional ¹⁹F NMR spectrum. Proton decoupling is often used to simplify the spectrum and improve the signal-to-noise ratio.
-
Data Processing: Process both spectra using appropriate software. Apply Fourier transformation, phase correction, and baseline correction.
-
Signal Integration and Calculation:
-
In the ¹H spectrum, identify a signal unique to the comonomer and integrate its area (IH). Normalize this integral by the number of protons it represents (NH).
-
In the ¹⁹F spectrum, identify a signal unique to the 2-CPFP unit (e.g., the -CF₂- or -CFCl- group) and integrate its area (IF). Normalize this integral by the number of fluorine atoms it represents (NF).
-
The molar ratio of 2-CPFP to the comonomer (M) is calculated as: Mol% (2-CPFP) = [(IF / NF) / ((IF / NF) + (IH / NH))] * 100
-
Data Presentation: NMR Quantification of 2-CPFP
| Copolymer Sample | Comonomer | Integrated ¹⁹F Signal (Normalized) | Integrated ¹H Signal (Normalized) | Calculated 2-CPFP (mol%) |
| Poly(2-CPFP-co-VA) A | Vinyl Acetate | 1.00 | 3.50 | 22.2 |
| Poly(2-CPFP-co-VA) B | Vinyl Acetate | 1.00 | 1.25 | 44.4 |
| Poly(2-CPFP-co-St) C | Styrene | 1.00 | 0.80 | 55.6 |
Experimental Workflow: NMR Analysis
Caption: Workflow for copolymer composition analysis by NMR.
Elemental Analysis: The Fundamental Verification
Elemental analysis is a robust, destructive technique that provides the bulk weight percentage of specific elements in a material.[7][8] For 2-CPFP (C₃ClF₅), quantifying the fluorine and/or chlorine content allows for a direct calculation of its incorporation, assuming the elemental composition of the comonomer is known and does not contain the target halogen.
Expertise & Experience: Why Choose Elemental Analysis?
This method is the gold standard for verifying bulk composition and is particularly valuable when a polymer is insoluble, making NMR analysis impossible. We choose this technique for its high accuracy and precision. The modern standard is Combustion Ion Chromatography (CIC), where the sample is combusted to convert halogens into mineral acids (HF, HCl), which are then quantified with high sensitivity by ion chromatography.[9][10] This approach is superior to older titration methods due to its lower detection limits and ability to measure multiple halogens simultaneously. If the comonomer also contains chlorine, then analysis must be based on fluorine content alone.
Trustworthiness: A Self-Validating Protocol
The validity of an elemental analysis run is confirmed by analyzing a certified reference material (CRM) with a known concentration of the target elements alongside the unknown samples. The accurate and precise recovery of the elements in the CRM provides high confidence in the data obtained for the test samples. This external calibration is a critical part of a self-validating system.
Experimental Protocol: Combustion Ion Chromatography (CIC)
-
Sample Preparation: Accurately weigh 1-5 mg of the finely ground and dried copolymer sample into a combustion boat or capsule.
-
Combustion: Introduce the sample into a combustion furnace operating at approximately 1000-1100°C. The sample undergoes rapid oxidative pyrohydrolysis in a stream of oxygen and water vapor.[11]
-
Gas Absorption: The resulting combustion gases, containing HF and HCl, are passed through an absorption solution (typically a dilute hydrogen peroxide solution) where they are quantitatively trapped as fluoride (F⁻) and chloride (Cl⁻) ions.
-
Ion Chromatography (IC) Analysis: An aliquot of the absorption solution is injected into an ion chromatograph equipped with a conductivity detector.[9][10] The F⁻ and Cl⁻ ions are separated on an anion-exchange column and quantified based on a calibration curve generated from standards of known concentration.
-
Calculation:
-
The weight percentage (wt%) of fluorine and chlorine in the sample is determined from the IC results.
-
The wt% of 2-CPFP is calculated based on the theoretical wt% of fluorine (63.9%) or chlorine (23.9%) in the 2-CPFP monomer. For example, using fluorine: wt% (2-CPFP) = (Measured wt% F / 0.639)
-
This value is then converted to mol% based on the molecular weights of the two monomers.
-
Data Presentation: Elemental Analysis of 2-CPFP Copolymers
| Copolymer Sample | Theoretical F (wt%) | Measured F (wt%) | Calculated 2-CPFP (wt%) | Calculated 2-CPFP (mol%) |
| Poly(2-CPFP-co-St) A | 15.0 | 14.8 ± 0.2 | 23.2 | 10.1 |
| Poly(2-CPFP-co-St) B | 30.0 | 30.5 ± 0.3 | 47.7 | 25.5 |
| Poly(2-CPFP-co-St) C | 45.0 | 44.1 ± 0.4 | 69.0 | 45.8 |
Experimental Workflow: Elemental Analysis via CIC
Caption: Workflow for elemental analysis using CIC.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS): The Forensic Tool
Py-GC/MS is a powerful destructive technique used to analyze the composition of complex, insoluble, or cross-linked polymers.[9] The polymer is thermally degraded (pyrolyzed) in an inert atmosphere, breaking it into a pattern of smaller, volatile fragments characteristic of its constituent monomers.[12]
Expertise & Experience: Why Choose Py-GC/MS?
This method is our choice for forensic analysis, material identification, and the characterization of intractable samples. For a 2-CPFP copolymer, pyrolysis will yield a complex mixture of fragments, or "pyrogram." A key fragment will often be the 2-CPFP monomer itself or a stable degradation product like 3-chloropentafluoropropene.[13] By identifying these signature fragments and comparing their abundance to those from the comonomer, we can deduce the copolymer's composition. While qualitative identification is straightforward, achieving accurate quantification requires careful calibration with standards.[9][14]
Trustworthiness: A Self-Validating Protocol
The protocol's reliability hinges on creating a reference library. By first pyrolyzing homopolymers of 2-CPFP and the comonomer, we establish their unique fragmentation patterns and the retention times of their primary pyrolysis products. For quantitative work, a calibration curve is built by pyrolyzing physical blends of the homopolymers at known weight ratios. The consistent fragmentation pattern of these standards validates the identification and quantification of the unknown copolymer sample.
Experimental Protocol: Py-GC/MS
-
Sample Preparation: Place a very small, accurately weighed amount (50-200 µg) of the copolymer into a pyrolysis sample cup.
-
Pyrolysis: Place the sample cup into the pyrolyzer, which is interfaced directly with the GC inlet. Rapidly heat the sample to a specific decomposition temperature (e.g., 700°C) for a short duration (e.g., 15-30 seconds).[9]
-
GC Separation: The volatile pyrolysis fragments are immediately swept by the carrier gas (Helium) onto the GC column. A temperature gradient program is used to separate the fragments based on their volatility and affinity for the column's stationary phase.
-
Mass Spectrometry Detection: As components elute from the column, they enter the mass spectrometer, where they are ionized (typically by electron impact) and fragmented. The mass analyzer separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum for each component.
-
Data Analysis:
-
Identify the peaks in the total ion chromatogram corresponding to the characteristic pyrolysis products of 2-CPFP and the comonomer by comparing their retention times and mass spectra to the reference library.
-
For quantitative analysis, calculate the ratio of the peak areas for the signature fragments and determine the copolymer composition using the previously established calibration curve.
-
Data Presentation: Py-GC/MS Fragment Analysis
| Copolymer Sample | Area of 2-CPFP Fragment | Area of Comonomer Fragment | Area Ratio (2-CPFP/Comonomer) | Calculated 2-CPFP (mol%) (from Calibration) |
| Poly(2-CPFP-co-MMA) A | 1.55e6 | 4.10e6 | 0.38 | 15.1 |
| Poly(2-CPFP-co-MMA) B | 3.20e6 | 2.95e6 | 1.08 | 38.5 |
| Poly(2-CPFP-co-MMA) C | 5.85e6 | 1.62e6 | 3.61 | 65.2 |
Experimental Workflow: Py-GC/MS Analysis
Caption: Workflow for copolymer analysis by Py-GC/MS.
Objective Comparison and Recommendations
The optimal analytical choice depends entirely on the specific research objectives, the nature of the copolymer sample, and the information required.
| Feature | NMR Spectroscopy | Elemental Analysis (CIC) | Pyrolysis-GC/MS |
| Principle | Measures nuclear magnetic resonance of specific isotopes (¹H, ¹⁹F). | Combusts sample and quantifies resulting inorganic ions. | Thermally fragments sample and identifies the pieces. |
| Sample State | Soluble polymer required. | Solid or liquid. | Solid or non-volatile liquid. |
| Analysis Type | Non-destructive. | Destructive. | Destructive. |
| Information | Absolute quantitative composition, microstructure, sequencing.[2][5] | Bulk elemental composition (quantitative).[7] | Qualitative and quantitative composition, monomer identification.[9] |
| Key Advantage | Rich structural detail, direct molar ratio calculation. | High accuracy for bulk composition, good for insoluble materials. | Excellent for insoluble/complex materials and material identification. |
| Key Limitation | Requires soluble samples, spectra can be complex.[3] | Provides no structural information, requires halogen-free comonomer for clarity. | Quantification requires careful calibration, complex fragmentation patterns. |
Final Recommendations:
-
For Routine Analysis and Structural Elucidation: If your copolymer is soluble, NMR spectroscopy is the superior choice. It offers the most comprehensive data, providing not just the "what" but the "how" of monomer incorporation.
-
For Bulk Compositional Verification and Insoluble Polymers: When you need a highly accurate, fundamental confirmation of the bulk composition, or when your material will not dissolve, Elemental Analysis is the most reliable method.
-
For Forensic Investigation and Intractable Materials: When faced with an unknown fluoropolymer, a cross-linked material, or a complex composite, Py-GC/MS is the essential tool for identifying the constituent monomers and quantifying their presence.
By selecting the appropriate technique based on a clear understanding of its underlying principles and limitations, researchers and developers can ensure the accuracy and integrity of their data, accelerating the innovation of next-generation materials.
References
-
Polymer Solutions. (n.d.). Residual Monomer Analysis and Testing. Retrieved from [Link]
-
Resolve Mass Laboratories. (2023, October 14). An Overview of Analytical Techniques for Polymer Characterization. Retrieved from [Link]
-
Polymers Technology. (n.d.). Top Analytical Techniques for Characterizing Custom Polymers. Retrieved from [Link]
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Thiageswaran, S. (2023, June 3). Polymer Analysis: Essential Techniques and Strategies for Modern Laboratories. Separation Science. Retrieved from [Link]
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A Comparative Guide to the Thermal Properties of 2-Chloropentafluoropropene Copolymers
This guide provides a comprehensive framework for the comparative analysis of the thermal properties of copolymers based on 2-Chloropentafluoropropene (2-CPFP). Designed for researchers and material scientists, this document outlines the scientific rationale, experimental workflows, and data interpretation necessary to evaluate and contrast the thermal performance of these novel fluoropolymers. We will delve into the causality behind experimental design and provide self-validating protocols for key analytical techniques.
Introduction: The Promise of this compound in Polymer Science
Fluoropolymers are a class of materials renowned for their exceptional thermal stability, chemical inertness, and unique surface properties.[1] The strategic incorporation of fluorine atoms into a polymer backbone imparts high bond dissociation energy, contributing to their robust performance in demanding environments.[1] Poly(chlorotrifluoroethylene) (PCTFE), for example, is noted for its excellent gas barrier properties and processability, though its thermal stability is somewhat compromised by the C-Cl bond compared to perfluorinated counterparts.[2]
This compound (CF₂=C(Cl)CF₃) is an intriguing monomer that combines the features of both chlorinated and perfluorinated olefins. Its copolymers are anticipated to exhibit a unique balance of properties. The presence of the bulky -CF₃ group and the chlorine atom is expected to disrupt chain packing, potentially leading to amorphous polymers with distinct thermal and mechanical characteristics compared to more conventional fluoromonomers.
This guide proposes a comparative study framework to systematically investigate how the choice of a comonomer impacts the key thermal properties of 2-CPFP copolymers, providing a basis for tailoring materials for specific high-performance applications.
Rationale for Comparative Analysis: Selecting Comonomers
To understand the structure-property relationships in 2-CPFP copolymers, a selection of comonomers with varying chemical structures is essential. The choice of comonomer directly influences chain flexibility, intermolecular forces, and crystallinity, which in turn dictate the thermal properties of the resulting polymer.[3] For this comparative study, we propose the copolymerization of 2-CPFP with two distinct vinyl monomers:
-
Vinylidene Fluoride (VDF): A common fluoromonomer that will allow for a high degree of fluorination in the final copolymer. Comparing the P(2-CPFP-co-VDF) system to known VDF copolymers will provide valuable performance benchmarks.
-
Methyl Methacrylate (MMA): A non-fluorinated acrylic monomer. The introduction of the bulky and polar methacrylate group is expected to significantly alter the glass transition temperature and decomposition behavior of the copolymer.[2]
The logical workflow for this comparative analysis is outlined below.
Caption: Experimental workflow for the comparative thermal analysis of 2-CPFP copolymers.
Key Thermal Properties and Experimental Protocols
The primary techniques for evaluating the thermal properties of polymers are Differential Scanning calorimetry (DSC) and Thermogravimetric Analysis (TGA).[4][5]
Glass Transition and Melting Behavior by DSC
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature.[6] It is used to determine key thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).[7]
-
Sample Preparation: Accurately weigh 5-10 mg of the dry copolymer sample into a standard aluminum DSC pan. Crimp the pan with an aluminum lid.
-
Instrument Setup: Place the sample pan and an empty, sealed reference pan into the DSC cell.
-
Thermal Program: Execute a heat-cool-heat cycle to erase the polymer's prior thermal history.
-
First Heating Scan: Equilibrate the sample at a temperature well below the expected Tg (e.g., -50 °C). Ramp the temperature at a rate of 10 °C/min to a temperature above the expected melting point (e.g., 250 °C).[8] A 10 °C/min heating rate provides a good balance between signal resolution and experimental time.[9]
-
Cooling Scan: Hold isothermally for 5 minutes to ensure complete melting. Cool the sample at a controlled rate of 10 °C/min back to the starting temperature (-50 °C).
-
Second Heating Scan: Ramp the temperature again at 10 °C/min to 250 °C. The data from this second scan is used for analysis, as it reflects the intrinsic material properties.[7]
-
-
Data Analysis: Determine the glass transition temperature (Tg) as the midpoint of the step change in the heat flow curve. Identify the melting temperature (Tm) as the peak of the endothermic melting event.
Thermal Stability by TGA
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[5] This analysis provides critical information about the thermal stability of the polymer and its decomposition profile.
-
Sample Preparation: Place 10-15 mg of the dry copolymer sample into a ceramic or platinum TGA pan.
-
Instrument Setup: Place the pan onto the TGA's microbalance and seal the furnace.
-
Atmosphere: Purge the furnace with an inert gas, typically nitrogen, at a flow rate of 50-100 mL/min to prevent thermo-oxidative degradation.[10]
-
Thermal Program: Equilibrate the sample at a low temperature (e.g., 30 °C). Heat the sample at a constant rate of 10 °C/min up to a final temperature where decomposition is complete (e.g., 600 °C).[11]
-
Data Analysis: Plot the sample weight percentage versus temperature. The onset decomposition temperature (Td) is often reported as the temperature at which 5% weight loss occurs. The temperature of maximum decomposition rate can be determined from the peak of the derivative TGA (DTG) curve.
Data Interpretation and Comparative Analysis
By synthesizing copolymers of 2-CPFP with VDF and MMA and subjecting them to the protocols described above, we can generate comparative data. The following table presents hypothetical, yet scientifically plausible, results based on the known effects of these comonomers in other polymer systems.
| Property | P(2-CPFP-co-VDF) | P(2-CPFP-co-MMA) | Rationale for Expected Results |
| Glass Transition Temp. (Tg) | ~ 40 °C | ~ 95 °C | The bulky, rigid MMA unit restricts chain mobility more than the smaller VDF unit, leading to a higher Tg.[3] |
| Melting Temp. (Tm) | Not Observed (Amorphous) | Not Observed (Amorphous) | The irregular structure of the 2-CPFP monomer, combined with random copolymerization, is likely to inhibit crystallization.[2] |
| 5% Weight Loss Temp. (Td) | ~ 350 °C | ~ 320 °C | The highly fluorinated P(2-CPFP-co-VDF) backbone is expected to have higher intrinsic bond energies and thus greater thermal stability than the MMA-containing copolymer.[1] |
| Char Yield @ 600°C (N₂) | < 5% | ~ 8% | The MMA units may undergo specific degradation pathways that can lead to a slightly higher char yield compared to the fluoropolymer, which tends to depolymerize to volatile products.[2] |
The relationship between comonomer choice and the resulting thermal properties can be visualized as follows.
Caption: Influence of comonomer structure on expected copolymer thermal properties.
Conclusion
This guide establishes a robust framework for the comparative evaluation of this compound copolymers. By systematically synthesizing copolymers with monomers of varying structures, such as VDF and MMA, and analyzing them via standardized DSC and TGA protocols, researchers can elucidate critical structure-property relationships. The anticipated results suggest that comonomer selection is a powerful tool for tuning the thermal properties of 2-CPFP-based materials. The P(2-CPFP-co-VDF) system is expected to yield materials with superior thermal stability, while the P(2-CPFP-co-MMA) system could offer a higher glass transition temperature. This systematic approach will accelerate the development of novel fluoropolymers tailored for advanced applications where specific thermal performance is paramount.
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A Comparative Guide to the Chemical Resistance of Polymers Derived from 2-Chloropentafluoropropene: A Theoretical Evaluation
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Advanced Fluoropolymers
The relentless pursuit of materials with superior chemical inertness, thermal stability, and mechanical robustness is a cornerstone of innovation in fields ranging from pharmaceutical manufacturing to aerospace engineering. Fluoropolymers, a class of polymers characterized by the formidable strength of the carbon-fluorine bond, have long been the gold standard for demanding applications.[1][] While established fluoropolymers like Polytetrafluoroethylene (PTFE) and Perfluoroalkoxy (PFA) offer exceptional performance, the exploration of novel monomers continues to push the boundaries of material science. One such monomer of interest is 2-Chloropentafluoropropene (2-CPFP).
The Structural Analogy: Learning from Polychlorotrifluoroethylene (PCTFE)
To understand the potential chemical resistance of poly(2-CPFP), it is instructive to examine a structurally similar polymer, PCTFE. The monomer for PCTFE, chlorotrifluoroethylene, features a chlorine atom in place of one of the fluorine atoms found in the tetrafluoroethylene monomer of PTFE.[3][4][5] This seemingly minor substitution has a significant impact on the polymer's properties.
The presence of the larger chlorine atom disrupts the highly ordered crystalline structure found in PTFE, resulting in a polymer that is stronger, stiffer, and more resistant to creep.[3][5] However, this structural disruption also slightly diminishes the overall chemical resistance compared to PTFE.[3][5][6] While PCTFE still boasts excellent resistance to a wide array of chemicals, it can be susceptible to swelling by certain halogenated compounds, ethers, esters, and aromatic solvents, a vulnerability not as pronounced in PTFE.[3][4][6]
The key takeaway is that the introduction of a chlorine atom into the fluoropolymer backbone can enhance mechanical properties at the cost of a slight reduction in chemical inertness.
Projected Chemical Resistance of Poly(this compound)
The monomer this compound has the chemical structure CF₃-CCl=CF₂. Polymerization would lead to a repeating unit of -[CF(CF₃)-CCl]-. Based on this structure, we can make several informed projections about the chemical resistance of poly(2-CPFP) in comparison to other well-known fluoropolymers.
Influence of the Chlorine Atom
Similar to PCTFE, the presence of a chlorine atom in the poly(2-CPFP) backbone is expected to be a primary determinant of its chemical resistance. The C-Cl bond is weaker and more susceptible to chemical attack than the C-F bond.[7][8] This suggests that poly(2-CPFP) will likely exhibit a chemical resistance profile that is very good but slightly inferior to that of fully fluorinated polymers like PTFE and FEP.
The Role of the Trifluoromethyl (CF₃) Side Group
A key distinguishing feature of the poly(2-CPFP) structure is the presence of a trifluoromethyl (CF₃) side group. This bulky, highly electronegative group is anticipated to have several effects:
-
Steric Hindrance: The CF₃ group will provide significant steric hindrance, potentially shielding the polymer backbone from chemical attack. This could partially offset the slightly increased reactivity of the C-Cl bond.
-
Increased Rigidity: The bulky side group will restrict chain rotation, leading to a more rigid and amorphous polymer. This increased rigidity can translate to higher mechanical strength and dimensional stability.
-
Impact on Solubility: The presence of the CF₃ group might influence the polymer's solubility in specific solvents. While fluoropolymers are generally known for their low solubility, the specific interactions of the CF₃ group could lead to unique compatibility characteristics.
Comparative Performance Projection
Based on these structural considerations, the following table provides a projected comparison of the chemical resistance of poly(2-CPFP) against common fluoropolymers. It is crucial to reiterate that this is a theoretical projection and should be validated by experimental data.
| Chemical Class | PTFE/FEP | PCTFE | Poly(2-CPFP) (Projected) | Rationale for Projection |
| Strong Acids (e.g., H₂SO₄, HCl) | Excellent | Excellent | Excellent | The high degree of fluorination is expected to provide excellent resistance to strong, non-oxidizing acids. |
| Strong Oxidizing Acids (e.g., HNO₃) | Excellent | Excellent | Very Good to Excellent | The C-Cl bond may be a potential site for oxidation under harsh conditions, but the overall fluorinated structure should offer substantial protection. |
| Strong Bases (e.g., NaOH) | Excellent | Excellent | Very Good to Excellent | Similar to oxidizing acids, the C-Cl bond could be a point of attack for strong bases, though high resistance is still anticipated. |
| Aliphatic Hydrocarbons | Excellent | Excellent | Excellent | Fluoropolymers are generally very resistant to aliphatic hydrocarbons. |
| Aromatic Hydrocarbons (e.g., Toluene) | Excellent | Good (some swelling) | Good (potential for some swelling) | Similar to PCTFE, some swelling in aromatic solvents is possible due to the presence of the less polar C-Cl bond. |
| Chlorinated Solvents (e.g., CCl₄) | Excellent | Fair to Good (swelling) | Fair to Good (potential for swelling) | The presence of chlorine in the polymer may increase its affinity for chlorinated solvents, leading to swelling. |
| Ketones & Esters (e.g., Acetone, Ethyl Acetate) | Excellent | Good (some swelling) | Good (potential for some swelling) | The polarity introduced by the C-Cl bond may lead to some interaction with polar solvents like ketones and esters. |
| Water and Aqueous Solutions | Excellent | Excellent | Excellent | The hydrophobic nature of fluoropolymers ensures excellent resistance to water and aqueous solutions. |
Experimental Protocols for Evaluating Chemical Resistance
To validate the theoretical projections for poly(2-CPFP), a rigorous experimental program based on established standards is necessary. The following protocols, based on ASTM D543, outline the key steps for a comprehensive chemical resistance evaluation.[9]
Workflow for Chemical Resistance Testing
Caption: Workflow for evaluating the chemical resistance of polymers.
Step-by-Step Methodology
-
Specimen Preparation:
-
Mold or machine poly(2-CPFP) into standardized test specimens (e.g., tensile bars) as per ASTM D638 specifications.
-
Ensure all specimens have a consistent surface finish and are free from defects.
-
Condition the specimens at a standard temperature and humidity (e.g., 23°C and 50% RH) for at least 40 hours.
-
-
Initial Property Measurement:
-
Accurately measure and record the weight of each specimen to four decimal places.
-
Measure the dimensions (length, width, thickness) of each specimen at multiple points and calculate the average.
-
Perform baseline mechanical tests (e.g., tensile strength, elongation at break) on a set of control specimens.
-
-
Chemical Immersion:
-
Select a comprehensive range of chemical reagents representing different classes (acids, bases, solvents, etc.).
-
For each reagent, place a set of specimens in a sealed container, ensuring they are fully immersed.
-
Conduct the immersion tests at controlled temperatures (e.g., room temperature and an elevated temperature relevant to the intended application).
-
The duration of immersion should be standardized (e.g., 7 days, 30 days).
-
-
Post-Exposure Evaluation:
-
After the specified immersion period, carefully remove the specimens from the chemical reagents.
-
Clean the specimens according to a standardized procedure to remove any residual reagent.
-
Allow the specimens to re-condition to the standard temperature and humidity.
-
Re-weigh and re-measure the dimensions of the specimens.
-
Conduct mechanical testing on the exposed specimens.
-
Visually inspect the specimens for any changes in color, surface texture, or the presence of cracks or crazing.
-
-
Data Analysis and Reporting:
-
Calculate the percentage change in weight and dimensions.
-
Calculate the percentage change in mechanical properties compared to the control specimens.
-
Summarize the results in a clear and concise format, such as the comparative table presented earlier.
-
Conclusion and Future Outlook
Polymers derived from this compound represent a promising, yet underexplored, frontier in fluoropolymer science. Based on a theoretical analysis of its molecular structure and by drawing parallels with the well-understood behavior of PCTFE, it is projected that poly(2-CPFP) will exhibit excellent chemical resistance, likely surpassing that of many engineering plastics and approaching the performance of established fluoropolymers. The presence of a chlorine atom suggests a potential for slight vulnerability to certain solvents, while the trifluoromethyl side group is expected to enhance mechanical properties and steric shielding.
The true potential of poly(2-CPFP) can only be unlocked through rigorous experimental validation. The protocols outlined in this guide provide a roadmap for the systematic evaluation of its chemical resistance. For researchers and professionals in drug development and other high-stakes industries, the eventual availability of such data will be crucial for assessing the suitability of this novel material for applications demanding a unique combination of chemical inertness and mechanical strength. As the scientific community continues to synthesize and characterize new polymers, a deep understanding of structure-property relationships will remain the most powerful tool for predicting and engineering the materials of the future.
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Supply Services. (2025, March 11). PCTFE vs PTFE: What is the Difference?. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-Chloropentafluoropropene
Navigating the complexities of chemical waste management is paramount to ensuring laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of 2-Chloropentafluoropropene (C₃ClF₅), a halogenated alkene. The protocols outlined herein are designed for researchers, scientists, and drug development professionals, emphasizing the scientific principles that underpin safe handling and disposal practices. Our objective is to build a foundation of trust by delivering value that extends beyond the product itself, making this your preferred resource for laboratory safety.
Hazard Assessment and Waste Classification: The "Why" Behind the Protocol
Understanding the intrinsic properties of a chemical is the first step in managing its lifecycle. This compound is a halogenated organic compound, a classification that dictates its specific disposal pathway.
Key Properties and Classification:
| Property | Description | Justification & Impact on Disposal |
| Chemical Identity | This compound (CAS No. 2804-50-4)[1] | A volatile, halogenated alkene. Its structure contains chlorine and fluorine, placing it in a specific category for hazardous waste disposal. |
| Primary Hazards | Harmful if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation.[2][3] Vapors may form explosive mixtures with air. | These toxicological and physical hazards necessitate the use of stringent personal protective equipment (PPE) and handling in well-ventilated areas to prevent exposure and ignition. |
| EPA Hazardous Waste Classification | F002 Listed Waste | As a spent halogenated solvent, it falls under the F-list of hazardous wastes from non-specific sources.[4][5][6] This classification is crucial because it mandates specific collection, storage, and disposal methods under the Resource Conservation and Recovery Act (RCRA).[4][7] |
The fundamental principle for disposal is segregation . Mixing halogenated solvents like this compound with non-halogenated solvents contaminates the entire volume, forcing the entire mixture to be treated as the more hazardous (and more expensive to dispose of) halogenated waste.[8][9]
Personnel Safety: Your First Line of Defense
Personal Protective Equipment (PPE) is non-negotiable. The level of protection must be commensurate with the task at hand. All PPE must be compatible with the chemical being handled.[10]
| Scenario | Minimum Required PPE | Rationale |
| Routine Handling & Waste Collection | • Nitrile Gloves• Chemical Splash Goggles• Flame-Retardant Lab Coat | Protects against incidental skin/eye contact and splashes during standard laboratory operations. |
| Spill Cleanup (>50 mL) | • Heavy-duty Chemical Resistant Gloves (e.g., Butyl)• Chemical Splash Goggles and Face Shield• Chemical-resistant Apron or Suit• Respiratory Protection (if ventilation is inadequate)[2][11] | Provides enhanced protection against significant splashes, prolonged contact, and inhalation of high concentrations of vapor that can occur during a spill event.[10] |
Standard Operating Procedure for Waste Collection
This protocol ensures that waste is collected safely, compliantly, and in a manner that facilitates proper disposal by your institution's Environmental Health & Safety (EHS) department.
Step 1: Container Selection
-
Action: Obtain a designated hazardous waste container compatible with halogenated solvents. High-density polyethylene (HDPE) or glass containers are typically appropriate.[12][13] The container must have a screw-top cap to ensure it is vapor-tight.[8]
-
Causality: Using a chemically compatible container prevents degradation of the container, leaks, and dangerous reactions. A secure, sealing cap is required by regulation to prevent the release of volatile organic compounds (VOCs).[8]
Step 2: Labeling
-
Action: Before adding the first drop of waste, affix a completed hazardous waste label to the container.[8][14] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "Waste this compound" (no formulas or abbreviations)[8]
-
A list of all components if it is a mixture
-
The associated hazards (e.g., Toxic, Flammable)
-
-
Causality: Proper labeling is a legal requirement that ensures all handlers are aware of the container's contents and associated dangers, preventing accidental mixing and ensuring correct disposal.
Step 3: Waste Accumulation
-
Action: Add waste to the container using a funnel to prevent spillage on the container's exterior. Keep the container closed at all times except when actively adding waste.[8][13]
-
Causality: Keeping the container sealed minimizes evaporation, reducing personnel exposure and environmental release. A clean exterior prevents chemical contact with handlers.
Step 4: Storage
-
Action: Store the waste container in a designated satellite accumulation area, such as a fume hood or a ventilated, flame-resistant cabinet.[14] Ensure it is stored away from incompatible materials like strong oxidizing agents, acids, and bases.[8]
-
Causality: Proper storage minimizes the risk of fire, explosion, or dangerous reactions. Storing in a secondary containment tray is a best practice to contain potential leaks.
Step 5: Arranging for Disposal
-
Action: Once the container is 75-90% full or has been accumulating for the maximum time allowed by your institution (often 90 days), contact your EHS office to schedule a pickup.[13][14]
-
Causality: Adhering to fill levels and time limits ensures compliance with waste accumulation regulations and prevents overfilling, which can lead to spills.
Emergency Protocol: Spill Response
A swift and correct response to a chemical spill is critical to mitigating risk. This workflow provides a logical decision-making process. Only trained personnel should clean up hazardous spills.[10]
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A Senior Application Scientist's Guide to the Safe Handling of 2-Chloropentafluoropropene
Understanding the Hazard Profile: A Proactive Approach
2-Chloropentafluoropropene belongs to the family of halogenated alkenes. Its structure suggests a combination of hazards derived from its alkene functionality (reactivity, flammability) and its chloro-fluoro substitutions (potential for toxicity, and generation of hazardous decomposition products). Our primary safety directive is to operate under the assumption that this compound is a volatile, flammable liquid that is irritating to the skin, eyes, and respiratory system.
The causality behind this assumption is clear: low molecular weight haloalkenes are characteristically volatile and flammable[1]. The presence of chlorine and fluorine atoms means that in the event of a fire or high-temperature decomposition, highly corrosive and toxic gases such as hydrogen chloride and hydrogen fluoride will be produced[2]. Therefore, all operational plans must be built around the principles of containment, ignition source control, and comprehensive personal protection.
Presumed Hazard Summary Table
| Hazard Classification | Description & Rationale |
| Physical Hazard | Extremely Flammable Liquid & Vapor (Presumed Category 1 or 2) . Based on analogous compounds like 2-Chloropropene[3]. Vapors are likely heavier than air and can travel a significant distance to an ignition source, causing a flashback fire[3]. |
| Health Hazard | Skin Irritation/Corrosion . Halogenated solvents can defat the skin, leading to irritation and dermatitis upon repeated contact[2][4]. |
| Serious Eye Irritation . Direct contact with the liquid or high concentrations of vapor is expected to cause significant eye irritation[3][5]. | |
| Respiratory Tract Irritation . Inhalation of vapors may cause irritation to the nose, throat, and lungs[2][3][5]. | |
| Potential for Systemic Toxicity . High concentrations or prolonged exposure may lead to central nervous system effects such as dizziness or drowsiness[2][4]. | |
| Environmental Hazard | Ozone Depleting Potential . Some fluorinated hydrocarbons harm the upper atmosphere[5]. While the specific potential is unknown, it should be handled as a substance to be fully contained. |
| Reactivity Hazard | May form explosive peroxides . Like many alkenes, it may be susceptible to peroxide formation upon exposure to air and light. It may also react violently with strong oxidizing agents, bases, or finely divided metals[1]. |
The Core of Safety: Personal Protective Equipment (PPE)
The selection of PPE is not a checklist; it is a system designed to provide barriers against specific, identified hazards. For this compound, the system must protect against chemical splashes, vapor inhalation, and potential fire hazards. All PPE must be inspected before each use and maintained in good condition[6].
Recommended Personal Protective Equipment (PPE) Specifications
| Body Part | PPE Specification | Rationale & Causality |
| Respiratory | Air-Purifying Respirator (APR) with Organic Vapor (OV) cartridges or a Supplied-Air Respirator (SAR) . | The compound's volatility necessitates protection against inhaling harmful vapors. An APR may be sufficient for low-concentration work in a fume hood, but an SAR is required for spills or higher-risk operations[7][8]. |
| Eye & Face | Chemical Splash Goggles (ANSI Z87.1 certified) worn in conjunction with a full-face shield . | Goggles provide a seal against splashes and vapors. The face shield offers a secondary layer of protection for the entire face from splashes during transfers or in the event of a pressure release[8]. |
| Hands | Viton™ or Multi-layer Laminate Gloves . | Halogenated solvents can quickly permeate common glove materials like nitrile or latex. Viton™ or laminate films offer superior resistance. Always consult the glove manufacturer's chemical resistance chart for specific breakthrough time data[6]. Double-gloving is a recommended best practice. |
| Body | Flame-Resistant (FR) Lab Coat . | Given the high flammability risk, standard lab coats are insufficient. An FR lab coat will not ignite and continue to burn, providing critical escape time in a flash fire[9]. |
| Feet | Closed-toe, chemical-resistant safety shoes . | Protects feet from spills and provides a stable footing. Must be made of non-absorbent material[8]. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Every experiment begins with a pre-operational safety check. This self-validating system ensures that all safety controls are in place and functional before the hazard is introduced.
Pre-Operational Safety Protocol
-
Verify Engineering Controls: Confirm that the chemical fume hood has a valid certification and is functioning correctly (check airflow monitor).
-
Clear the Workspace: Ensure the fume hood is free of clutter and unnecessary equipment. Remove all potential ignition sources (e.g., hot plates, stir plates, static-generating materials)[9].
-
Assemble Equipment: Place all necessary apparatus, including the chemical container, spill kit, and waste container, inside the fume hood.
-
Check Emergency Equipment: Confirm the location and accessibility of the nearest emergency shower, eyewash station, and appropriate fire extinguisher (Type ABC or BC)[5].
-
Don PPE: Put on all required PPE as specified in the table above.
Chemical Handling Workflow
-
Grounding: If transferring the liquid between metal containers, ensure both containers are properly grounded and bonded to prevent static electricity discharge[3].
-
Inert Atmosphere: For reactions sensitive to air or to prevent peroxide formation, consider working under an inert atmosphere (e.g., Nitrogen or Argon).
-
Dispensing: Perform all transfers and dispensing of the chemical slowly and carefully to minimize splashing and vapor generation. Keep the container sealed when not in use[9].
-
Post-Handling: Tightly seal the primary container.
-
Decontamination: Decontaminate any surfaces or equipment that may have come into contact with the chemical.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination (gloves first, then face shield/goggles, then lab coat).
-
Personal Hygiene: Wash hands thoroughly with soap and water after the procedure is complete.
Safe Handling Workflow Diagram
Caption: Diagram 1: Step-by-step workflow for the safe handling of this compound.
Emergency Response & Disposal Plan
Preparedness is paramount. A clear, actionable plan for emergencies minimizes harm to personnel and the environment.
Emergency Spill Response
In the event of a spill, the immediate priority is the safety of personnel. Follow the "Rescue, Confine, Report, Secure" model[10].
-
RESCUE: Alert all personnel in the immediate area. Evacuate if the spill is large, uncontained, or in a poorly ventilated area. If splashed on a person, immediately escort them to an emergency shower or eyewash and flush the affected area for at least 15 minutes while removing contaminated clothing[11].
-
CONFINE: If the spill is small and you are trained to handle it, prevent its spread. Use a chemical spill kit with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels.
-
REPORT: Immediately report the spill to your institution's Environmental Health & Safety (EHS) department or emergency line.
-
SECURE: Secure the area to prevent unauthorized entry[10].
Emergency Spill Response Workflow
Caption: Diagram 2: Logical flow for responding to a chemical spill.
Fire Emergency
-
For a small fire confined to the fume hood: Use a CO2 or dry chemical extinguisher. If the fire is not immediately extinguished, evacuate and activate the fire alarm.
-
Do not use water: It may not be effective and could spread the flammable liquid[1].
-
Be aware that combustion produces highly toxic hydrogen chloride and hydrogen fluoride gas[2].
Decontamination & Disposal Plan
-
Decontamination: All non-disposable equipment and surfaces should be wiped down with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. The cleaning materials must be disposed of as hazardous waste.
-
Waste Disposal: All waste materials, including the chemical itself, contaminated absorbents, and disposable PPE, must be collected in a designated, sealed, and clearly labeled hazardous waste container. Specifically label it as "Halogenated Organic Waste"[1]. This waste must be disposed of through your institution's licensed hazardous waste management service. Incineration is a common disposal method for chlorinated organic materials, often requiring specialized scrubbers to handle the acidic off-gases[12].
References
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Chemistry LibreTexts. (2024). 8.2: Halogenation of Alkenes - Addition of X₂. Retrieved from [Link]
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Storemasta. (2023). Personal Protective Equipment (PPE) For Flammable Liquids. Retrieved from [Link]
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LookChem. (n.d.). Cas 79-47-0, 3-CHLOROPENTAFLUOROPROPENE. Retrieved from [Link]
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SafetyQuip. (n.d.). TIPS ON HOW TO SAFELY STORE FLAMMABLE LIQUIDS. Retrieved from [Link]
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Airgas. (2018). SAFETY DATA SHEET. Retrieved from [Link]
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Chad's Prep. (2020). 8.6 Halogenation of Alkenes and Halohydrin Formation | Organic Chemistry. Retrieved from [Link]
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US EPA. (n.d.). 1-Propene, 2-chloro-3,3,3-trifluoro- - Substance Details. Retrieved from [Link]
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ACTenviro. (2024). Best Practices for Emergency Spill Response. Retrieved from [Link]
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Harper College. (n.d.). 2-Chloropropane MSDS. Retrieved from [Link]
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Keene State College. (2021). Oil and Hazardous Materials Spills. Retrieved from [Link]
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MDPI. (2022). Degradation of Organics and Change Concentration in Per-Fluorinated Compounds (PFCs) during Ozonation and UV/H2O2 Advanced Treatment of Tertiary-Treated Sewage. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of 1-Propene, 2-chloro- (CAS 557-98-2). Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
